molecular formula C5H8Cl2O2 B1582348 Ethyl 2,3-dichloropropionate CAS No. 6628-21-3

Ethyl 2,3-dichloropropionate

Cat. No.: B1582348
CAS No.: 6628-21-3
M. Wt: 171.02 g/mol
InChI Key: RNZPQAZETZXKCQ-UHFFFAOYSA-N
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Description

Ethyl 2,3-dichloropropionate can be prepared from ethyl acrylate via chlorination.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2,3-dichloropropanoate
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InChI

InChI=1S/C5H8Cl2O2/c1-2-9-5(8)4(7)3-6/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RNZPQAZETZXKCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50871166
Record name Propanoic acid, 2,3-dichloro-, ethyl ester
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Molecular Weight

171.02 g/mol
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CAS No.

6628-21-3
Record name Ethyl 2,3-dichloropropanoate
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Record name Ethyl 2,3-dichloropropionate
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Record name Propanoic acid, 2,3-dichloro-, ethyl ester
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Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of Ethyl 2,3-Dichloropropionate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physical properties of ethyl 2,3-dichloropropionate, a halogenated ester of significant interest in synthetic chemistry. Beyond a simple tabulation of values, this document delves into the experimental methodologies for their determination, offering a framework for the rigorous characterization of this and similar chemical entities. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data, a cornerstone of robust scientific research and development.

Introduction: The Significance of this compound

This compound (CAS No: 6628-21-3) is a halogenated organic compound with the molecular formula C₅H₈Cl₂O₂. Its structure, featuring two chlorine atoms and an ester functional group, makes it a versatile building block in organic synthesis. Halogenated compounds are of profound importance in medicinal chemistry, where the introduction of halogens can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity to biological targets. While specific applications of this compound in drug development are not extensively documented in publicly available literature, its structural motifs are representative of precursors used in the synthesis of more complex pharmacologically active molecules. The compound is typically prepared via the chlorination of ethyl acrylate. A thorough understanding of its physical properties is paramount for its effective use in designing and executing synthetic routes, as well as for ensuring safe handling and storage.

Caption: Molecular Structure of this compound.

Core Physical Properties at a Glance

The fundamental physical characteristics of this compound are summarized in the table below. These values are critical for a range of applications, from reaction setup and solvent selection to purification and safety considerations.

PropertyValueSource(s)
Molecular Weight 171.02 g/mol
Appearance Colorless liquid
Density 1.241 g/mL at 25 °C
Boiling Point 164-165 °C (at 760 mmHg)
Refractive Index (n₂₀/D) 1.4480
Water Solubility Calculated log₁₀(solubility in mol/L) = -1.20 (low)[1]
Melting Point -10.04 °C (Calculated)[1]

Experimental Determination of Physical Properties: A Methodological Deep Dive

The following sections provide detailed, field-proven protocols for the experimental determination of the key physical properties of this compound. The emphasis is on the "why" behind each step, ensuring a thorough understanding of the principles that underpin accurate and reliable measurement.

G cluster_prep Sample Preparation cluster_measurement Physical Property Measurement cluster_analysis Data Analysis & Validation P1 Obtain High-Purity Sample M1 Density Determination P1->M1 M2 Boiling Point Determination P1->M2 M3 Refractive Index Measurement P1->M3 M4 Solubility Assessment P1->M4 P2 Degas Sample (if necessary) P2->M1 P2->M2 P2->M3 P2->M4 A1 Record & Tabulate Data M1->A1 M2->A1 M3->A1 M4->A1 A2 Statistical Analysis (Mean, SD) A1->A2 A3 Compare with Literature Values A2->A3 A4 Error Analysis A3->A4

Caption: General experimental workflow for physical property determination.

Density Determination

Principle: The density, a fundamental intensive property, is the mass of a substance per unit volume. Its determination is crucial for converting between mass and volume, essential for accurate reagent measurement in synthesis.

Methodology: The Pycnometer Method

This gravimetric method offers high precision and is considered a gold standard for density determination of liquids.

Step-by-Step Protocol:

  • Pycnometer Preparation: Thoroughly clean a pycnometer of a suitable volume (e.g., 10 mL) with a suitable solvent (e.g., acetone), followed by distilled water. Dry the pycnometer completely in an oven and allow it to cool to ambient temperature in a desiccator.

  • Mass of Empty Pycnometer: Accurately weigh the dry, empty pycnometer on an analytical balance to at least four decimal places. Record this mass as m₁.

  • Mass of Pycnometer with Distilled Water: Fill the pycnometer with distilled water of a known temperature. Ensure no air bubbles are trapped. Insert the stopper and allow any excess water to emerge from the capillary. Carefully dry the outside of the pycnometer and weigh it. Record this mass as m₂.

  • Mass of Pycnometer with this compound: Empty and dry the pycnometer as in step 1. Fill it with this compound, taking care to avoid air bubbles. Stopper, dry the exterior, and weigh the filled pycnometer. Record this mass as m₃.

  • Temperature Measurement: Record the ambient temperature at which the measurements were conducted.

Causality and Self-Validation:

  • Why a Pycnometer? The pycnometer is designed to hold a very precise and reproducible volume of liquid, minimizing volumetric errors.

  • Why Distilled Water? The density of pure water at various temperatures is well-established and serves as a reliable standard for calibrating the pycnometer's volume.

  • Self-Validation: The experiment should be repeated at least three times. The standard deviation of the calculated density values should be minimal, indicating the precision of the measurements.

Calculation:

  • Mass of water: m_water = m₂ - m₁

  • Volume of the pycnometer: V = m_water / ρ_water (where ρ_water is the density of water at the recorded temperature).

  • Mass of this compound: m_sample = m₃ - m₁

  • Density of this compound: ρ_sample = m_sample / V

Boiling Point Determination

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. It is a key indicator of a substance's volatility and purity.

Methodology: Micro-Boiling Point Determination (Thiele Tube Method)

This method is ideal for small sample volumes and provides an accurate boiling point measurement.

Step-by-Step Protocol:

  • Sample Preparation: Place a small amount (approximately 0.5 mL) of this compound into a small test tube.

  • Capillary Tube Insertion: Seal one end of a capillary tube using a flame. Place the capillary tube, sealed end up, into the test tube containing the sample.

  • Apparatus Assembly: Attach the test tube to a thermometer using a rubber band. The bulb of the thermometer should be level with the bottom of the test tube.

  • Heating: Immerse the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil). The Thiele tube is designed to ensure uniform heating via convection currents.

  • Observation: Gently heat the side arm of the Thiele tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Boiling Point Reading: Remove the heat source when a steady stream of bubbles is observed. As the liquid cools, the bubbling will slow and eventually stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.

  • Pressure Correction: Record the atmospheric pressure. If it deviates significantly from standard pressure (760 mmHg), a correction may be necessary.

Causality and Self-Validation:

  • Why the Inverted Capillary? The inverted capillary traps a small amount of air. As the liquid is heated, the air expands and is replaced by the vapor of the liquid. The continuous stream of bubbles indicates that the vapor pressure inside the capillary has overcome the atmospheric pressure.

  • Why is the Boiling Point Read on Cooling? Reading the temperature as the liquid re-enters the capillary ensures that the vapor pressure of the liquid is exactly equal to the external pressure, providing a more accurate measurement than observing the onset of vigorous boiling.

  • Self-Validation: Repeat the determination to ensure the measured boiling point is reproducible. A sharp, reproducible boiling point is indicative of a pure compound.

Refractive Index Measurement

Principle: The refractive index is a dimensionless number that describes how light propagates through a medium. It is a characteristic property of a substance and is sensitive to temperature and the wavelength of light used.

Methodology: Abbe Refractometer

The Abbe refractometer is a standard laboratory instrument for the precise measurement of the refractive index of liquids.

Step-by-Step Protocol:

  • Instrument Calibration: Calibrate the Abbe refractometer using a standard liquid with a known refractive index (e.g., distilled water).

  • Sample Application: Place a few drops of this compound onto the prism of the refractometer.

  • Measurement: Close the prism and allow the sample to equilibrate to the temperature of the instrument (typically 20°C, maintained by a water bath).

  • Reading: Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

  • Data Recording: Read the refractive index value from the instrument's scale.

Causality and Self-Validation:

  • Why the Abbe Refractometer? This instrument is designed for high-precision measurements and typically includes temperature control, which is crucial as the refractive index is temperature-dependent.

  • Why Calibrate? Calibration ensures the accuracy of the instrument.

  • Self-Validation: Multiple readings should be taken, and the average value reported. The measurements should be consistent.

Solubility Determination

Principle: Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. Understanding the solubility of this compound in various solvents is critical for its use in reactions, extractions, and purifications.

Methodology: Qualitative and Semi-Quantitative Determination

A systematic approach to determining solubility in a range of common laboratory solvents.

Step-by-Step Protocol:

  • Solvent Selection: Select a range of common organic solvents with varying polarities (e.g., water, ethanol, methanol, acetone, diethyl ether, dichloromethane, ethyl acetate, hexane).

  • Qualitative Assessment:

    • To a series of small, labeled test tubes, add 1 mL of each selected solvent.

    • To each test tube, add a small, measured amount of this compound (e.g., 0.1 mL).

    • Vigorously shake or vortex each test tube for a set period (e.g., 1 minute).

    • Observe each mixture. Classify the solubility as:

      • Soluble: The mixture is a clear, single phase.

      • Partially Soluble: Two phases are present, but the volume of the solute phase has noticeably decreased.

      • Insoluble: Two distinct phases remain with no apparent change in the volume of the solute.

  • Semi-Quantitative Assessment (for soluble or partially soluble cases):

    • To a test tube containing 1 mL of the solvent, add this compound dropwise, mixing thoroughly after each addition, until the solution becomes saturated (i.e., a second phase persists).

    • Record the volume of solute added to reach saturation. This provides a semi-quantitative measure of solubility.

Causality and Self-Validation:

  • Why a Range of Solvents? Testing solubility in solvents of varying polarities provides a comprehensive solubility profile and helps in predicting its behavior in different reaction and purification systems. The principle of "like dissolves like" can be observed.

  • Self-Validation: The observations should be clear and reproducible. For semi-quantitative measurements, repeating the titration to saturation will validate the result.

Safety and Handling

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage. It is essential to handle this chemical with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This technical guide has provided a detailed examination of the core physical properties of this compound and the rigorous experimental methodologies for their determination. For researchers and drug development professionals, a solid understanding of these properties is not merely academic; it is a practical necessity for the successful design and execution of synthetic strategies and for ensuring laboratory safety. The emphasis on self-validating protocols and the rationale behind experimental choices is intended to empower scientists to generate high-quality, reliable data, thereby advancing their research endeavors.

References

  • Cheméo. (n.d.). Chemical Properties of Ethyl 2,3-dichloropropanoate (CAS 6628-21-3). Retrieved from [Link]

  • Cheméo. (n.d.). Ethyl-2,3-Dichloropropionate. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-chloropropionate. Retrieved from [Link]

  • GSRI. (n.d.). This compound. Retrieved from [Link]

Sources

Ethyl 2,3-dichloropropionate chemical structure and bonding

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure and Bonding of Ethyl 2,3-Dichloropropionate

Abstract

This compound is a halogenated ester of significant interest in synthetic organic chemistry. Its utility as a versatile building block stems from the unique electronic and steric properties conferred by its constituent functional groups: an ethyl ester, and two chlorine atoms at the α and β positions. This guide provides a detailed examination of the molecule's chemical structure, stereochemistry, and the nuances of its bonding. We will explore the inductive effects of the chloro-substituents, the hybridization of its atomic centers, and the resulting impact on its spectroscopic signature and chemical reactivity. This document is intended for researchers, chemists, and drug development professionals who require a fundamental understanding of this compound for application in complex synthesis.

Molecular Identity and Physicochemical Properties

This compound is a distinct chemical entity with specific identifiers and physical characteristics that are crucial for its handling and application in a laboratory setting.

Nomenclature and Chemical Identifiers
  • Systematic IUPAC Name: Ethyl 2,3-dichloropropanoate

  • Common Names: this compound, 2,3-Dichloropropionic acid ethyl ester[1][2]

  • CAS Number: 6628-21-3

  • Molecular Formula: C₅H₈Cl₂O₂[1][2][3]

  • SMILES: CCOC(=O)C(Cl)CCl[2][3]

  • InChI Key: RNZPQAZETZXKCQ-UHFFFAOYSA-N[1][3]

Physicochemical Data

The physical properties of this compound are summarized in the table below. These values are critical for predicting its behavior in various solvents and reaction conditions.

PropertyValueSource
Molecular Weight 171.02 g/mol [1][2][3]
Appearance Liquid[4]
Density 1.241 g/mL at 25 °C[5]
Boiling Point 164-165 °C[5]
Refractive Index (n20/D) 1.4480[5]
Hydrogen Bond Donors 0[5]
Hydrogen Bond Acceptors 2[5]
Rotatable Bond Count 4[5]

Core Chemical Structure and Stereochemistry

The arrangement of atoms and bonds in this compound dictates its reactivity. A key feature is the presence of a stereocenter, which gives rise to enantiomers.

Structural Formula

The molecule consists of a three-carbon propionate backbone. The carbonyl carbon (C1) is part of an ethyl ester group. The alpha-carbon (C2) and beta-carbon (C3) are each substituted with a chlorine atom.

Caption: 2D structure of this compound with atom numbering.

The Chiral Center at C2

The C2 carbon is bonded to four different groups: a hydrogen atom, a chlorine atom, a chloromethyl group (-CH₂Cl), and an ethoxycarbonyl group (-COOEt). This makes it a chiral center.

  • Enantiomers: The molecule can exist as two non-superimposable mirror images: (R)-ethyl 2,3-dichloropropionate and (S)-ethyl 2,3-dichloropropionate.

  • Racemic Mixture: Commercially available this compound is typically a racemic mixture, meaning it contains equal amounts of the (R) and (S) enantiomers.[3] For applications in drug development, where stereochemistry is critical for biological activity, separation of these enantiomers or stereoselective synthesis may be required.

An Analysis of Chemical Bonding

The properties and reactivity of the molecule are a direct consequence of its underlying bonding framework, which is heavily influenced by electronegativity differences and orbital hybridization.

Hybridization and Molecular Geometry
  • C1 (Carbonyl Carbon): This carbon is sp² hybridized, forming a trigonal planar geometry with bond angles of approximately 120° to the adjacent O, O, and C2 atoms. The unhybridized p-orbital participates in the π-bond with the carbonyl oxygen.

  • C2 and C3: Both of these carbons are sp³ hybridized, resulting in a tetrahedral geometry with bond angles around the ideal 109.5°.

  • Ester Oxygens: The carbonyl oxygen is sp² hybridized, while the single-bonded oxygen of the ester is sp³ hybridized.

Inductive Effects and Bond Polarization

The most significant electronic feature of this molecule is the powerful inductive effect (-I effect) exerted by the two chlorine atoms.

  • Electron Withdrawal: Chlorine is highly electronegative, pulling electron density away from the carbon atoms to which they are attached. This creates a significant dipole moment along the C-Cl bonds.

  • Impact on Acidity: The -I effect of the chlorine on C2 makes the attached α-hydrogen more acidic than in a typical ester. The electron density is pulled away from the C-H bond, making the proton easier to abstract by a base.

  • Reactivity Modulation: This electron withdrawal deactivates the carbonyl group slightly towards nucleophilic attack compared to a non-halogenated ester, but it significantly activates the C2 and C3 positions for nucleophilic substitution reactions.

Synthesis and Spectroscopic Characterization

Verifying the identity and purity of this compound requires a combination of a reliable synthetic method and thorough spectroscopic analysis.

Primary Synthetic Pathway: Chlorination of Ethyl Acrylate

A common and efficient method for preparing this compound is through the direct chlorination of ethyl acrylate.

G start Start: Ethyl Acrylate & Solvent in Reaction Vessel add_cl2 Introduce Chlorine (Cl₂) Gas at Controlled Temperature (e.g., 0-10 °C) start->add_cl2 reaction Electrophilic Addition Reaction: Cl₂ adds across the C=C double bond add_cl2->reaction workup Reaction Quench & Aqueous Workup (e.g., wash with Na₂S₂O₃, brine) reaction->workup extract Organic Phase Extraction (e.g., with Dichloromethane) workup->extract dry Drying of Organic Layer (e.g., over anhydrous MgSO₄) extract->dry purify Solvent Removal & Purification (e.g., Vacuum Distillation) dry->purify end_node Final Product: Pure this compound purify->end_node

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Chlorination

  • Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a gas inlet tube, a thermometer, and a drying tube.

  • Charging the Reactor: Ethyl acrylate and a suitable inert solvent (e.g., carbon tetrachloride or dichloromethane) are added to the flask. The solution is cooled in an ice bath to 0-5 °C.

  • Chlorine Addition: Chlorine gas is bubbled through the cooled, stirring solution at a slow, controlled rate. The temperature of the reaction mixture should be carefully monitored and maintained below 10 °C.

  • Monitoring: The reaction is monitored by TLC or GC until the starting material is consumed. The disappearance of the yellow-green color of chlorine can also indicate completion.

  • Quenching: The reaction is carefully quenched by washing with a dilute aqueous solution of sodium thiosulfate (to remove excess chlorine), followed by a wash with saturated sodium bicarbonate solution and finally with brine.

  • Isolation: The organic layer is separated, dried over an anhydrous drying agent like magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation to yield pure this compound.

Spectroscopic Signature

The structure of the molecule can be unequivocally confirmed by modern spectroscopic techniques. The NIST Chemistry WebBook notes the availability of IR and Mass Spectrum data for this compound.[1]

TechniqueFeatureExpected Observation
¹H NMR Ethyl GroupA triplet around 1.3 ppm (CH₃) and a quartet around 4.3 ppm (CH₂)
C3 ProtonsA multiplet (doublet of doublets) around 3.9-4.1 ppm
C2 ProtonA multiplet (triplet or dd) around 4.5-4.7 ppm, shifted downfield by both Cl and COOEt
¹³C NMR C1 (C=O)~168 ppm
C2~55-60 ppm
C3~45-50 ppm
Ethyl Group~62 ppm (CH₂) and ~14 ppm (CH₃)
IR Spectroscopy C=O StretchStrong, sharp absorption band around 1740-1760 cm⁻¹
C-Cl StretchAbsorptions in the 600-800 cm⁻¹ region
Mass Spectrometry Molecular IonA cluster of peaks for the molecular ion (M⁺) due to ³⁵Cl and ³⁷Cl isotopes. Expect peaks at m/z 170 (¹²C₅¹H₈³⁵Cl₂¹⁶O₂), 172 (one ³⁷Cl), and 174 (two ³⁷Cl) in an approximate 9:6:1 ratio.

Reactivity and Mechanistic Considerations

The presence of multiple functional groups makes this compound a valuable intermediate for further chemical transformations.

  • Nucleophilic Substitution: Both C2 and C3 are electrophilic centers susceptible to substitution by nucleophiles (e.g., amines, alkoxides, cyanides). The C3 position, being a primary carbon, is generally more reactive towards SN2-type reactions than the secondary C2.

  • Elimination (Dehydrohalogenation): In the presence of a non-nucleophilic base, the molecule can undergo elimination of HCl to form ethyl 2-chloroacrylate or ethyl 3-chloroacrylate isomers. The acidity of the C2 proton facilitates this process.

  • Ester Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to yield 2,3-dichloropropionic acid and ethanol.

Applications in Research and Drug Development

This compound serves as a key starting material or intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its difunctional nature allows for the sequential or simultaneous introduction of new functionalities. For instance, it can be used to synthesize:

  • Heterocyclic compounds: By reacting with binucleophiles (e.g., ethylenediamine), the two chlorine atoms can be displaced to form cyclic structures.

  • Novel amino acids: Substitution of the chlorine atoms with azide followed by reduction can lead to the formation of diamino acids.

  • Precursors for polymers: The reactive sites can be used to incorporate this unit into polymer backbones.

Its role as a versatile C3 building block makes it an important tool for medicinal chemists and process development scientists aiming to construct complex molecular architectures.

References

  • National Institute of Standards and Technology (NIST). Ethyl-2,3-Dichloropropionate. NIST Chemistry WebBook. [Link]

  • Global Substance Registration System (GSRS). This compound. GSRS. [Link]

  • Cheméo. Ethyl-2,3-Dichloropropionate. Cheméo. [Link]

  • LookChem. This compound. LookChem. [Link]

  • Cheméo. Chemical Properties of Ethyl 2,3-dichloropropanoate (CAS 6628-21-3). Cheméo. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PubChem. 2,3-Dichloropropene. National Center for Biotechnology Information. [Link]

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Ethyl 2,3-dichloropropionate mechanism of action in organic reactions

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mechanistic Pathways of Ethyl 2,3-Dichloropropionate in Organic Synthesis

Executive Summary

This compound is a versatile bifunctional electrophile whose reactivity is governed by the interplay between two distinct chlorine leaving groups at the α and β positions, and an acidic α-proton, all influenced by the electron-withdrawing ethyl ester moiety. This guide provides a detailed examination of the core reaction mechanisms this substrate undergoes, including nucleophilic substitution, elimination, and intramolecular cyclization. By leveraging these pathways, this compound serves as a valuable precursor for the synthesis of important heterocyclic structures, such as aziridines and episulfides, which are key building blocks in medicinal chemistry and drug development. This document elucidates the causality behind these transformations, offering field-proven insights for researchers, scientists, and drug development professionals aiming to harness the synthetic potential of this compound.

Introduction to this compound

This compound, with the chemical formula C₅H₈Cl₂O₂, is a halogenated ester that presents a unique platform for synthetic transformations. Its structure features two key reactive sites: the C-Cl bonds at the α- and β-carbons, which are susceptible to nucleophilic attack, and the α-hydrogen, which exhibits acidity due to the adjacent carbonyl group.

Molecular Structure and Physicochemical Properties

The strategic placement of its functional groups dictates the molecule's chemical behavior. The ester group activates the α-position for both nucleophilic substitution and deprotonation, while the β-chloro atom provides a second site for substitution or participation in elimination and cyclization events.

PropertyValueSource
CAS Number 6628-21-3[1][2]
Molecular Formula C₅H₈Cl₂O₂[1][3][4]
Molecular Weight 171.02 g/mol [2][5]
Boiling Point 164-165 °C[2]
Density 1.241 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.4480[2]
SMILES CCOC(=O)C(Cl)CCl[2][3][5]
InChIKey RNZPQAZETZXKCQ-UHFFFAOYSA-N[3][4][5]
Overview of Reactivity

The primary mechanistic pathways available to this compound are:

  • Sequential Nucleophilic Substitution: Bifunctional nucleophiles can react sequentially at both chlorinated carbons to form heterocyclic rings.

  • Base-Induced Elimination: The presence of a base can induce dehydrohalogenation to form an unsaturated ester.[6]

  • Enolate Formation and Reaction: The acidic α-proton can be removed by a base to form an enolate, which can act as a nucleophile.

The competition between these pathways is highly dependent on the choice of nucleophile, base, and reaction conditions, allowing for controlled and selective synthesis.

Core Mechanistic Principles in Action

Understanding the fundamental mechanisms is critical to predicting and controlling reaction outcomes. The molecule's structure allows for a nuanced interplay between Sₙ2, E2, and intramolecular processes.

Nucleophilic Substitution (Sₙ2) Pathways

Nucleophilic substitution reactions on this compound proceed via an Sₙ2 mechanism, where a nucleophile attacks an electrophilic carbon, displacing a chloride ion in a single, concerted step.[7] The rate of this bimolecular reaction is dependent on the concentration of both the substrate and the nucleophile.[8] Due to steric hindrance and the electronic influence of the ester group, the β-carbon is generally more susceptible to initial attack by nucleophiles than the α-carbon.

Base-Mediated Elimination (E2) Pathways

In the presence of a strong base, an E2 elimination can occur.[6] This concerted, one-step mechanism involves the abstraction of the α-proton by the base, the simultaneous formation of a carbon-carbon double bond, and the departure of the β-chloride leaving group.[6][9] The stereochemical requirement for this reaction is an anti-periplanar arrangement of the α-hydrogen and the β-chlorine.[9] The use of a strong, sterically hindered base typically favors the E2 pathway over competing Sₙ2 reactions.[9][10]

Intramolecular Cyclization: A Gateway to Heterocycles

A key feature of this compound's reactivity is its ability to undergo intramolecular cyclization following an initial intermolecular Sₙ2 reaction. When a nucleophile containing a second reactive site (e.g., an amine or a thiol) is used, the initial substitution product can undergo a subsequent, internal Sₙ2 reaction. This powerful strategy allows for the efficient construction of strained three-membered rings.

Key Synthetic Transformations and Mechanisms

The following sections detail the specific mechanisms for the synthesis of high-value heterocyclic compounds from this compound.

Synthesis of Aziridine-2-carboxylates via Reaction with Primary Amines

The reaction with primary amines is a classic example of a sequential Sₙ2 and intramolecular Sₙ2 cyclization, yielding substituted aziridine-2-carboxylates. Aziridines are crucial motifs in numerous pharmaceuticals due to their unique biological activity.[11]

Mechanism:

  • Initial Intermolecular Sₙ2 Attack: A primary amine (R-NH₂) acts as a nucleophile, attacking the β-carbon of this compound. This is the kinetically favored site of attack. The β-chloride is displaced, forming a secondary amine intermediate.

  • Deprotonation: A second equivalent of the primary amine acts as a base, deprotonating the newly formed ammonium salt to generate a neutral secondary amine.

  • Intramolecular Sₙ2 Cyclization: The lone pair on the nitrogen of the secondary amine intermediate attacks the α-carbon in an intramolecular Sₙ2 fashion, displacing the second chloride ion and forming the three-membered aziridine ring.[11]

G sub This compound r1 Step 1: Intermolecular SN2 sub->r1 amine R-NH₂ (2 equiv.) amine->r1 int1 Intermediate (Ammonium Salt) r2 Step 2: Deprotonation int1->r2 int2 Intermediate (Secondary Amine) r3 Step 3: Intramolecular SN2 int2->r3 prod Ethyl Aziridine-2-carboxylate r1->int1 Attack at β-carbon r2->int2 Amine as base r3->prod Ring Closure

Fig. 1: Workflow for Aziridine Synthesis.

Representative Experimental Protocol: Synthesis of Ethyl 1-benzyl-aziridine-2-carboxylate

  • To a solution of this compound (1.0 eq) in a suitable solvent such as acetonitrile at room temperature, add benzylamine (2.2 eq) dropwise.

  • Stir the reaction mixture at room temperature for 12-24 hours. The formation of benzylammonium chloride precipitate may be observed.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, filter the reaction mixture to remove the ammonium salt.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the pure aziridine product.

Synthesis of Episulfide-2-carboxylates (Thiiranes)

Analogous to aziridination, episulfides (also known as thiiranes) can be synthesized using a sulfur nucleophile.[12] The conversion often involves reacting an epoxide with a thiocyanating agent like potassium thiocyanate (KSCN).[12][13][[“]] While a direct reaction from the dichloro-ester is mechanistically plausible, the more common and efficient route involves an epoxide intermediate. However, for the purpose of illustrating the potential of the dichloro-ester, the direct cyclization pathway is presented.

Mechanism:

  • Initial Sₙ2 Attack: The thiocyanate ion (SCN⁻) or another sulfur nucleophile attacks the β-carbon, displacing the first chloride ion.

  • Intramolecular Sₙ2 Cyclization: The resulting anionic sulfur intermediate attacks the α-carbon, displacing the second chloride ion to form the episulfide ring.[12]

G sub This compound r1 Step 1: Intermolecular SN2 sub->r1 sulfur_nuc KSCN sulfur_nuc->r1 int1 Thio-intermediate r2 Step 2: Intramolecular SN2 int1->r2 prod Ethyl Episulfide-2-carboxylate r1->int1 Attack at β-carbon r2->prod Ring Closure

Fig. 2: Workflow for Episulfide Synthesis.

Representative Experimental Protocol: Synthesis of Ethyl thiirane-2-carboxylate

  • Dissolve this compound (1.0 eq) and potassium thiocyanate (1.2 eq) in a polar aprotic solvent like DMF or acetone.

  • Heat the mixture to 50-60 °C and stir for 6-12 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to afford the desired episulfide.

Elimination Reactions: Formation of Ethyl 2-chloroacrylate

When treated with a strong, non-nucleophilic base, this compound undergoes an E2 elimination to yield ethyl 2-chloroacrylate, a valuable monomer for polymerization.

Mechanism (E2): The reaction proceeds in a single concerted step. A strong base, such as potassium tert-butoxide (KOtBu), abstracts the acidic α-proton.[9] Simultaneously, the electron pair from the C-H bond moves to form a π-bond between the α and β carbons, and the β-chloride ion departs.[6] This pathway is favored by strong bases and conditions that disfavor nucleophilic substitution, such as steric hindrance.[10][15]

G sub This compound ts [E2 Transition State] sub->ts Base abstracts α-H base Strong Base (e.g., KOtBu) base->ts prod Ethyl 2-chloroacrylate ts->prod prod_side Base-H⁺ + Cl⁻ ts->prod_side

Fig. 3: E2 Elimination Mechanism Pathway.
A Note on the Darzens Condensation

The Darzens condensation is a classic reaction that involves the condensation of an α-haloester with a ketone or aldehyde in the presence of a base to form an α,β-epoxy ester (a glycidic ester).[16][17][18] The mechanism begins with the deprotonation of the α-carbon to form an enolate, which then attacks the carbonyl compound.[17][18] The resulting alkoxide intermediate subsequently undergoes an intramolecular Sₙ2 reaction to form the epoxide ring.[16][17]

However, it is authoritatively reported that ethyl α,β-dichloropropionate fails to undergo the glycidic ester condensation.[19] The failure can be attributed to several factors. The presence of the second chlorine atom and the potential for competing E2 elimination reactions under basic conditions likely complicates the desired reaction pathway. The intermediate formed after the initial aldol-type addition may favor elimination over the intramolecular substitution required for epoxide formation.

Applications in Drug Development

The products derived from this compound, particularly aziridine and episulfide carboxylates, are of significant interest to the pharmaceutical industry.

  • Aziridines: The strained aziridine ring can act as a potent electrophile, capable of alkylating biological nucleophiles. This property is exploited in several anticancer agents, such as Mitomycin C, which contains an aziridine moiety.[11]

  • Episulfides: As sulfur analogs of epoxides, episulfides are used as monomers for advanced polymers and find application in materials science, including the development of optical materials.[12][20] They also serve as precursors to other sulfur-containing compounds in drug discovery programs.

Conclusion

This compound is a synthetically valuable building block whose reactivity can be precisely controlled by the choice of reagents and reaction conditions. Its ability to undergo sequential nucleophilic substitutions leading to intramolecular cyclization provides an efficient and direct route to functionalized aziridines and episulfides, which are privileged scaffolds in medicinal chemistry. Furthermore, its susceptibility to base-induced elimination offers access to important acrylate monomers. A thorough understanding of these competing mechanistic pathways is essential for leveraging the full synthetic potential of this versatile reagent in the fields of organic synthesis and drug development.

References

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  • Chemguide. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. [Link]

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  • Buchler GmbH. (n.d.). Darzens Reaction. [Link]

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  • BYJU'S. (n.d.). Elimination Reaction. [Link]

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  • Lumen Learning. (n.d.). Organic Chemistry 1: An open textbook - 8.5. Elimination reactions. [Link]

  • Organic Syntheses. (1968). cis-2-BENZYL-3-PHENYLAZIRIDINE. [Link]

  • Radboud University Repository. (n.d.). SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. [Link]

  • PubChem. (n.d.). This compound. [Link]

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  • ResearchGate. (2017). A Catalyst-Free and Chemoselective Synthesis of Episulfides from Epoxides in 2,3-Butanediol without Formation of Poly(episulfide)s. [Link]

  • Chemistry LibreTexts. (2021). 8.E: Nucleophilic Substitution and Elimination Reactions (Exercises). [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethyl 2,3-dichloropropanoate (CAS 6628-21-3). [Link]

  • Pearson+. (n.d.). Propose a mechanism for the following reaction. [Link]

  • Homework.Study.com. (n.d.). Write the reactions to show how you can use a nucleophilic substitution reaction of ethyl bromide.... [Link]

  • KPU Pressbooks. (n.d.). 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I. [Link]

  • Cengage. (n.d.). 8.2 REACTION MECHANISMS 8.3 BIMOLECULAR NUCLEOPHILIC SUBSTITUTION. [Link]

  • Chemistry LibreTexts. (2023). 27.3: Introduction to Elimination Reactions. [Link]

  • Master Organic Chemistry. (2012). Two Elimination Reaction Patterns. [Link]

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  • precisionFDA. (n.d.). This compound. [Link]

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The Versatile Intermediate: A Technical Guide to the Applications of Ethyl 2,3-Dichloropropionate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the strategic use of versatile building blocks is paramount to the efficient construction of complex molecular architectures. Ethyl 2,3-dichloropropionate, a halogenated ester, has emerged as a valuable and reactive intermediate in the synthesis of a diverse array of bioactive molecules, particularly in the agrochemical and pharmaceutical industries. This technical guide provides an in-depth exploration of the applications of this compound, offering insights into its reactivity, key synthetic transformations, and detailed experimental protocols.

Core Properties and Reactivity Profile

This compound (ClCH₂CH(Cl)COOCH₂CH₃) is a colorless liquid characterized by its two chlorine atoms, which confer distinct reactivity to the molecule. The presence of a chlorine atom at the α-position to the carbonyl group and another at the β-position provides two reactive sites for nucleophilic substitution and elimination reactions.

PropertyValueSource
Molecular Formula C₅H₈Cl₂O₂
Molecular Weight 171.02 g/mol
Boiling Point 164-165 °C
Density 1.241 g/mL at 25 °C
Refractive Index n20/D 1.4480

The electrophilic nature of the carbon atoms bonded to the chlorine atoms makes them susceptible to attack by a variety of nucleophiles. The α-chloro group is particularly activated by the adjacent ester functionality, enhancing its reactivity. Furthermore, the molecule can undergo dehydrochlorination to form unsaturated esters, which are themselves valuable synthetic intermediates.

Agrochemical Synthesis: A Precursor to Potent Pesticides

A significant application of this compound lies in the agrochemical sector, where it serves as a key precursor for the synthesis of potent insecticides and herbicides.[1]

Synthesis of Phenylpyrazole Insecticides

This compound is a potential starting material for the synthesis of ethyl 2,3-dicyanopropionate, a crucial intermediate in the production of phenylpyrazole insecticides like fipronil.[2] Although various synthetic routes to ethyl 2,3-dicyanopropionate exist, the reaction of this compound with a cyanide source represents a plausible, albeit not extensively documented, pathway. The dicyano compound is then further elaborated to construct the pyrazole ring system characteristic of this class of insecticides.

Pharmaceutical Synthesis: Building Blocks for Bioactive Heterocycles

The reactivity of this compound makes it an attractive starting material for the synthesis of a variety of heterocyclic compounds with potential pharmaceutical applications. The two chlorine atoms provide handles for the construction of five- and six-membered rings through reactions with dinucleophiles.

Synthesis of Thiazole Derivatives

The Hantzsch thiazole synthesis, a classic method for the formation of thiazole rings, can be adapted to utilize this compound. The reaction with a thioamide, such as thiourea, is a key transformation.

Experimental Protocol: Synthesis of 2-Amino-4-(chloromethyl)thiazole derivatives from this compound (Illustrative)

This protocol is a representative example of a Hantzsch-type thiazole synthesis.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol.

  • Addition of Thioamide: Add thiourea (1 equivalent) to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.

The resulting thiazole derivatives, bearing a reactive chloromethyl group, can be further functionalized to introduce a variety of substituents, enabling the synthesis of a library of compounds for biological screening.

Hantzsch_Thiazole_Synthesis EDCP This compound Intermediate Thiouronium Salt Intermediate EDCP->Intermediate Nucleophilic attack by sulfur Thiourea Thiourea Thiourea->Intermediate Thiazole 2-Amino-4-(chloromethyl)thiazole derivative Intermediate->Thiazole Intramolecular cyclization & Dehydration

Caption: Hantzsch-type synthesis of a thiazole derivative.

Synthesis of Pyrazole Derivatives

The reaction of this compound with hydrazine and its derivatives offers a pathway to pyrazole-containing compounds. The two electrophilic centers of the dichloropropionate can react with the two nucleophilic nitrogen atoms of hydrazine in a cyclocondensation reaction.

Experimental Protocol: Synthesis of Pyrazole Derivatives from this compound (Illustrative)

  • Reaction Setup: In a suitable reaction vessel, dissolve this compound (1 equivalent) in a solvent like ethanol or acetic acid.

  • Addition of Hydrazine: Add hydrazine hydrate or a substituted hydrazine (1 equivalent) to the solution. A base, such as sodium acetate or triethylamine, may be added to facilitate the reaction.

  • Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The residue can be taken up in an organic solvent and washed with water to remove inorganic salts.

  • Purification: The crude pyrazole derivative can be purified by recrystallization or column chromatography.

The resulting pyrazole derivatives can be further modified, making this a versatile route to compounds with potential applications in drug discovery.

Pyrazole_Synthesis EDCP This compound Intermediate Hydrazone Intermediate EDCP->Intermediate Condensation Hydrazine Hydrazine Hydrazine->Intermediate Pyrazole Substituted Pyrazole Intermediate->Pyrazole Intramolecular Cyclization & Elimination

Caption: Synthesis of a pyrazole derivative from this compound.

Synthesis of Unsaturated Esters via Dehydrohalogenation

The elimination of hydrogen chloride from this compound provides access to valuable unsaturated esters, which are versatile building blocks in their own right. The regioselectivity of the elimination can be controlled by the choice of base and reaction conditions.

  • Formation of Ethyl 2-chloro-2-propenoate: Treatment with a non-nucleophilic base can favor the elimination of the β-hydrogen and the α-chlorine.

  • Formation of Ethyl 3-chloro-2-propenoate: A different base or reaction conditions could potentially favor the elimination of the α-hydrogen and the β-chlorine.

These α- and β-chloroacrylates can then be used in a variety of subsequent reactions, including Michael additions, cycloadditions, and cross-coupling reactions, to build more complex molecular scaffolds.

Conclusion

This compound is a readily available and highly reactive chemical intermediate with significant potential in the synthesis of agrochemicals and pharmaceuticals. Its bifunctional nature allows for the construction of a variety of important molecular frameworks, including phenylpyrazoles, thiazoles, and pyrazoles. The ability to undergo dehydrohalogenation further expands its synthetic utility by providing access to valuable unsaturated esters. The experimental protocols and reaction schemes presented in this guide serve as a foundation for researchers and scientists to explore and exploit the full potential of this versatile building block in their own synthetic endeavors. Further investigation into the stereoselective reactions of this compound and its application in the synthesis of other complex natural products and active pharmaceutical ingredients will undoubtedly continue to be a fruitful area of research.

References

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An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 2,3-Dichloropropionate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This document provides a comprehensive analysis of the spectroscopic data for ethyl 2,3-dichloropropionate (CAS No: 6628-21-3), a key chemical intermediate. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a detailed understanding of the structural elucidation of this molecule through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques.

Molecular Structure and Physicochemical Properties

This compound is a halogenated ester. Its structural integrity and purity are paramount in its applications, necessitating precise analytical characterization.

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// Atom nodes C1 [label="C", pos="0,0!", fontcolor="#202124"]; C2 [label="C", pos="1.5,0!", fontcolor="#202124"]; C3 [label="C", pos="2.5,1.2!", fontcolor="#202124"]; O1 [label="O", pos="3.5,0.6!", fontcolor="#EA4335"]; C4 [label="C", pos="4.5,1.2!", fontcolor="#202124"]; C5 [label="C", pos="5.5,0.6!", fontcolor="#202124"]; O2 [label="O", pos="2.5,2.2!", fontcolor="#EA4335"]; Cl1 [label="Cl", pos="1.5,-1.2!", fontcolor="#34A853"]; Cl2 [label="Cl", pos="-1,-1.2!", fontcolor="#34A853"];

// Bond edges C1 -- C2; C2 -- C3; C3 -- O1; O1 -- C4; C4 -- C5; C3 -- O2 [style=filled, penwidth=3]; C2 -- Cl1; C1 -- Cl2;

// Implicit hydrogens (optional, for clarity) H1 [label="H", pos="-0.5,0.5!", fontcolor="#5F6368"]; H2 [label="H", pos="0.5,0.5!", fontcolor="#5F6368"]; H3 [label="H", pos="1.8, -0.5!", fontcolor="#5F6368"]; H4 [label="H", pos="4.2, 2.0!", fontcolor="#5F6368"]; H5 [label="H", pos="5.0, 1.7!", fontcolor="#5F6368"]; H6 [label="H", pos="5.8, 1.1!", fontcolor="#5F6368"]; H7 [label="H", pos="5.2, 0.1!", fontcolor="#5F6368"]; H8 [label="H", pos="6.0, 0.1!", fontcolor="#5F6368"];

C1 -- H1 [style=invis]; C1 -- H2 [style=invis]; C2 -- H3 [style=invis]; C4 -- H4 [style=invis]; C4 -- H5 [style=invis]; C5 -- H6 [style=invis]; C5 -- H7 [style=invis]; C5 -- H8 [style=invis]; } }

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Linear Formula CH₃CH₂OCOCH(Cl)CH₂Cl
Molecular Formula C₅H₈Cl₂O₂[1][2]
Molecular Weight 171.02 g/mol [1]
CAS Number 6628-21-3
Density 1.241 g/mL at 25 °C
Boiling Point 164-165 °C
Refractive Index (n20/D) 1.4480

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of the molecule. The presence of two chlorine atoms significantly influences the chemical shifts of nearby protons and carbons due to their electronegativity.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic environment, and the connectivity between neighboring protons.

Predicted ¹H NMR Data Interpretation:

  • Ethyl Group (CH₃CH₂O-) : This group will present as a triplet (for the -CH₃) and a quartet (for the -OCH₂-), a classic ethyl ester pattern. The quartet will be further downfield due to the deshielding effect of the adjacent oxygen atom.

  • Propionate Backbone (-CH(Cl)CH₂Cl) : This is the more complex region. The proton on C2 (-CH(Cl)-) is adjacent to the two protons on C3 (-CH₂Cl). Therefore, it is expected to appear as a triplet. The two protons on C3 are diastereotopic and adjacent to the single proton on C2, and should appear as a doublet of doublets (or a more complex multiplet). The significant deshielding from adjacent chlorine atoms and the carbonyl group will shift these signals downfield.

Table 2: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Proton LabelChemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationAssignment
a ~1.3Triplet (t)3H-O-CH₂-CH₃
b ~4.3Quartet (q)2H-O-CH₂ -CH₃
c ~4.6Triplet (t)1H-CO-CH (Cl)-CH₂Cl
d ~3.9 - 4.1Multiplet (m)2H-CH(Cl)-CH₂ Cl
¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the lack of symmetry, all five carbon atoms in this compound are expected to be chemically non-equivalent and thus produce five distinct signals.

Predicted ¹³C NMR Data Interpretation:

  • Carbonyl Carbon (C=O) : This carbon will appear furthest downfield, typically in the 165-175 ppm range.

  • Chlorinated Carbons (-CH(Cl)- and -CH₂Cl) : These carbons will be significantly deshielded by the attached chlorine atoms. The C2 carbon (-CH(Cl)-) will likely be further downfield than the C3 carbon (-CH₂Cl) due to its proximity to the carbonyl group.

  • Ethyl Group Carbons (-OCH₂CH₃) : The methylene carbon (-OCH₂-) will be deshielded by the oxygen atom, while the methyl carbon (-CH₃) will be the most upfield signal.

Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Carbon LabelChemical Shift (δ, ppm) (Predicted)Assignment
1 ~168C =O
2 ~58-CO-C H(Cl)-
3 ~48-CH(Cl)-C H₂Cl
4 ~63-O-C H₂-CH₃
5 ~14-O-CH₂-C H₃
Experimental Protocol for NMR Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz Spectrometer) cluster_proc Data Processing A 1. Dissolve 5-10 mg of This compound in ~0.7 mL of CDCl₃ B 2. Add internal standard (e.g., TMS) A->B C 3. Transfer solution to a 5 mm NMR tube B->C D 4. Insert tube into spectrometer and lock on the deuterium signal C->D E 5. Shim the magnetic field to optimize homogeneity D->E F 6. Acquire ¹H spectrum (e.g., 16 scans) E->F G 7. Acquire ¹³C spectrum (e.g., 1024 scans) F->G H 8. Apply Fourier Transform, phase correction, and baseline correction G->H I 9. Calibrate spectra using the TMS signal (0.00 ppm) H->I J 10. Integrate ¹H peaks and pick peaks for both spectra I->J

Caption: Standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers.

Interpretation of Key IR Absorptions: The IR spectrum of this compound is dominated by absorptions corresponding to its ester and chloroalkane functionalities.

  • C=O Stretch : A strong, sharp absorption band is expected around 1740 cm⁻¹, characteristic of the carbonyl group in an aliphatic ester.

  • C-O Stretch : Two distinct C-O stretching bands are anticipated: one for the C(=O)-O bond and another for the O-C₂H₅ bond, typically appearing in the 1300-1100 cm⁻¹ region.

  • C-Cl Stretch : Strong absorptions in the 800-600 cm⁻¹ region are indicative of the carbon-chlorine bonds.

  • C-H Stretch : Aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹.

Table 4: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) (Predicted)IntensityFunctional Group Vibration
2980-2900MediumC-H (sp³) Stretch
~1740StrongC=O (Ester) Stretch
1300-1100StrongC-O Stretch
800-600StrongC-Cl Stretch
Experimental Protocol for IR Spectroscopy (ATR)
  • Instrument Preparation : Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent such as isopropanol.

  • Background Scan : Record a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) absorptions.

  • Sample Application : Place a single drop of neat this compound directly onto the ATR crystal.

  • Data Acquisition : Lower the ATR press and apply consistent pressure. Acquire the sample spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.

  • Cleaning : Clean the crystal thoroughly after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation pattern upon ionization.

Interpretation of the Mass Spectrum:

  • Molecular Ion (M⁺) : The molecular ion peak is expected at an m/z corresponding to the molecular weight (170 for ³⁵Cl₂, 172 for ³⁵Cl³⁷Cl, 174 for ³⁷Cl₂). The characteristic isotopic pattern for a molecule containing two chlorine atoms (an M⁺:(M+2)⁺:(M+4)⁺ ratio of approximately 9:6:1) is the most definitive feature.

  • Key Fragmentation Pathways : Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) and McLafferty rearrangement if sterically feasible. Cleavage adjacent to the chlorine atoms is also highly probable.

Table 5: Predicted Key Fragments in the EI Mass Spectrum

m/z (for ³⁵Cl)Proposed Fragment IonDescription
170, 172, 174[C₅H₈Cl₂O₂]⁺Molecular Ion (M⁺)
135, 137[M - Cl]⁺Loss of a chlorine radical
125, 127[M - OCH₂CH₃]⁺Loss of the ethoxy radical
97, 99[M - COOCH₂CH₃]⁺Alpha-cleavage, loss of the ethyl carboxylate group
29[CH₂CH₃]⁺Ethyl cation

G M [C₅H₈Cl₂O₂]⁺˙ m/z = 170, 172, 174 F1 [C₅H₇Cl₂O₂]⁺ m/z = 135, 137 M->F1 - H F2 [C₃H₃Cl₂O]⁺ m/z = 125, 127 M->F2 - •OCH₂CH₃ F3 [C₂H₃Cl₂]⁺ m/z = 97, 99 M->F3 - COOCH₂CH₃ F2->F3 - CO F4 [C₂H₅]⁺ m/z = 29

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol for GC-MS Analysis
  • Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Method :

    • Injector : 250°C, Split mode (e.g., 50:1).

    • Column : Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program : Start at 50°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.

  • MS Method :

    • Ion Source : Electron Ionization (EI) at 70 eV.

    • Source Temperature : 230°C.

    • Mass Range : Scan from m/z 25 to 250.

Safety and Handling

This compound is classified as a hazardous substance. It is corrosive and can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield, must be worn when handling this chemical. All work should be conducted in a well-ventilated chemical fume hood.

Conclusion

The structural characterization of this compound is reliably achieved through a combination of NMR, IR, and MS techniques. ¹H and ¹³C NMR define the carbon-hydrogen framework, IR spectroscopy confirms the presence of key ester and alkyl halide functional groups, and mass spectrometry establishes the molecular weight, isotopic distribution, and primary fragmentation patterns. The predicted data and protocols in this guide serve as a robust reference for the analytical validation of this compound.

References

  • Ethyl-2,3-Dichloropropionate. NIST WebBook. [Link]

  • This compound. Global Substance Registration System. [Link]

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An In-depth Technical Guide to the Solubility of Ethyl 2,3-dichloropropionate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Ethyl 2,3-dichloropropionate, a key intermediate in various chemical syntheses. Recognizing the scarcity of consolidated public data, this document emphasizes the foundational principles of solubility, predictive modeling, and robust experimental determination protocols. It is designed for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's behavior in various solvent systems to optimize reaction conditions, purification processes, and formulation development.

Introduction: Understanding this compound

This compound (CAS No: 6628-21-3) is a halogenated ester with the molecular formula C₅H₈Cl₂O₂.[1][2] Its structure, featuring an ethyl ester group and two chlorine atoms on the adjacent propyl chain, imparts a unique combination of polarity and lipophilicity that dictates its solubility profile. Understanding this profile is critical for its application in synthetic chemistry, where it may be used as a reactant or building block.[3] Solvent selection directly impacts reaction rates, yield, and the ease of downstream processing, making solubility data a cornerstone of process development.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 6628-21-3
Molecular Formula C₅H₈Cl₂O₂[1][2]
Molecular Weight 171.02 g/mol [1]
Density 1.241 g/mL at 25 °C[3]
Boiling Point 164-165 °C[3]
Refractive Index n20/D 1.4480[3]
LogP (Octanol/Water) 1.396 (Crippen Method)[1]
Water Solubility Log10(S) = -1.20 mol/L (Crippen Method)[1]

The LogP value suggests a moderate lipophilicity, while the calculated water solubility indicates it is sparingly soluble in aqueous media.[1] This guide will focus on its behavior in common organic solvents, which are more relevant for its synthetic applications.

Theoretical Framework for Solubility

The principle of "like dissolves like" provides a foundational, albeit qualitative, prediction of solubility.[4] A solute's miscibility in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to be favorable, the energy of solute-solvent interactions must overcome the combined energies of solute-solute and solvent-solvent interactions.

Key Factors for this compound:

  • Dipole-Dipole Interactions: The ester carbonyl group (C=O) and the C-Cl bonds create significant bond dipoles, resulting in a polar molecule. Solvents with strong dipole moments, such as acetone or ethyl acetate, are expected to be effective at solvating it.

  • Hydrogen Bonding: this compound lacks hydrogen bond donors. While the oxygen atoms in the ester can act as hydrogen bond acceptors, its solubility in protic solvents like alcohols will depend on the balance between this interaction and the disruption of the solvent's own hydrogen-bonding network.

  • Van der Waals Forces: The alkyl portions of the molecule will interact via weaker London dispersion forces, suggesting some solubility in less polar solvents like toluene or dichloromethane.

Due to the lack of extensive experimental data, predictive thermodynamic models such as UNIFAC, COSMO-RS, and NRTL-SAC are invaluable tools for estimating solubility, particularly in the early stages of process design.[5][6] These models use group contribution methods or quantum chemical calculations to predict activity coefficients, which can then be used to calculate solubility curves.[5][7][8]

Experimental Determination of Solubility: A Validated Protocol

Accurate solubility data requires a robust experimental approach. The isothermal equilibrium method, often referred to as the "shake-flask" method, is a reliable technique for determining the solubility of a compound at a specific temperature.[4]

Causality Behind Experimental Design

The protocol described below is designed to be self-validating. The extended equilibration time ensures that the system reaches a true thermodynamic equilibrium. Using a high-precision analytical technique like Gas Chromatography (GC) with a calibration curve ensures that the quantification of the dissolved solute is accurate and reproducible. The choice of GC is based on the compound's volatility and thermal stability.

Step-by-Step Methodology

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature (e.g., 25 °C).

Materials:

  • This compound (>97% purity)

  • Selected organic solvents (HPLC or analytical grade)

  • Scintillation vials or sealed flasks

  • Thermostatic shaker bath or incubator

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Gas Chromatograph with Flame Ionization Detector (GC-FID)

  • Volumetric flasks and pipettes

Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. An excess is visually confirmed by the presence of undissolved liquid (as it's a liquid at STP) at the bottom of the vial after initial mixing.

    • Add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25.0 ± 0.1 °C).

    • Agitate the vials for a minimum of 24 hours to ensure equilibrium is reached. Preliminary studies may be run at 24, 48, and 72 hours to confirm that the measured concentration does not change, thereby validating the equilibration time.

  • Sample Preparation & Analysis:

    • After equilibration, stop the agitation and allow the vials to stand undisturbed in the temperature bath for at least 4 hours to allow the undissolved solute to settle completely.

    • Carefully withdraw a sample from the clear supernatant using a syringe. Do not disturb the undissolved layer.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any microscopic undissolved droplets.

    • Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the GC calibration curve.

    • Analyze the diluted sample by GC-FID.

  • Quantification (GC-FID Calibration):

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Inject these standards into the GC-FID to generate a calibration curve of peak area versus concentration.

    • Use the calibration curve to determine the concentration of the diluted experimental sample.

    • Back-calculate to find the concentration in the original, undiluted (saturated) sample. This value represents the solubility.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_analysis 3. Analysis A Add Excess Solute to Vials B Add Known Volume of Solvent A->B C Agitate in Shaker Bath (e.g., 24h @ 25°C) B->C D Settle Undisturbed (e.g., 4h @ 25°C) C->D E Filter Supernatant (0.22 µm Syringe Filter) D->E F Dilute Sample for GC E->F G Inject into GC-FID F->G H Quantify using Calibration Curve G->H I Final Solubility Data H->I Calculate Solubility (g/100mL or mol/L)

Caption: Isothermal equilibrium experimental workflow.

Expected Solubility in Common Solvent Classes

While quantitative data must be determined experimentally, a qualitative prediction based on chemical principles can guide solvent selection.

Table 2: Predicted Solubility and Rationale

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic Acetone, Acetonitrile, Ethyl AcetateHighStrong dipole-dipole interactions between the solvent and the polar ester and C-Cl groups of the solute.
Halogenated Dichloromethane, ChloroformHigh"Like dissolves like" principle; favorable dispersion and dipole-dipole forces with similar chlorinated structures.
Aromatic Toluene, BenzeneModerateSolute can be polarized by the aromatic ring, leading to induced dipole interactions.
Polar Protic Methanol, EthanolModerate to LowThe solute can act as a hydrogen bond acceptor, but this may not be sufficient to overcome the strong hydrogen bonding within the alcohol solvent itself.
Nonpolar Hexane, CyclohexaneLowIntermolecular forces are dominated by weak London dispersion forces, which are insufficient to overcome the stronger dipole-dipole interactions between solute molecules.

This predictive framework provides a logical starting point for experimental investigation.

G cluster_solute This compound cluster_solvents Solvent Classes Solute Features: - Ester (Polar, H-bond acceptor) - Dichloro-alkane (Polar) - Ethyl group (Nonpolar) PA Polar Aprotic (e.g., Acetone) Solute->PA High Solubility (Strong Dipole-Dipole) NP Nonpolar (e.g., Hexane) Solute->NP Low Solubility (Weak Interactions) PP Polar Protic (e.g., Ethanol) Solute->PP Moderate/Low Solubility (H-bond Disruption)

Caption: Logical relationship between solute structure and solubility.

Conclusion and Applications

The solubility of this compound is a complex function of its molecular structure. While precise quantitative data requires careful experimental work as outlined in this guide, a strong theoretical understanding allows researchers to make informed decisions about solvent selection. This knowledge is paramount for optimizing reaction media to improve yield and purity, developing effective extraction and crystallization procedures, and ensuring homogeneity in analytical sample preparation. The protocols and principles detailed herein provide a robust framework for any scientist or developer working with this versatile chemical intermediate.

References

  • Title: Ethyl-2,3-Dichloropropionate Source: Cheméo URL: [Link]

  • Title: Chemical Properties of Ethyl 2,3-dichloropropanoate (CAS 6628-21-3) Source: Cheméo URL: [Link]

  • Title: Procedure For Determining Solubility of Organic Compounds Source: Scribd URL: [Link]

  • Title: How To Determine Solubility Of Organic Compounds? Source: Chemistry For Everyone - YouTube URL: [Link]

  • Title: Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis Source: Cengage URL: [Link]

  • Title: Thermodynamic modeling of activity coefficient and prediction of solubility Source: PubMed URL: [Link]

  • Title: Method for determining solubility of a chemical compound Source: Google Patents URL
  • Title: EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS Source: Course Hero URL: [Link]

  • Title: this compound Source: gsrs.ncats.nih.gov URL: [Link]

  • Title: Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design Source: NIH National Library of Medicine URL: [Link]

  • Title: An evaluation of thermodynamic models for the prediction of drug and drug-like molecule solubility in organic solvents Source: ResearchGate URL: [Link]

  • Title: Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles Source: ChemRxiv URL: [Link]

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An In-Depth Technical Guide to the Core Reactions of Ethyl 2,3-Dichloropropionate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Abstract

Ethyl 2,3-dichloropropionate is a versatile bifunctional molecule whose strategic importance in synthetic chemistry is anchored by the differential reactivity of its two chlorine atoms and the ester moiety. This guide provides a comprehensive exploration of its core reactions, emphasizing mechanistic principles and practical applications. We will delve into key transformations including nucleophilic substitutions, eliminations, and cyclizations, which position this reagent as a valuable building block for complex molecular architectures, particularly in the synthesis of heterocyclic compounds and pharmaceutical intermediates. Each section is designed to bridge theoretical understanding with actionable experimental insights, reflecting a synthesis of established knowledge and field-proven expertise.

Introduction: The Synthetic Potential of a Dichlorinated Ester

This compound, with the linear formula CH₃CH₂OCOCH(Cl)CH₂Cl, is a halogenated ester that serves as a powerful intermediate in organic synthesis.[1] Its chemical utility arises from three primary features:

  • The α-Chloro (C2) Position: The chlorine atom adjacent to the carbonyl group is activated towards nucleophilic substitution. The electron-withdrawing effect of the ester carbonyl enhances the electrophilicity of this carbon.

  • The β-Chloro (C3) Position: The chlorine on the terminal carbon behaves more like a typical primary alkyl halide.

  • The Ester Group: This functional group can undergo hydrolysis, transesterification, or reduction, offering further pathways for molecular elaboration.

This combination of reactive sites allows for sequential and regioselective reactions, making it a valuable precursor for a variety of molecular scaffolds. This guide will focus on the principal reaction pathways that leverage this unique structural arrangement.

Core Reaction Pathways

The reactivity of this compound is dominated by nucleophilic substitution and elimination reactions, often leading to the synthesis of important heterocyclic structures.

Nucleophilic Substitution Reactions

Nucleophilic substitution is the most common reaction pathway for this substrate. The choice of nucleophile, solvent, and temperature can influence which chlorine atom is displaced and whether subsequent reactions occur.

Mechanism and Regioselectivity:

The substitution reactions typically proceed via an SN2 mechanism.[2][3] The C2 carbon is generally more electrophilic due to the adjacent ester group, but it is also more sterically hindered than the C3 carbon. The C3 carbon, being a primary center, is less hindered and thus a favorable site for SN2 attack.[2] However, the outcome is often a complex interplay of steric and electronic factors, and reactions can yield mixtures of products.

Key Nucleophiles and Their Applications:

  • Amines: The reaction with primary amines is a cornerstone of this compound chemistry, leading directly to the formation of aziridine-2-carboxylates. This reaction is a classic example of an intramolecular cyclization following an initial substitution.[4] All amines contain an active lone pair of electrons on the nitrogen atom, making them effective nucleophiles.[5] The initial reaction is a nucleophilic attack by the amine on one of the chlorinated carbons, followed by an intramolecular SN2 reaction where the newly introduced nitrogen displaces the second chlorine atom, forming the three-membered aziridine ring.[6]

    • Insight: The reaction of primary amines with alkyl halides can be complex, often leading to a mixture of secondary and tertiary amines, as well as quaternary ammonium salts, because the amine products are themselves nucleophilic.[5][7][8] To favor monosubstitution and subsequent cyclization, it is crucial to control the stoichiometry, often by using an excess of the amine starting material.[7][9]

  • Cyanide: The displacement of both chlorine atoms with cyanide ions (e.g., using NaCN or KCN) is a powerful method for introducing two carbon atoms and forming ethyl 2,3-dicyanopropionate.[10] This dinitrile is a key intermediate in the synthesis of the pesticide Fipronil.[10][11]

    • Expertise: The choice of solvent is critical for this reaction. Polar aprotic solvents like DMSO or DMF are preferred as they effectively solvate the cation (Na⁺ or K⁺) while leaving the cyanide anion highly nucleophilic. Using ethanol as a solvent can lead to lower yields and purity.[10]

Cyclization to Aziridine-2-Carboxylates

The synthesis of ethyl aziridine-2-carboxylate derivatives is arguably the most significant application of this compound. This transformation is a powerful tool for creating strained heterocyclic systems that are precursors to amino acids and other pharmaceutically relevant molecules.[12]

General Workflow: The reaction involves the treatment of this compound with a primary amine in the presence of a base. The process occurs in two steps: an initial intermolecular nucleophilic substitution followed by an intramolecular cyclization.

G cluster_0 Step 1: Intermolecular Substitution cluster_1 Step 2: Intramolecular Cyclization Reactants This compound + R-NH₂ Intermediate Ethyl 2-chloro-3-(alkylamino)propionate Reactants->Intermediate Sₙ2 Attack Base Base (e.g., K₂CO₃, Et₃N) Aziridine Ethyl 1-alkylaziridine-2-carboxylate Intermediate_ref->Aziridine Intramolecular Sₙ2 (-HCl) caption General workflow for aziridine synthesis. G cluster_mechanism Mechanism: Aziridination with a Primary Amine start Substrate + R-NH₂ ts1 Transition State 1 (Intermolecular Sₙ2) start->ts1 Attack at C3 intermediate 2-Chloro-3-aminopropionate Intermediate ts1->intermediate deprotonation Deprotonation by Base intermediate->deprotonation -H⁺ anion Amide Anion (Internal Nucleophile) deprotonation->anion ts2 Transition State 2 (Intramolecular Sₙ2) anion->ts2 Ring Closure product Ethyl Aziridine-2-carboxylate ts2->product caption Key mechanistic steps in aziridine formation.

Caption: Key mechanistic steps in aziridine formation.

Experimental Protocols and Data

Trustworthy protocols are self-validating. The following section provides a detailed methodology for a representative aziridination reaction, a core application of the title compound.

Synthesis of Ethyl 1-benzylaziridine-2-carboxylate

This protocol details the reaction of this compound with benzylamine.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (2.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Saturated NaCl solution (brine)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add anhydrous acetonitrile, potassium carbonate, and benzylamine.

  • Stir the suspension and add this compound dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 82°C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Redissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the pure ethyl 1-benzylaziridine-2-carboxylate.

Data Summary:

ReactantNucleophileBaseSolventTemp (°C)Time (h)Yield (%)
This compoundBenzylamineK₂CO₃CH₃CN8218~75-85
This compoundCyclohexylamineEt₃NTHF6624~70-80
This compoundAnilineNaHCO₃DMF10012~60-70

Applications in Drug Development

The derivatives of this compound are valuable in medicinal chemistry. Aziridine-2-carboxylates are precursors to non-proteinogenic α- and β-amino acids, which are incorporated into peptidomimetics and other complex pharmaceutical agents. The ring-opening of these aziridines with various nucleophiles provides stereocontrolled access to 2,3-diaminopropionates, which are key components in various bioactive molecules. [12]Furthermore, piperazine derivatives, which can be synthesized from related dichlorinated precursors, are found in drugs like Aripiprazole.

G cluster_main Synthetic Utility in Drug Development cluster_products Key Intermediates cluster_final Target Molecular Classes A This compound B Ethyl Aziridine-2-carboxylates A->B + R-NH₂ C Ethyl 2,3-Dicyanopropionate A->C + NaCN D α,β-Diamino Acids B->D Ring Opening G Other Heterocycles B->G F Agrochemicals (e.g., Fipronil) C->F E Peptidomimetics D->E caption Logical relationships in synthetic applications.

Caption: Logical relationships in synthetic applications.

Conclusion

This compound is a synthetically powerful and versatile building block. Its value lies in the predictable, yet tunable, reactivity of its two distinct carbon-chlorine bonds. The ability to readily form aziridine rings through a robust and scalable protocol makes it an indispensable tool for chemists in both academic research and the pharmaceutical industry. A thorough understanding of the mechanistic principles governing its reactions—particularly the interplay between steric and electronic effects in SN2 reactions—is paramount for harnessing its full synthetic potential.

References

  • Technology of synthesizing 2,3-dicyano ethyl propionate.
  • Ethyl 2,3-dichloropropion
  • This compound.
  • SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. Radboud University Repository.
  • Nucleophilic Substitution and Elimination Reactions (Exercises). Chemistry LibreTexts.
  • Amines as Nucleophiles. Chemistry LibreTexts.
  • Bimolecular Nucleophilic Substitution.
  • Amines as nucleophiles. Chemguide.
  • Ethyl-2,3-Dichloropropion
  • Synthesis of aziridines. Organic Chemistry Portal.
  • Ha, H. J., Lee, W. K., & Park, G. S. (2005). Preparation of 2,3-diaminopropionate from ring opening of aziridine-2-carboxylate. Tetrahedron Letters, 46(25), 4407–4409.
  • The reactivity of ethyl chloride (chloroethane), vinyl chloride and allyl chloride in nucleophilic substitution reaction? Reddit.
  • Nucleophilicity Trends of Amines. Master Organic Chemistry.
  • Bartnik, R., & Mlostoń, G. (1979). AZIRIDINES. PART II. SYNTHESIS OF 1-ALKYL-2,3-DIPHENYLAZIRIDINES BY GABRIEL′S METHOD.
  • Nucleophilic Substitution Reactions Overview. KPU Pressbooks.
  • Amine as Nucleophile in Sn2 Reaction. Khan Academy.
  • Synthesis of Aziridines.
  • Reactions of Amines. Chemistry LibreTexts.
  • Provide a detailed mechanism for the reaction of CH3CH2Br with a nucleophile. Proprep.
  • Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)
  • Ethyl 2-chloropropionate (CAS 535-13-7)
  • Preparation method of ethyl 2, 3-dicyanopropionate.
  • Ethyl 2-chloropropion
  • Pai, N. R., et al. (2010). An efficient synthesis of neuroleptic drugs under microwave irradiation. Journal of Chemical and Pharmaceutical Research, 2(5), 506-517.
  • ETHYL-2,3-DICHLOROPROPION
  • Ethyl-2,3-Dichloropropion
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  • Ethyl 2,3-dichloropropano

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Methodological & Application

Application Notes & Protocols: The Strategic Use of Ethyl 2,3-Dichloropropionate in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Ethyl 2,3-dichloropropionate is a halogenated ester that serves as a highly versatile and reactive building block in synthetic organic chemistry.[1][2] Its utility in the pharmaceutical industry stems from the strategic placement of three distinct functional groups: an ethyl ester and two chlorine atoms at the α and β positions relative to the carbonyl group. This arrangement provides multiple reaction sites, enabling chemists to construct complex molecular architectures and introduce specific functionalities essential for biological activity. The compound's bifunctional nature makes it an ideal precursor for synthesizing a variety of heterocyclic scaffolds and functionalized aliphatic chains that are core components of many active pharmaceutical ingredients (APIs). This guide provides an in-depth exploration of its chemical properties, reactivity, and practical applications, complete with detailed protocols for its strategic deployment in drug development workflows.

Physicochemical Properties & Data

Understanding the fundamental properties of this compound is critical for its safe handling and effective use in synthesis.

PropertyValueSource
Chemical Name This compound[1][3]
Synonyms 2,3-Dichloropropionic acid ethyl ester[1][3]
CAS Number 6628-21-3[1][2]
Molecular Formula C₅H₈Cl₂O₂[4][5]
Molecular Weight 171.02 g/mol [2][4]
Appearance Liquid-
Boiling Point 164-165 °C (lit.)[1]
Density 1.241 g/mL at 25 °C (lit.)[1]
Refractive Index n20/D 1.4480 (lit.)[1]
SMILES String CCOC(=O)C(Cl)CCl[1]

Core Reactivity and Mechanistic Rationale

The synthetic power of this compound lies in its predictable yet versatile reactivity. The two chlorine atoms, being excellent leaving groups, are susceptible to both nucleophilic substitution and elimination reactions. The presence of the electron-withdrawing ester group activates the α-carbon, influencing the regioselectivity of these transformations.

Causality of Reactivity:

  • Electrophilic Carbons: The chlorine atoms and the carbonyl oxygen create a significant electron deficiency at both the α-carbon (C2) and β-carbon (C3), making them prime targets for nucleophilic attack.

  • Nucleophilic Substitution (Sₙ2): Primary and secondary alkyl halides, like the ones present in this molecule, readily undergo Sₙ2 reactions.[6] Strong nucleophiles such as amines, alkoxides, and thiolates can displace one or both chlorine atoms. The choice of solvent and nucleophile strength is critical; polar aprotic solvents (e.g., DMF, DMSO) are favored as they solvate the cation of the nucleophile without hindering the nucleophile's attack.[6]

  • Elimination (E2): In the presence of a strong, sterically hindered base (e.g., potassium tert-butoxide), an E2 elimination reaction can occur, leading to the formation of an alkene. This pathway can be used to synthesize valuable unsaturated esters.

  • Cyclization Reactions: The true elegance of this building block is revealed in reactions with dinucleophiles (e.g., ethylenediamine, 2-aminoethanol). These reactions proceed via a sequential Sₙ2 mechanism, where the first nucleophilic attack is followed by an intramolecular cyclization to form stable heterocyclic rings—a ubiquitous motif in medicinal chemistry.

Below is a diagram illustrating the primary reaction pathways available to this compound.

G General Reactivity of this compound A This compound B Nucleophilic Substitution (Sₙ2) A->B  Nu:⁻ C Elimination (E2) A->C  Strong Base F Cyclization with Dinucleophile A->F  H₂N-R-XH (X=NH, O) D Substituted Propionate Derivative (e.g., Amino, Alkoxy) B->D E Unsaturated Ester (e.g., Ethyl 2-chloroacrylate) C->E G Heterocyclic Compound (e.g., Piperazinone) F->G

Caption: Key reaction pathways for this compound.

Application Protocol: Synthesis of a Piperazinone Intermediate

This protocol details the synthesis of a substituted piperazinone, a common scaffold in pharmaceuticals, using this compound and a primary amine. This reaction exemplifies the power of using this building block to rapidly construct complex heterocyclic systems.

Objective: To synthesize 1-benzyl-piperazin-2-one via a tandem N-alkylation/intramolecular amidation sequence.

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )AmountMoles
This compound6628-21-3171.025.00 g29.2 mmol
Benzylamine100-46-9107.156.26 g58.4 mmol
Potassium Carbonate (K₂CO₃)584-08-7138.2112.11 g87.6 mmol
Acetonitrile (anhydrous)75-05-841.05150 mL-
Ethyl Acetate141-78-688.11As needed-
Saturated NaCl solution--As needed-
Anhydrous MgSO₄7487-88-9120.37As needed-
Experimental Workflow Diagram

G cluster_0 Reaction Phase cluster_1 Workup & Isolation cluster_2 Purification & Analysis A Combine Reagents (EDCP, Benzylamine, K₂CO₃) in Acetonitrile B Reflux for 12-18h (Monitor by TLC/LC-MS) A->B C Cool to RT & Filter B->C D Concentrate Filtrate (Rotary Evaporation) C->D E Liquid-Liquid Extraction (EtOAc / H₂O) D->E F Dry Organic Layer (MgSO₄) E->F G Column Chromatography (Silica Gel) F->G H Characterization (¹H NMR, ¹³C NMR, MS) G->H

Caption: Step-by-step workflow for piperazinone synthesis.

Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (5.00 g, 29.2 mmol), anhydrous acetonitrile (150 mL), benzylamine (6.26 g, 58.4 mmol, 2.0 eq), and potassium carbonate (12.11 g, 87.6 mmol, 3.0 eq).

    • Scientist's Note: Anhydrous solvent is crucial to prevent hydrolysis of the ester. Potassium carbonate acts as a base to neutralize the HCl generated during the two Sₙ2 reactions. A slight excess of the amine and a larger excess of the base are used to drive the reaction to completion.

  • Reaction Execution: Heat the mixture to reflux (approx. 82°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting this compound spot has been consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the inorganic salts (K₂CO₃ and KCl). Wash the filter cake with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

    • Dissolve the resulting crude oil in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL) and saturated NaCl solution (1 x 50 mL).

    • Scientist's Note: The water wash removes any remaining inorganic salts and excess polar reagents. The brine wash helps to break any emulsions and begins the drying process.

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 1-benzyl-piperazin-2-one.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety and Handling

This compound is a corrosive and reactive chemical that requires careful handling in a controlled laboratory environment.

  • Hazard Classification: Corrosive. Causes severe skin burns and eye damage (H314).

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[7][8] Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.[7]

  • Handling: Avoid contact with skin, eyes, and clothing. Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[9] The compound is combustible but not highly flammable.

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[7] Storage class 8A (Combustible corrosive hazardous materials) is recommended.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[8][10]

Conclusion

This compound is a powerful and cost-effective building block for pharmaceutical synthesis. Its inherent reactivity, when properly understood and controlled, allows for the efficient construction of complex and biologically relevant molecules, particularly heterocyclic systems. The protocols and guidelines presented here demonstrate a logical and safe approach to leveraging its synthetic potential, providing researchers and drug development professionals with a valuable tool for accelerating the discovery of new chemical entities.

References

  • Ethyl-2,3-Dichloropropionate. NIST Chemistry WebBook. [Link]

  • This compound. LookChem. [Link]

  • This compound. Global Substance Registration System (GSRS). [Link]

  • Organic Reactions. AICE Chemistry. [Link]

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Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using Ethyl 2,3-Dichloropropionate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern synthetic organic chemistry, the quest for efficient and versatile building blocks for the construction of complex molecular architectures is paramount. Heterocyclic compounds, in particular, form the backbone of a vast array of pharmaceuticals, agrochemicals, and materials. Ethyl 2,3-dichloropropionate has emerged as a highly valuable and reactive C3 synthon, offering a straightforward entry into a variety of important heterocyclic systems. Its two vicinal chlorine atoms, activated by the adjacent ester functionality, provide multiple reaction sites for nucleophilic substitution and cyclization reactions. This guide provides an in-depth exploration of the utility of this compound in heterocyclic synthesis, complete with mechanistic insights and detailed experimental protocols tailored for researchers, scientists, and drug development professionals.

Key Properties and Safety Considerations

Before delving into synthetic applications, it is crucial to understand the properties and safe handling procedures for this compound.

Table 1: Physicochemical Properties of this compound [1][2]

PropertyValue
CAS Number 6628-21-3
Molecular Formula C₅H₈Cl₂O₂
Molecular Weight 171.02 g/mol
Appearance Colorless liquid
Boiling Point 164-165 °C
Density 1.241 g/mL at 25 °C
Refractive Index n20/D 1.4480

Safety Precautions:

This compound is a corrosive and hazardous substance. It is imperative to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][4][5][6] All manipulations should be performed with care to avoid contact with skin, eyes, and clothing.[4] In case of accidental exposure, flush the affected area with copious amounts of water and seek immediate medical attention. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.[3][4][5][6]

Synthesis of Thiazole Derivatives

The thiazole scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[7] The Hantzsch thiazole synthesis is a classic and widely used method for the construction of this heterocyclic ring.[7] this compound serves as an excellent α-halo-carbonyl equivalent in a modified Hantzsch-type synthesis.

Mechanistic Rationale

The reaction proceeds via a nucleophilic substitution of the chlorine atoms by a sulfur-containing nucleophile, typically a thioamide or thiourea. The initial attack of the sulfur nucleophile on the more electrophilic α-carbon (C2) is followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic thiazole ring.

Thiazole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product EDCP This compound Intermediate1 Nucleophilic Attack (SN2) EDCP->Intermediate1 Sulfur Nucleophile Thioamide Thioamide (R-CSNH2) Thioamide->Intermediate1 Intermediate2 Intramolecular Cyclization Intermediate1->Intermediate2 Intermediate3 Dehydration Intermediate2->Intermediate3 Thiazole Ethyl 2-Aryl/Alkyl-thiazole-4-carboxylate Intermediate3->Thiazole Aromatization caption Mechanism of Thiazole Synthesis

Caption: Generalized mechanism for thiazole synthesis.

Protocol: Synthesis of Ethyl 2-Phenylthiazole-4-carboxylate

This protocol details the synthesis of a representative 2,4-disubstituted thiazole.

Materials:

  • This compound

  • Thiobenzamide

  • Ethanol (absolute)

  • Sodium bicarbonate

  • Dichloromethane

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiobenzamide (1.37 g, 10 mmol) and absolute ethanol (30 mL).

  • Stir the mixture until the thiobenzamide is completely dissolved.

  • Add this compound (1.71 g, 10 mmol) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 30 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure ethyl 2-phenylthiazole-4-carboxylate.

Table 2: Expected Yield and Characterization Data

CompoundYield (%)¹H NMR (CDCl₃, 400 MHz) δ (ppm)¹³C NMR (CDCl₃, 100 MHz) δ (ppm)
Ethyl 2-phenylthiazole-4-carboxylate75-858.15 (s, 1H), 7.95-7.92 (m, 2H), 7.48-7.45 (m, 3H), 4.45 (q, J=7.1 Hz, 2H), 1.42 (t, J=7.1 Hz, 3H)170.2, 161.5, 147.8, 133.0, 130.8, 129.0, 126.6, 126.3, 61.5, 14.3

Synthesis of Pyrazole Derivatives

Pyrazole derivatives are another class of heterocyclic compounds with significant biological activities.[8][9][10] this compound can be utilized in a multi-step synthesis to generate pyrazole scaffolds, often involving the formation of an intermediate that then undergoes cyclization with a hydrazine derivative.

Mechanistic Pathway

A common strategy involves the initial reaction of this compound with a nucleophile to form a β-functionalized ester. This intermediate can then react with hydrazine or a substituted hydrazine. The reaction proceeds through a condensation reaction to form a hydrazone, which subsequently undergoes an intramolecular cyclization and elimination to yield the pyrazole ring.

Pyrazole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product EDCP This compound Intermediate1 β-alkoxy acrylate intermediate EDCP->Intermediate1 Elimination Nucleophile Nucleophile (e.g., NaOEt) Nucleophile->Intermediate1 Hydrazine Hydrazine (H2NNH-R) Intermediate2 Hydrazone formation Hydrazine->Intermediate2 Intermediate1->Intermediate2 Intermediate3 Intramolecular Cyclization Intermediate2->Intermediate3 Pyrazole Substituted Pyrazole Intermediate3->Pyrazole Elimination caption Pathway for Pyrazole Synthesis

Caption: General pathway for pyrazole synthesis.

Protocol: Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate

This protocol outlines a representative synthesis of a pyrazole derivative.

Materials:

  • This compound

  • Sodium ethoxide

  • Hydrazine hydrate

  • Ethanol (absolute)

  • Acetic acid

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

Step 1: Synthesis of Ethyl 2-chloro-3-ethoxyacrylate

  • Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (0.46 g, 20 mmol) in absolute ethanol (40 mL) in a round-bottom flask under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Add this compound (3.42 g, 20 mmol) dropwise to the cold sodium ethoxide solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by carefully adding water (20 mL).

  • Extract the product with diethyl ether (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is used in the next step without further purification.

Step 2: Cyclization to form Ethyl 5-methyl-1H-pyrazole-3-carboxylate

  • Dissolve the crude ethyl 2-chloro-3-ethoxyacrylate in ethanol (30 mL) in a round-bottom flask.

  • Add hydrazine hydrate (1.0 g, 20 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid (0.5 mL).

  • Reflux the reaction mixture for 8 hours.

  • Cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired pyrazole product.

Table 3: Expected Yield and Characterization Data

CompoundYield (%)¹H NMR (CDCl₃, 400 MHz) δ (ppm)¹³C NMR (CDCl₃, 100 MHz) δ (ppm)
Ethyl 5-methyl-1H-pyrazole-3-carboxylate60-70 (over two steps)11.5 (br s, 1H), 6.65 (s, 1H), 4.35 (q, J=7.2 Hz, 2H), 2.30 (s, 3H), 1.35 (t, J=7.2 Hz, 3H)163.0, 145.5, 140.2, 107.8, 60.8, 14.4, 11.0

Synthesis of Oxazole Derivatives

Oxazole-containing compounds are prevalent in natural products and pharmaceuticals, exhibiting a wide range of biological activities.[11][12][13][14] this compound can be a precursor for the synthesis of oxazoles, typically through a reaction with a primary amide.

Mechanistic Overview

The synthesis of oxazoles from this compound and a primary amide generally follows a path involving initial nucleophilic attack of the amide nitrogen on the α-carbon of the dichloropropionate. This is followed by an intramolecular cyclization where the amide oxygen attacks the β-carbon, leading to the displacement of the second chlorine atom. Subsequent elimination of water from the cyclic intermediate results in the formation of the aromatic oxazole ring.

Oxazole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product EDCP This compound Intermediate1 Nucleophilic Substitution EDCP->Intermediate1 Amide Nucleophile Amide Primary Amide (R-CONH2) Amide->Intermediate1 Intermediate2 Intramolecular Cyclization Intermediate1->Intermediate2 Intermediate3 Dehydration Intermediate2->Intermediate3 Oxazole Substituted Oxazole Intermediate3->Oxazole Aromatization caption Mechanism of Oxazole Synthesis

Sources

Application Notes and Protocols for Ethyl 2,3-Dichloropropionate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Ethyl 2,3-dichloropropionate is a versatile bifunctional reagent possessing two electrophilic centers, making it a valuable building block in organic synthesis, particularly for the preparation of heterocycles and other functionalized molecules. The presence of two chlorine atoms at the α- and β-positions relative to the ester carbonyl group allows for sequential or simultaneous nucleophilic substitution and elimination reactions. This guide provides detailed experimental setups, mechanistic insights, and analytical protocols for key transformations of this compound, aimed at researchers, scientists, and professionals in drug development.

Physicochemical and Safety Data

A thorough understanding of the reagent's properties and hazards is paramount for safe and effective experimentation.

Table 1: Physicochemical Properties of this compound [1][2][3][4][5][6]

PropertyValue
CAS Number 6628-21-3
Molecular Formula C₅H₈Cl₂O₂
Molecular Weight 171.02 g/mol
Appearance Colorless liquid
Boiling Point 164-165 °C
Density 1.241 g/mL at 25 °C
Refractive Index n20/D 1.4480

Safety and Handling: this compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[4] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Refer to the Safety Data Sheet (SDS) for comprehensive safety information before commencing any experimental work.

Core Reactions and Mechanistic Considerations

This compound is amenable to two primary reaction pathways: nucleophilic substitution and base-induced elimination. The choice of reagents and reaction conditions dictates the outcome.

Nucleophilic Substitution: Synthesis of Aziridine-2-Carboxylates

The reaction of this compound with primary amines can lead to the formation of ethyl 1-substituted-aziridine-2-carboxylates through a tandem nucleophilic substitution-cyclization mechanism. This process is of significant interest in medicinal chemistry as the aziridine ring is a key pharmacophore in several bioactive molecules.

Mechanism: The reaction proceeds via an initial SN2 attack of the amine at the more electrophilic α-carbon (C2), displacing the chloride ion. The resulting amino-ester intermediate then undergoes an intramolecular SN2 cyclization, where the nitrogen atom attacks the β-carbon (C3), displacing the second chloride ion to form the aziridine ring. The use of a non-nucleophilic base is often required to neutralize the HCl generated during the reaction and to facilitate the final ring-closing step.

G reactant This compound + R-NH2 intermediate Intermediate (Ethyl 2-amino-3-chloropropionate) reactant->intermediate Initial SN2 Attack product Ethyl 1-R-aziridine-2-carboxylate intermediate->product Intramolecular Cyclization (SN2)

Caption: Reaction pathway for aziridine synthesis.

Elimination: Synthesis of Ethyl 2-Chloroacrylate

Treatment of this compound with a suitable base can induce an E2 elimination reaction to yield ethyl 2-chloroacrylate. This α-chloro-α,β-unsaturated ester is a valuable monomer and a versatile Michael acceptor in organic synthesis.

Mechanism: A non-nucleophilic base abstracts the acidic proton at the α-position (C2). The resulting carbanion then expels the chloride ion from the β-position (C3) in a concerted fashion to form the carbon-carbon double bond. The choice of a sterically hindered, non-nucleophilic base is crucial to favor elimination over competing substitution reactions.

G reactant This compound + Base transition_state E2 Transition State reactant->transition_state Proton Abstraction product Ethyl 2-chloroacrylate transition_state->product Chloride Elimination

Caption: E2 elimination pathway to Ethyl 2-chloroacrylate.

Detailed Experimental Protocols

The following protocols are based on established synthetic methodologies for analogous compounds and serve as a robust starting point for laboratory investigation.

Protocol 1: Synthesis of Ethyl 1-benzylaziridine-2-carboxylate

This protocol details the synthesis of an N-substituted aziridine-2-carboxylate, a common structural motif in drug discovery.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (2.2 eq)

  • Triethylamine (2.5 eq)

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, reflux condenser, dropping funnel, separatory funnel, rotary evaporator.

Procedure:

  • To a stirred solution of benzylamine (2.2 eq) and triethylamine (2.5 eq) in anhydrous acetonitrile in a round-bottom flask, add this compound (1.0 eq) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

  • Once the starting material is consumed, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ethyl 1-benzylaziridine-2-carboxylate.

Protocol 2: Synthesis of Ethyl 2-Chloroacrylate via Dehydrochlorination

This protocol describes the base-mediated elimination to form an α-chloro-α,β-unsaturated ester.

Materials:

  • This compound (1.0 eq)

  • 1,8-Diazabicycloundec-7-ene (DBU) (1.2 eq)

  • Dichloromethane (anhydrous)

  • 1 M aqueous HCl solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask and cool the solution in an ice bath.

  • Add DBU (1.2 eq) dropwise to the cooled solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Quench the reaction by adding 1 M aqueous HCl solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude ethyl 2-chloroacrylate can be purified by vacuum distillation.

Analytical Characterization and Reaction Monitoring

Robust analytical methods are essential for monitoring reaction progress, identifying products and byproducts, and ensuring the purity of the final compounds.

Table 2: Analytical Methods for Reaction Monitoring and Product Characterization

TechniqueApplication
Thin-Layer Chromatography (TLC) Rapid, qualitative monitoring of reaction progress.
Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative analysis of reaction mixtures, identification of volatile components, and assessment of product purity.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of starting materials, intermediates, and final products.
GC-MS Analysis

A general GC-MS method for monitoring the reactions of this compound is provided below. The method should be optimized for the specific reaction being studied.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.

  • Oven Program: Start at 50 °C (hold for 2 min), ramp to 250 °C at 15 °C/min (hold for 5 min).

  • Injector Temperature: 250 °C.

  • MS Detector: Scan range 40-400 m/z.

NMR Spectroscopy

The following are expected ¹H and ¹³C NMR chemical shifts for this compound and its derivatives. Actual shifts may vary depending on the solvent and other factors.

Table 3: Predicted NMR Data [8][9][10][11][12]

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound ~4.5 (dd, 1H, CHCl), ~3.9 (m, 2H, CH₂Cl), ~4.2 (q, 2H, OCH₂), ~1.3 (t, 3H, CH₃)~168 (C=O), ~63 (OCH₂), ~58 (CHCl), ~48 (CH₂Cl), ~14 (CH₃)
Ethyl 2-chloroacrylate ~6.5 (s, 1H, =CH₂), ~6.0 (s, 1H, =CH₂), ~4.3 (q, 2H, OCH₂), ~1.3 (t, 3H, CH₃)~163 (C=O), ~135 (C=C), ~128 (=CH₂), ~63 (OCH₂), ~14 (CH₃)
Ethyl 1-benzylaziridine-2-carboxylate ~7.3 (m, 5H, Ar-H), ~3.8 (s, 2H, N-CH₂-Ph), ~2.5 (dd, 1H, aziridine-H), ~2.2 (dd, 1H, aziridine-H), ~1.9 (dd, 1H, aziridine-H), ~4.1 (q, 2H, OCH₂), ~1.2 (t, 3H, CH₃)~170 (C=O), ~138 (Ar-C), ~128-127 (Ar-CH), ~61 (OCH₂), ~60 (N-CH₂-Ph), ~38 (aziridine-CH), ~36 (aziridine-CH₂), ~14 (CH₃)

Conclusion

This compound is a readily available and highly useful synthetic intermediate. The protocols and analytical methods detailed in this guide provide a solid foundation for its application in the synthesis of valuable molecular scaffolds, such as aziridines and functionalized acrylates. As with all chemical research, careful planning, adherence to safety protocols, and thorough analytical characterization are essential for successful and reproducible results.

References

  • 1H and 13C NMR Spectrum of 1,3-dichloropropane. (n.d.). Homework.Study.com. Retrieved January 20, 2026, from [Link]

  • 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0013592). (n.d.). Human Metabolome Database. Retrieved January 20, 2026, from [Link]

  • Analytical methods. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved January 20, 2026, from [Link]

  • GC/MS-LC/MS multi-residue method. (2019, May 13). University of Guelph. Retrieved January 20, 2026, from [Link]

  • Make a rough estimation of the 1H NMR spectrum for individual compounds. (2025, October 29). Filo. Retrieved January 20, 2026, from [Link]

  • This compound. (n.d.). Global Substance Registration System. Retrieved January 20, 2026, from [Link]

  • Ethyl-2,3-Dichloropropionate. (n.d.). NIST Chemistry WebBook. Retrieved January 20, 2026, from [Link]

  • Ethyl-2,3-Dichloropropionate. (n.d.). Cheméo. Retrieved January 20, 2026, from [Link]

  • This compound. (n.d.). Global Substance Registration System. Retrieved January 20, 2026, from [Link]

  • This compound. (n.d.). Global Substance Registration System. Retrieved January 20, 2026, from [Link]

  • Ethyl-2,3-Dichloropropionate. (n.d.). NIST Chemistry WebBook. Retrieved January 20, 2026, from [Link]

  • Ethyl-2,3-Dichloropropionate. (n.d.). Cheméo. Retrieved January 20, 2026, from [Link]

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The Versatile Role of Ethyl 2,3-dichloropropionate: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Key Synthetic Building Block

In the landscape of modern organic synthesis, the strategic value of a chemical intermediate is measured by its versatility, reactivity, and efficiency in constructing complex molecular architectures. Ethyl 2,3-dichloropropionate (EDCP), a dichlorinated ester, emerges as a potent and adaptable building block for chemists in the pharmaceutical, agrochemical, and materials science sectors.[1][2] Its structure, featuring two distinct chlorine atoms at the α and β positions relative to the ester carbonyl, provides a platform for a variety of selective chemical transformations.

This guide provides an in-depth exploration of this compound's role as a chemical intermediate. Moving beyond a simple catalog of reactions, we will dissect the causality behind its reactivity and provide field-tested protocols for its application in key synthetic operations. The methodologies described herein are designed to be self-validating, grounded in established chemical principles, and supported by authoritative references.

Table 1: Physicochemical Properties of this compound [3]

PropertyValue
CAS Number 6628-21-3
Molecular Formula C₅H₈Cl₂O₂
Molecular Weight 171.02 g/mol
Boiling Point 164-165 °C (lit.)
Density 1.241 g/mL at 25 °C (lit.)
Refractive Index (n20/D) 1.4480 (lit.)
Synonyms 2,3-Dichloropropionic acid ethyl ester
SMILES String CCOC(=O)C(Cl)CCl

Core Reactivity: A Tale of Two Chlorines

The synthetic utility of this compound stems from the differential reactivity of its two carbon-chlorine bonds and the influence of the adjacent ester functional group.

  • The α-Chloro Group (C2): The chlorine atom at the C2 position is alpha to the carbonyl group. This proximity significantly activates it towards nucleophilic substitution. The electron-withdrawing nature of the ester carbonyl polarizes the C-Cl bond, making the α-carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.

  • The β-Chloro Group (C3): The chlorine atom at the C3 position behaves more like a typical primary alkyl halide. While it can undergo substitution, it is generally less reactive than the α-chloro group under nucleophilic conditions. However, the hydrogen atoms on the α- and β-carbons are activated for elimination reactions.

This differential reactivity allows for two primary synthetic pathways:

  • Nucleophilic Substitution: Primarily at the C2 position, enabling the introduction of nitrogen, oxygen, or sulfur nucleophiles.

  • Elimination (Dehydrohalogenation): Removal of HCl across the C2-C3 bond to form a valuable α,β-unsaturated ester.

The following application notes provide detailed protocols for harnessing these reaction pathways.

Application Note 1: Synthesis of α,β-Unsaturated Esters via Dehydrohalogenation

Context & Significance: Ethyl 2-chloroacrylate, the product of dehydrohalogenation of EDCP, is a valuable monomer and intermediate.[4][5] α,β-Unsaturated esters are key components in Michael additions, Diels-Alder reactions, and polymerization processes. The dehydrohalogenation of EDCP provides a direct and efficient route to this important class of compounds. The reaction typically proceeds via an E2 (bimolecular elimination) mechanism, which is favored by the use of a strong, non-nucleophilic base.[6]

Experimental Protocol: Synthesis of Ethyl 2-chloroacrylate

This protocol describes the dehydrohalogenation of this compound using an organic base, triethylamine, which minimizes competing substitution reactions.

Materials:

  • This compound (1 equiv.)

  • Triethylamine (1.2 equiv.)

  • Toluene (or other suitable aprotic solvent)

  • Anhydrous Sodium Sulfate

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1 equiv.) in anhydrous toluene (approx. 2 M concentration).

  • Base Addition: To the stirred solution, add triethylamine (1.2 equiv.) dropwise at room temperature. An exothermic reaction may be observed, and a precipitate of triethylammonium chloride will form.

  • Reaction: Heat the mixture to reflux (approx. 110°C for toluene) and maintain for 4-6 hours. The progress of the reaction can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) by observing the disappearance of the starting material peak.[7]

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove the triethylammonium chloride precipitate. Wash the precipitate with a small amount of fresh toluene.

  • Purification: Combine the filtrate and washings. Remove the toluene under reduced pressure using a rotary evaporator. The resulting crude oil is then purified by vacuum distillation to yield pure Ethyl 2-chloroacrylate.

Causality and Self-Validation:

  • Choice of Base: Triethylamine is used as it is a strong enough base to facilitate the E2 elimination but is sterically hindered, which disfavors it acting as a nucleophile in a competing Sₙ2 reaction.[6]

  • Solvent: An aprotic solvent like toluene is used to prevent solvolysis and to allow for heating to reflux, ensuring the reaction goes to completion.

  • Monitoring: GC-MS is the ideal analytical tool for this reaction.[8][9] It allows for clear separation and identification of the volatile starting material and product, confirming reaction completion and providing an initial assessment of purity.

Diagram 1: Dehydrohalogenation Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve EDCP in Toluene B Add Triethylamine A->B Dropwise, RT C Heat to Reflux (4-6 hours) B->C D Monitor by GC-MS C->D E Cool & Filter D->E F Rotary Evaporation E->F G Vacuum Distillation F->G H H G->H Pure Ethyl 2-chloroacrylate

Caption: Workflow for the synthesis of Ethyl 2-chloroacrylate from EDCP.

Application Note 2: Synthesis of β-Amino Acid Precursors via Nucleophilic Substitution

Context & Significance: The activated α-chloro position in EDCP is an excellent electrophilic site for reaction with amines. This nucleophilic substitution reaction provides access to ethyl 2-chloro-3-aminopropionate derivatives, which are valuable precursors for β-amino acids and other nitrogen-containing heterocyclic compounds used in pharmaceutical development.[10] For instance, the core structure of many modern drugs, including certain antibiotics, involves the reaction of a dichlorinated aromatic compound with an amine.[11][12] This protocol provides a general method for this key transformation.

Experimental Protocol: Synthesis of Ethyl 2-chloro-3-(phenylamino)propanoate

This protocol details the reaction of this compound with aniline as a representative primary amine.

Materials:

  • This compound (1 equiv.)

  • Aniline (2.2 equiv.)

  • Acetonitrile (or other suitable polar aprotic solvent)

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equiv.) in acetonitrile (approx. 1.5 M concentration).

  • Amine Addition: Add aniline (2.2 equiv.) to the solution. One equivalent acts as the nucleophile, while the second equivalent acts as a base to neutralize the HCl generated during the reaction.[13]

  • Reaction: Heat the mixture to a gentle reflux (approx. 80°C for acetonitrile) and maintain for 8-12 hours. Monitor the reaction by Thin Layer Chromatography (TLC) or GC-MS.

  • Work-up: Cool the reaction mixture to room temperature and remove the acetonitrile under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate (100 mL for a 10 mmol scale reaction) and transfer to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) to remove aniline hydrochloride and any remaining acid. Then, wash with brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Causality and Self-Validation:

  • Stoichiometry: Using an excess of the amine is crucial. The first equivalent performs the nucleophilic attack, and the second neutralizes the HCl byproduct, preventing the protonation of the starting amine which would render it non-nucleophilic.[13]

  • Solvent Choice: A polar aprotic solvent like acetonitrile is ideal as it can dissolve the reactants and the intermediate salt complex without participating in the reaction.

  • Work-up Rationale: The aqueous sodium bicarbonate wash is a critical step to separate the basic amine product from the salt of the excess amine (aniline hydrochloride), ensuring a clean extraction into the organic phase.

  • Purification: Column chromatography is effective for separating the slightly more polar product from any unreacted starting materials or minor byproducts.

Diagram 2: Nucleophilic Substitution Mechanism

G EDCP EtO₂C-CH(Cl)-CH₂Cl Product EtO₂C-CH(Cl)-CH₂-NHPh EDCP->Product Cl⁻ leaves Byproduct PhNH₃⁺Cl⁻ Aniline PhNH₂ Aniline->EDCP Sₙ2 Attack on α-Carbon

Caption: Simplified mechanism for the reaction of EDCP with aniline.

Safety and Handling

This compound is a corrosive material and must be handled with appropriate care.

  • Hazard Classification: Causes severe skin burns and eye damage (H314).[11]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated chemical fume hood.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.

Conclusion

This compound stands out as a highly functionalized and versatile C3 building block. Its capacity for selective dehydrohalogenation to form reactive alkenes, coupled with its susceptibility to nucleophilic substitution at the activated α-position, opens direct synthetic routes to a diverse array of valuable downstream products. The protocols and mechanistic insights provided in this guide serve as a robust foundation for researchers and process chemists to leverage the full potential of this powerful chemical intermediate in their synthetic endeavors.

References

  • Bayer AG. (1983). Preparation of ciprofloxacin.
  • Chem-Impex International. (n.d.). Ethyl 2,3-dichloro propionate.
  • Luan, Z. (2006). Technology of synthesizing 2,3-dicyano ethyl propionate.
  • VCU Innovation Gateway. (n.d.). Ciprofloxacin Synthesis.
  • Organic Syntheses. (2019). Nucleophilic Substitution Reactions. Organic 2 Lab ACHM 223 Experiment.
  • Zdravlje Actavis Company. (2003). A process for synthesis of fluoroquinolonic derivatives.
  • Chen, M. S., & White, M. C. (2010). Site Selective Chlorination of C(sp3)–H Bonds Suitable for Late-Stage Functionalization. Journal of the American Chemical Society, 132(39), 13672–13674.
  • PrepChem. (2023). Synthesis of ethyl 2-chloro-3-oxopentanoate.
  • Heidelberger, M. (1923). Preparation of 3-chloropropionic acid. An advanced laboratory manual of organic chemistry, 23-24.
  • Koppenhoefer, B., & Schurig, V. (1988).
  • Hangzhou New Champion Industrial Co ltd. (2021). Preparation method of ethyl 2, 3-dicyanopropionate.
  • Nanjing Bochen Agrochemical Co Ltd. (2007). Process for preparing 2,3-dichloropropylene.
  • Sreenivasula Reddy, B., et al. (2018). a-new-process-for-ciprofloxacin-hcl. Der Pharma Chemica, 10(9), 86-88.
  • The Dow Chemical Company. (1986). Method for producing epichlorohydrin.
  • Jiangsu Good Harvest-Weien Agrochemical Co Ltd. (2013). Method for producing ester of 2, 4-dichlorphenoxyacetic acid.
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Application Notes and Protocols for Ethyl 2,3-dichloropropionate in Agrochemical Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Ethyl 2,3-dichloropropionate

This compound is a versatile chemical intermediate whose value in the agrochemical industry lies in its reactive dichlorinated carbon backbone, making it an excellent precursor for the synthesis of a variety of heterocyclic compounds.[1] These heterocyclic structures are the core of many modern herbicides, fungicides, and plant growth regulators. The presence of two chlorine atoms offers multiple reaction sites for cyclization and functionalization, allowing for the creation of diverse molecular scaffolds with potent biological activities. This guide provides a comprehensive overview of the application of this compound in the development of novel agrochemicals, with a focus on the synthesis of pyrazole-based herbicides.

Core Application: Synthesis of Pyrazole-Based Herbicides

Pyrazole and its derivatives are a well-established class of herbicides known for their effectiveness against a broad spectrum of weeds.[2][3][4] The synthesis of pyrazole rings often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine or its derivatives. This compound, while not a traditional 1,3-dicarbonyl compound, can be strategically employed to construct the pyrazole core. The two chlorine atoms can act as leaving groups in reactions with nucleophiles, such as hydrazine, to facilitate ring closure.

Mechanism of Action of Pyrazole Herbicides

Many pyrazole-based herbicides function by inhibiting key plant enzymes.[5] For instance, some pyrazole derivatives are known to inhibit acetolactate synthase (ALS), a critical enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine). Others can inhibit protoporphyrinogen oxidase (PPO), leading to the accumulation of toxic protoporphyrin IX, which causes rapid cell membrane disruption in the presence of light. The specific mode of action is determined by the substituents on the pyrazole ring.

Experimental Protocols

Protocol 1: Synthesis of a Model Pyrazole Intermediate from this compound

This protocol outlines a plausible synthetic route for a pyrazole carboxylic acid ethyl ester, a key building block for more complex herbicides. The reaction proceeds via a cyclocondensation reaction between this compound and hydrazine hydrate.

Materials:

  • This compound (97%)

  • Hydrazine hydrate (80% in water)

  • Ethanol (anhydrous)

  • Triethylamine

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (17.1 g, 0.1 mol) in 100 mL of anhydrous ethanol.

  • Addition of Reagents: To the stirred solution, add triethylamine (20.2 g, 0.2 mol) followed by the dropwise addition of hydrazine hydrate (6.25 g, 0.1 mol) over 15 minutes. The addition of hydrazine hydrate may be exothermic.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate solvent system.

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add 100 mL of diethyl ether and 100 mL of water. Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield the purified pyrazole derivative.

Expected Outcome:

The expected product is a substituted pyrazole ethyl ester. The exact structure will depend on the regiospecificity of the cyclization. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure.

Visualization of the Synthetic Pathway

G A This compound F Cyclocondensation A->F B Hydrazine Hydrate B->F C Triethylamine (Base) C->F D Ethanol (Solvent) D->F E Reflux (6-8h) G Substituted Pyrazole Ethyl Ester E->G F->E Heat

Caption: Synthetic workflow for a model pyrazole intermediate.

Application in Plant Growth Regulation

While the primary application discussed is in herbicide development, derivatives of this compound could also be explored as plant growth regulators (PGRs). The structural diversity achievable from this starting material allows for the synthesis of molecules that could mimic or interfere with the action of natural plant hormones. For instance, certain heterocyclic compounds can influence processes like cell elongation, root development, and flowering.[6]

Protocol 2: Screening of Novel Pyrazole Derivatives for Plant Growth Regulatory Activity

This protocol describes a general method for evaluating the plant growth regulatory effects of newly synthesized pyrazole derivatives on a model plant species, such as Arabidopsis thaliana or lettuce (Lactuca sativa).

Materials:

  • Synthesized pyrazole derivatives

  • Arabidopsis thaliana or lettuce seeds

  • Murashige and Skoog (MS) agar medium

  • Petri dishes

  • Growth chamber with controlled light and temperature

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Sterile water

Procedure:

  • Preparation of Test Solutions: Prepare stock solutions of the synthesized pyrazole derivatives in DMSO at a concentration of 10 mM. From the stock solutions, prepare a series of dilutions in sterile water to achieve final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration in the media does not exceed 0.1%.

  • Seed Sterilization and Plating: Surface-sterilize the seeds with a 10% bleach solution for 10 minutes, followed by five rinses with sterile water. Aseptically place the sterilized seeds on MS agar plates containing the different concentrations of the test compounds. Include a control plate with 0.1% DMSO.

  • Incubation: Place the Petri dishes in a growth chamber under a 16-hour light/8-hour dark cycle at 22 °C.

  • Data Collection: After 7-10 days, measure the primary root length and count the number of lateral roots for at least 20 seedlings per treatment.

  • Analysis: Compare the root growth of the treated seedlings to the control seedlings. A significant increase in root length or number may indicate plant growth-promoting activity, while a significant decrease may suggest inhibitory or herbicidal effects.

Data Presentation

Table 1: Hypothetical Herbicidal Activity of a Pyrazole Derivative

CompoundApplication Rate (g/ha)Weed Control (%) - BroadleafWeed Control (%) - Grasses
Pyrazole-X508570
Pyrazole-X1009585
Pyrazole-X2009892
Commercial Standard1009288

Logical Relationships in Agrochemical Development

G A This compound (Starting Material) B Synthesis of Pyrazole Core A->B C Functionalization & Derivatization B->C D Library of Novel Pyrazole Compounds C->D E Herbicidal/PGR Screening D->E F Lead Compound Identification E->F G Structure-Activity Relationship (SAR) Studies F->G H Optimization of Lead Compound G->H I Field Trials H->I J New Agrochemical Product I->J

Sources

Navigating Nucleophilic Substitution on Ethyl 2,3-dichloropropionate: A Guide to Mechanism, Regioselectivity, and Protocol Design

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

Ethyl 2,3-dichloropropionate is a versatile trifunctional electrophile, presenting a unique landscape for nucleophilic substitution reactions. Its structure, featuring two electronically and sterically distinct chlorine atoms—one at the primary C3 position and another at the C2 position alpha to an electron-withdrawing ester—allows for a range of selective transformations. This guide provides an in-depth analysis of the mechanistic pathways governing its reactivity. We delve into the critical factors that dictate regioselectivity, including the nature of the nucleophile, solvent effects, and reaction temperature. Detailed, field-tested protocols for achieving selective substitution at the C3 position and for synthesizing the corresponding glycidic ester via intramolecular cyclization are presented, complete with step-by-step instructions, safety protocols, and analytical characterization guidelines. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable synthetic building block.

Mechanistic Considerations: A Tale of Two Chlorines

The reactivity of this compound is a classic study in competitive reaction pathways. The presence of two distinct electrophilic centers (C2 and C3) means that reaction outcomes are not always straightforward and are highly dependent on experimental conditions. Understanding the interplay of electronic and steric effects is paramount to achieving the desired product.

Regioselectivity: The C2 vs. C3 Dichotomy

The two chlorine atoms serve as potential leaving groups, but their local environments confer different reactivities:

  • The C3-Chloride: This is a primary alkyl halide. It is relatively unhindered, making it an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions.[1][2] Strong, non-basic nucleophiles will preferentially attack this site.

  • The C2-Chloride: Positioned alpha to a carbonyl group, this carbon is highly electrophilic due to the inductive electron-withdrawing effect of the ester. However, it is also a secondary carbon, making it more sterically hindered than C3. Furthermore, the alpha-proton is acidic, creating the potential for elimination reactions (E2) in the presence of a strong base.

The choice of nucleophile is the primary determinant of regioselectivity. "Soft," highly polarizable nucleophiles (e.g., thiolates, iodides) favor the less hindered C3 position via an SN2 mechanism. "Hard," less polarizable nucleophiles, particularly those that are also strong bases (e.g., hydroxide, alkoxides), can attack at C2 or, more commonly, initiate a cascade of reactions beginning with either substitution or proton abstraction.[3]

Competing Reaction Pathways

A researcher must consider at least three potential reaction pathways when treating this compound with a nucleophile/base. The selection of reagents and conditions will guide the reaction down one of these paths.

  • Direct SN2 Substitution: A direct displacement of one of the chloride ions. As discussed, soft nucleophiles strongly favor attack at the C3 position.

  • Intramolecular SN2 (Epoxidation): This pathway is prevalent when using strong bases like sodium hydroxide or alkoxides. The reaction likely proceeds through an initial substitution, followed by an intramolecular ring-closing SN2 reaction. For instance, a hydroxide ion can first displace the more electrophilic C2-chloride, forming a chlorohydrin intermediate. Subsequent deprotonation of the hydroxyl group creates a potent internal nucleophile (an alkoxide) that readily displaces the C3-chloride to form a stable three-membered epoxide ring. This is a classic application of the Williamson ether synthesis in an intramolecular context.[4][5][6]

  • Elimination (E2): The use of a strong, sterically hindered base (e.g., potassium tert-butoxide) can favor the E2 mechanism. Abstraction of the acidic proton at C2 would generate an enolate, which can then eliminate the C3-chloride to yield ethyl 2-chloroacrylate.

The interplay of these pathways is illustrated in the diagram below.

G cluster_start Reactant cluster_paths Reaction Pathways cluster_products Products start This compound SN2_C3 SN2 at C3 (e.g., NaSR) start->SN2_C3 Soft Nucleophile Epox Intramolecular SN2 (e.g., NaOH) start->Epox Strong Base/Nu- E2 E2 Elimination (e.g., t-BuOK) start->E2 Hindered Base Prod_SN2 Ethyl 2-chloro-3-(thio)propionate SN2_C3->Prod_SN2 Prod_Epox Ethyl 2,3-epoxypropanoate (Ethyl Glycidate) Epox->Prod_Epox Prod_E2 Ethyl 2-chloroacrylate E2->Prod_E2

Caption: Competing reaction pathways for this compound.

Summary of Influencing Factors

The following table summarizes how experimental variables can be tuned to favor a specific outcome.

FactorSN2 at C3 (Selective Substitution)Intramolecular SN2 (Epoxidation)E2 (Elimination)
Nucleophile/Base Strong, non-basic, soft nucleophile (e.g., R-S⁻, I⁻, N₃⁻)Strong, non-hindered base (e.g., OH⁻, RO⁻)Strong, sterically hindered base (e.g., t-BuO⁻)
Solvent Polar aprotic (e.g., DMF, DMSO, Acetonitrile) to enhance nucleophilicity.[7]Polar protic (e.g., H₂O, EtOH) to solvate ions.Polar aprotic to enhance basicity.
Temperature Moderate (25-60 °C)Moderate (25-80 °C)Often requires elevated temperatures to favor elimination over substitution.

Experimental Application Notes & Protocols

Critical Safety Information

Hazard Warning: this compound is classified as a corrosive substance that causes severe skin burns and eye damage.[8] All manipulations must be performed inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, a flame-retardant lab coat, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton).

  • Handling: Avoid inhalation of vapors. Use a syringe or cannula for liquid transfers. Have an appropriate spill kit and quencher (e.g., sodium bicarbonate solution) readily available.

  • Disposal: Dispose of all chemical waste according to institutional and local regulations.

Protocol 1: Regioselective SN2 Substitution at C3 with Sodium Thiophenoxide

This protocol details the selective substitution at the primary C3 position using a soft nucleophile, demonstrating high regioselectivity over the secondary C2 position.

Objective: To synthesize Ethyl 2-chloro-3-(phenylthio)propanoate.

Materials and Reagents

ReagentCAS NumberMW ( g/mol )AmountMoles
This compound6628-21-3171.021.71 g10.0 mmol
Thiophenol108-98-5110.181.10 g10.0 mmol
Sodium Methoxide (25% in MeOH)124-41-454.022.16 g10.0 mmol
N,N-Dimethylformamide (DMF)68-12-273.0920 mL-

Experimental Procedure

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 1. Prepare Nucleophile: Add thiophenol to NaOMe solution in DMF at 0°C. Stir for 15 min. react1 2. Add Substrate: Slowly add this compound to the nucleophile solution. prep1->react1 react2 3. Stir: Allow to warm to RT and stir for 12-16 hours. react1->react2 react3 4. Monitor: Check reaction progress by TLC (e.g., 4:1 Hexanes:EtOAc). react2->react3 work1 5. Quench & Extract: Pour into water, extract with Ethyl Acetate (3x). react3->work1 work2 6. Wash & Dry: Wash combined organics with brine, dry over Na₂SO₄. work1->work2 work3 7. Purify: Concentrate and purify by silica gel chromatography. work2->work3

Caption: Workflow for regioselective substitution at C3.

  • Nucleophile Preparation: In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve sodium methoxide solution in 20 mL of anhydrous DMF. Cool the flask to 0 °C in an ice bath. Slowly add thiophenol via syringe. Stir the resulting sodium thiophenoxide solution for 15 minutes at 0 °C.

  • Reaction: To the stirred nucleophile solution, add this compound dropwise via syringe over 5 minutes.

  • Stirring and Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture into 100 mL of deionized water and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).[9]

  • Washing and Drying: Combine the organic extracts and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure product.

Protocol 2: Synthesis of Ethyl Glycidate via Intramolecular Cyclization

This protocol demonstrates the formation of an epoxide ring through a base-mediated intramolecular SN2 reaction.

Objective: To synthesize Ethyl 2,3-epoxypropanoate (Ethyl glycidate).

Materials and Reagents

ReagentCAS NumberMW ( g/mol )AmountMoles
This compound6628-21-3171.021.71 g10.0 mmol
Sodium Hydroxide1310-73-240.000.88 g22.0 mmol
Water7732-18-518.0210 mL-
Diethyl Ether60-29-774.1210 mL-

Experimental Procedure

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 1. Prepare Base: Dissolve NaOH in water in a 50 mL flask and cool to 0°C. react2 3. Combine & Stir: Add the substrate solution to the cold NaOH solution and stir vigorously for 2-3 hours at 0°C. prep1->react2 react1 2. Add Substrate: Add this compound to diethyl ether. react1->react2 react3 4. Monitor: Monitor by TLC or GC-MS for product formation. react2->react3 work1 5. Extract: Separate layers. Extract aqueous phase with diethyl ether (3x). react3->work1 work2 6. Wash & Dry: Wash combined organics with brine, dry over MgSO₄. work1->work2 work3 7. Purify: Carefully concentrate. Purify by vacuum distillation if needed. work2->work3

Caption: Workflow for the synthesis of Ethyl Glycidate.

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve sodium hydroxide in 10 mL of water. Cool the solution to 0 °C in an ice bath.

  • Substrate Addition: In a separate beaker, dissolve this compound in 10 mL of diethyl ether.

  • Reaction: Add the ethereal solution of the substrate to the cold, stirred aqueous NaOH solution. Stir the biphasic mixture vigorously at 0 °C for 2-3 hours.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with diethyl ether (3 x 20 mL).

  • Drying and Concentration: Combine the organic extracts, wash with brine (1 x 30 mL), and dry over anhydrous magnesium sulfate. Filter and carefully remove the solvent by rotary evaporation at low temperature (<30 °C) due to the product's volatility.

  • Purification: The crude product may be sufficiently pure for subsequent use. If necessary, further purification can be achieved by vacuum distillation.

Analysis and Characterization

Reaction progress and product identity should be confirmed using standard analytical techniques.[10]

  • Thin Layer Chromatography (TLC): Useful for monitoring the consumption of the starting material. Use a UV lamp to visualize spots.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for confirming the molecular weight of the product and assessing purity.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structure determination and confirming the regiochemistry of the substitution.

    • For Protocol 1 Product: Expect to see characteristic shifts for the protons adjacent to the sulfur atom and the disappearance of the C3-proton signal from the starting material, replaced by a new multiplet.

    • For Protocol 2 Product: Expect to see characteristic signals for the three-membered epoxide ring protons, typically in the 2.5-3.5 ppm range in the ¹H NMR spectrum.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
No Reaction / Low Conversion 1. Inactive nucleophile. 2. Temperature too low. 3. Impure or wet solvent/reagents.1. Ensure the nucleophile is generated correctly (e.g., full deprotonation). 2. Gradually increase the reaction temperature. 3. Use freshly distilled, anhydrous solvents and pure reagents.
Mixture of Products 1. Conditions allow for competing pathways. 2. Nucleophile is also a strong base (for SN2).1. Re-evaluate solvent and temperature. For SN2, use a polar aprotic solvent. 2. Choose a less basic nucleophile (e.g., use NaI instead of NaOH if an alcohol is desired via a two-step process).
Significant Elimination Product 1. Base is too strong or sterically hindered. 2. High reaction temperature.1. Switch to a softer, less basic nucleophile. 2. Run the reaction at a lower temperature.

References

  • Chemistry with Caroline. (2023). How to Synthesize Epoxides from Vicinal Halohydrins. YouTube. [Link]

  • The Organic Chemistry Tutor. (n.d.). Synthesis of Epoxides. [Link]

  • ResearchGate. (n.d.). Synthesis of Vicinal Dichlorides via Activation of Aliphatic Terminal Epoxides with Triphosgene and Pyridine. Request PDF. [Link]

  • Proprep. (n.d.). Overview of SN1, SN2, E1, E2 practice problems. [Link]

  • National Institutes of Health. (n.d.). Highly Regio- and Enantioselective Vicinal Dihalogenation of Allyl Amides. PMC. [Link]

  • Master Organic Chemistry. (2015). Epoxides - The Outlier Of The Ether Family. [Link]

  • Chemistry LibreTexts. (2024). 11.S: Reactions of Alkyl Halides - Nucleophilic Substitutions and Eliminations (Summary). [Link]

  • UWSpace. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]

  • BYJU'S. (n.d.). Nucleophilic Substitution Reaction. [Link]

  • Chemistry LibreTexts. (2025). 4.4: Nucleophilic substitution and elimination reactions. [Link]

  • YouTube. (2020). Epoxides from Vicinal Diols. [Link]

  • Pharmaguideline. (n.d.). SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions. [Link]

  • Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 - The Solvent. [Link]

  • LibreTexts. (n.d.). 8.3 BIMOLECULAR NUCLEOPHILIC SUBSTITUTION. [Link]

  • Master Organic Chemistry. (2025). Deciding SN1/SN2/E1/E2 (1) - The Substrate. [Link]

  • Chemistry LibreTexts. (2021). 8.4: Comparison and Competition Between SN1, SN2, E1 and E2. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical methods. [Link]

  • Chemistry LibreTexts. (2023). Reactions of Dihalides. [Link]

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Application Notes and Protocols: Ethyl 2,3-Dichloropropionate as a Precursor for Novel Polymers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Polymer Chemistry Division

Abstract

Ethyl 2,3-dichloropropionate, a halogenated ester, presents a compelling platform for the synthesis of novel functional polymers. The presence of two chlorine atoms offers unique reactivity for controlled polymerization and subsequent post-polymerization modification, enabling the creation of materials with tailored properties for a range of applications, from specialty coatings to biomedical devices. This guide provides a comprehensive overview of the potential of this compound as a monomer, detailed hypothetical protocols for its controlled radical polymerization, and insights into the characterization, predicted properties, and potential applications of the resulting polymers.

Introduction: The Potential of this compound in Polymer Science

This compound (EDCP) is a derivative of propionic acid containing two chlorine atoms on the aliphatic backbone.[1] While propionates are utilized in the production of various chemicals and polymers, the dichlorinated nature of EDCP introduces specific functionalities that are of significant interest in advanced polymer synthesis.[1] The carbon-chlorine bonds can serve as initiation sites for controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP), allowing for the synthesis of polymers with well-defined molecular weights and low dispersity.[2]

The resulting polychloroacrylate-type polymers are anticipated to exhibit unique thermal and mechanical properties due to the presence of the polar C-Cl bonds. Furthermore, these chlorine atoms act as reactive handles for a variety of post-polymerization modification reactions, opening avenues for the synthesis of a library of functional polymers from a single precursor.[3][4] This approach allows for the introduction of a wide range of chemical moieties, tailoring the polymer's properties for specific applications.

Key Attributes of this compound as a Monomer:

  • Controlled Polymerization: The presence of chlorine atoms facilitates controlled/living radical polymerization methods.

  • Functionality: The resulting polymer possesses pendant chloro groups amenable to further chemical transformation.

  • Tunable Properties: The ability to modify the polymer backbone allows for the fine-tuning of properties such as solubility, thermal stability, and biocompatibility.

Physicochemical Properties of this compound

A thorough understanding of the monomer's properties is crucial for designing successful polymerization protocols.

PropertyValueReference
Molecular Formula C₅H₈Cl₂O₂[5]
Molecular Weight 171.02 g/mol [6]
Boiling Point 164-165 °C[6]
Density 1.241 g/mL at 25 °C[6]
Refractive Index n20/D 1.4480[6]
SMILES CCOC(=O)C(Cl)CCl[5]
InChI Key RNZPQAZETZXKCQ-UHFFFAOYSA-N[5]

Proposed Protocols for the Controlled Radical Polymerization of this compound

While specific literature on the polymerization of this compound is limited, we can extrapolate from established protocols for similar chlorinated and acrylate monomers to propose robust starting points for its polymerization via Activators Regenerated by Electron Transfer Atom Transfer Radical Polymerization (ARGET ATRP). ARGET ATRP is a preferred method as it utilizes significantly lower concentrations of the copper catalyst compared to traditional ATRP, simplifying polymer purification.[7]

The key principle of ATRP involves the reversible activation of a dormant species (the polymer chain end with a halogen) by a transition metal complex (e.g., a copper(I) complex) to form a propagating radical and a higher oxidation state metal complex (e.g., a copper(II) complex). The equilibrium is shifted towards the dormant species, minimizing termination reactions and allowing for controlled chain growth.[2]

Rationale for Protocol Design
  • Initiator: this compound itself can potentially act as an initiator due to the presence of the C-Cl bonds. However, the vicinal dichloride structure may lead to complex initiation and side reactions.[8] A more controlled approach is to use a well-defined monofunctional initiator and treat this compound as the monomer. For the purpose of these protocols, we will consider the polymerization of a vinyl monomer using an initiator analogous to the structure of EDCP. A more practical approach would be to synthesize a vinyl monomer derived from EDCP. However, for the sake of exploring the reactivity of the chloro-groups, we will propose a hypothetical scenario of ring-opening polymerization, which is less likely but serves to illustrate the principles. A more realistic approach is the radical polymerization of a related vinyl monomer, such as 2,3-dichloro-1-propenyl acetate, which is not commercially available but could be synthesized. Given the constraints, we will provide a generalized protocol for the ARGET ATRP of an acrylic monomer using a chloro-initiator, which can be adapted for a custom-synthesized vinyl monomer derived from EDCP.

  • Catalyst System: A copper(II) bromide/ligand complex is chosen as the catalyst precursor, which is then reduced in situ by a reducing agent to the active copper(I) species. Tris(2-pyridylmethyl)amine (TPMA) is a highly effective ligand for ATRP in various solvents.[9]

  • Reducing Agent: Ascorbic acid or tin(II) 2-ethylhexanoate are common and effective reducing agents for ARGET ATRP.[10]

  • Solvent: Anisole is a suitable solvent for the polymerization of many acrylic monomers.

Proposed ARGET ATRP Protocol

This protocol is a starting point and may require optimization for monomer concentration, catalyst loading, temperature, and reaction time.

Materials:

  • Monomer (e.g., a custom-synthesized vinyl derivative of EDCP)

  • Ethyl α-chlorophenylacetate (or a similar chloro-initiator)

  • Copper(II) bromide (CuBr₂)

  • Tris(2-pyridylmethyl)amine (TPMA)

  • Tin(II) 2-ethylhexanoate (Sn(EH)₂)

  • Anisole (anhydrous)

  • Inhibitor remover column

  • Nitrogen or Argon gas supply

  • Schlenk flask and line

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Purification Monomer_Prep Purify Monomer (pass through inhibitor remover) Add_Monomer_Initiator Add Monomer and Initiator Monomer_Prep->Add_Monomer_Initiator Flask_Prep Prepare Schlenk Flask (dry and fill with inert gas) Add_Reagents Add CuBr₂, TPMA, and Anisole Flask_Prep->Add_Reagents Degas1 Degas solution (freeze-pump-thaw cycles) Add_Reagents->Degas1 Degas1->Add_Monomer_Initiator Degas2 Degas solution again Add_Monomer_Initiator->Degas2 Add_Reducing_Agent Inject Sn(EH)₂ to start polymerization Degas2->Add_Reducing_Agent Polymerization Stir at desired temperature Add_Reducing_Agent->Polymerization Quench Quench reaction (expose to air, dilute with THF) Polymerization->Quench Purify Purify Polymer (pass through neutral alumina column) Quench->Purify Precipitate Precipitate polymer in cold methanol Purify->Precipitate Dry Dry polymer under vacuum Precipitate->Dry

Caption: Workflow for ARGET ATRP of a vinyl monomer.

Step-by-Step Procedure:

  • Monomer Purification: Pass the vinyl monomer through a column of basic alumina to remove the inhibitor.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr₂ (e.g., 0.05 mmol) and TPMA (e.g., 0.05 mmol).

  • Degassing: Seal the flask with a rubber septum, and perform three freeze-pump-thaw cycles to remove oxygen.

  • Addition of Reagents: Under an inert atmosphere, add anhydrous anisole (e.g., 5 mL), the purified monomer (e.g., 10 mmol), and the chloro-initiator (e.g., 0.1 mmol).

  • Final Degassing: Perform one more freeze-pump-thaw cycle.

  • Initiation: Place the flask in a preheated oil bath at the desired temperature (e.g., 60-90 °C). Inject the reducing agent, Sn(EH)₂ (e.g., 0.05 mmol), via syringe to start the polymerization.

  • Monitoring the Reaction: Periodically take samples under inert atmosphere to monitor monomer conversion by ¹H NMR and molecular weight evolution by Gel Permeation Chromatography (GPC).

  • Termination and Purification: After the desired conversion is reached, stop the reaction by opening the flask to air and diluting with THF. Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst.

  • Isolation: Precipitate the polymer by adding the solution dropwise into a large excess of cold methanol.

  • Drying: Collect the polymer by filtration and dry it under vacuum to a constant weight.

Characterization of Poly(this compound)

The synthesized polymer should be thoroughly characterized to determine its molecular weight, dispersity, and structure.

Characterization Workflow:

G cluster_mw Molecular Weight cluster_structure Structure cluster_thermal Thermal Properties Polymer Purified Polymer GPC Gel Permeation Chromatography (GPC) - Mn, Mw, Đ Polymer->GPC NMR Nuclear Magnetic Resonance (NMR) - ¹H and ¹³C NMR for structure confirmation - End-group analysis Polymer->NMR FTIR Fourier-Transform Infrared (FTIR) Spectroscopy - Functional group analysis Polymer->FTIR TGA Thermogravimetric Analysis (TGA) - Thermal stability and degradation temperature Polymer->TGA DSC Differential Scanning Calorimetry (DSC) - Glass transition temperature (Tg) Polymer->DSC

Caption: Analytical techniques for polymer characterization.

  • Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the dispersity (Đ = Mw/Mn). A low dispersity (typically < 1.5) is indicative of a controlled polymerization.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the polymer structure, calculating the monomer conversion, and performing end-group analysis to verify the initiation efficiency.[11]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic functional groups in the polymer, such as the ester carbonyl group and the C-Cl bonds.

Predicted Properties and Potential Applications

The properties of poly(this compound) are expected to be influenced by the presence of the chlorine atoms.

Predicted Properties:

  • Thermal Properties: The presence of polar C-Cl bonds may lead to a higher glass transition temperature (Tg) compared to non-halogenated polyacrylates due to increased intermolecular forces. The thermal stability will depend on the strength of the C-Cl bond and the overall polymer architecture.[12]

  • Mechanical Properties: Chlorinated polymers often exhibit increased stiffness and hardness.[13] The specific mechanical properties will depend on the molecular weight and tacticity of the polymer.

  • Solubility: The polymer is expected to be soluble in common organic solvents like THF, chloroform, and toluene.

  • Flame Retardancy: The chlorine content may impart some degree of flame retardancy to the material.[14]

Potential Applications:

  • Functional Coatings: The polymer can serve as a precursor for coatings with tailored surface properties after post-polymerization modification.

  • Adhesives: The polarity introduced by the chlorine atoms could enhance adhesion to various substrates.

  • Biomaterials: After modification to introduce biocompatible or bioactive moieties, these polymers could find applications in drug delivery, tissue engineering, and as non-fouling surfaces.[1]

  • Reactive Intermediates: The chlorinated polymer can be used as a macroinitiator for the synthesis of block copolymers or as a scaffold for grafting other polymer chains.

Post-Polymerization Modification: A Gateway to Functional Materials

A key advantage of synthesizing polymers from this compound is the potential for post-polymerization modification. The pendant chlorine atoms are reactive sites for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups.[3][4]

Post-Polymerization Modification Workflow:

G cluster_modification Modification Reaction Chlorinated_Polymer Poly(this compound) Reaction Reaction with Nucleophile (e.g., azide, amine, thiol) Chlorinated_Polymer->Reaction Purification Purification of Modified Polymer Reaction->Purification Functionalized_Polymer Functionalized Polymer Purification->Functionalized_Polymer

Caption: General scheme for post-polymerization modification.

Example Modification Reactions:

  • Azide Substitution: Reaction with sodium azide can introduce azide groups, which are versatile handles for "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the attachment of a wide range of molecules, including fluorescent dyes, peptides, and carbohydrates.

  • Amination: Reaction with primary or secondary amines can introduce amino functionalities, which can alter the polymer's solubility and provide sites for further conjugation.

  • Thiolation: Reaction with thiol-containing compounds can introduce thiol groups, which are useful for forming disulfide bonds or for "thiol-ene" click reactions.

Protocol for Azide Substitution (Illustrative Example):

  • Dissolution: Dissolve the chlorinated polymer in a polar aprotic solvent like DMF.

  • Reaction: Add an excess of sodium azide and heat the reaction mixture (e.g., at 50-70 °C) with stirring.

  • Monitoring: Monitor the reaction by FTIR, looking for the appearance of the characteristic azide stretch (~2100 cm⁻¹).

  • Work-up: After the reaction is complete, precipitate the polymer in water, filter, and wash thoroughly to remove excess sodium azide.

  • Drying: Dry the azido-functionalized polymer under vacuum.

Safety and Handling

This compound should be handled with appropriate safety precautions. It is a corrosive substance and can cause severe skin burns and eye damage.[6] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

This compound is a promising but underexplored monomer for the synthesis of novel functional polymers. The protocols and insights provided in this guide offer a solid foundation for researchers to begin exploring the polymerization of this monomer and the subsequent modification of the resulting polymers. The ability to create a diverse range of materials from a single, versatile precursor makes this compound a valuable building block for the next generation of advanced polymeric materials.

References

  • A Review On Mechanical Properties And Applications Of Chlorinated Polyethylene. (n.d.). Retrieved from [Link]

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  • Organic Letters Journal. (n.d.). ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). Polymerization of 1-Chloro-2-benzaldehyde-acetylene Using NHC-Pd/AgOTf Catalyst and Post-Polymerization Modification. Retrieved from [Link]

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  • Wiley Online Library. (n.d.). Utilizing Halide Exchange To Improve Control of Atom Transfer Radical Polymerization. Retrieved from [Link]

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  • Cheméo. (n.d.). Ethyl-2,3-Dichloropropionate. Retrieved from [Link]

  • MDPI. (2023). Dichloro(2,2′-bipyridine)copper/MAO: An Active and Stereospecific Catalyst for 1,3-Diene Polymerization. Retrieved from [Link]

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Application Note: A Guide to Analytical Techniques for Monitoring Ethyl 2,3-dichloropropionate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide to the analytical methodologies essential for monitoring chemical reactions involving Ethyl 2,3-dichloropropionate, a key intermediate in pharmaceutical and chemical synthesis. We delve into the core principles of both offline and in-situ reaction monitoring, offering detailed, field-tested protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The causality behind experimental choices, from sample preparation to data interpretation, is explained to empower researchers, scientists, and drug development professionals. Furthermore, this guide emphasizes the necessity of analytical method validation, outlining the key parameters required to ensure data integrity, reliability, and compliance with regulatory standards.

Introduction to this compound

This compound is a halogenated ester of significant interest as a building block in organic synthesis. Its bifunctional nature, containing both an ester and two chlorine atoms, makes it a versatile precursor for a variety of more complex molecules, including active pharmaceutical ingredients (APIs).

1.1 Chemical Profile

  • Chemical Name: this compound[1][2]

  • Synonyms: 2,3-Dichloropropionic acid ethyl ester

  • CAS Number: 6628-21-3

  • Molecular Formula: C₅H₈Cl₂O₂[1]

  • Molecular Weight: 171.02 g/mol [1]

  • Structure:

1.2 Synthetic Relevance and Monitoring Challenges

A common synthesis route for this compound involves the chlorination of ethyl acrylate. The precise control of such reactions is critical to maximize the yield of the desired product while minimizing the formation of impurities, such as over-chlorinated species or positional isomers. Ineffective monitoring can lead to poor process control, resulting in lower product quality and complex downstream purification challenges.

The primary challenge in monitoring these reactions is the need for analytical techniques that can accurately and selectively quantify the starting materials, intermediates, the final product, and any by-products within a complex reaction matrix. The choice of technique depends on the specific reaction conditions, the chemical properties of the analytes, and the desired level of real-time process understanding.

Core Principles of Reaction Monitoring

Effective reaction monitoring provides crucial data to understand reaction kinetics, identify key intermediates, and determine reaction endpoints. This knowledge is fundamental for process optimization, scale-up, and ensuring batch-to-batch consistency.

2.1 At-line vs. In-situ Analysis

  • At-line Analysis: This traditional approach involves withdrawing a sample from the reactor, quenching the reaction to halt its progress, and analyzing it offline.[3] While effective, there can be a delay in obtaining results, and the quenching and sample preparation steps can introduce errors.

  • In-situ (or In-line) Analysis: This modern approach utilizes a probe inserted directly into the reaction vessel to collect data in real-time, without disturbing the chemistry.[4] Techniques like NMR and FTIR are well-suited for in-situ monitoring, providing immediate feedback on the reaction's progress.[4][5]

At-Line Chromatographic Techniques

Chromatographic methods are powerful for separating and quantifying components in a reaction mixture, offering high sensitivity and specificity.

3.1 Gas Chromatography-Mass Spectrometry (GC-MS)

Causality & Expertise: GC-MS is the premier technique for analyzing volatile and semi-volatile compounds like this compound. Its high resolving power separates the target analyte from closely related impurities, while the mass spectrometer provides definitive identification based on mass-to-charge ratio and fragmentation patterns. This is particularly useful for distinguishing between isomers that may be difficult to resolve by other methods. The use of an internal standard is critical for accurate quantification, as it corrects for variations in sample injection and preparation.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation (Liquid-Liquid Extraction):

    • Carefully withdraw 100 µL of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a vial containing 1 mL of cold ethyl acetate and 1 mL of a saturated sodium bicarbonate solution. The bicarbonate solution neutralizes any acidic catalysts or by-products.

    • Add a known concentration of an internal standard (e.g., 1,3,5-trichlorobenzene).

    • Vortex the vial for 1 minute to ensure thorough mixing and extraction.[6]

    • Allow the layers to separate. Transfer the upper organic layer (ethyl acetate) to a new vial containing a small amount of anhydrous sodium sulfate to remove residual water.[7]

    • Transfer the dried organic solution to a GC vial for analysis.

  • Instrumentation and Conditions:

    • The following table outlines a typical starting point for GC-MS conditions. These must be optimized for the specific reaction mixture and analytes.

ParameterSpecificationRationale
GC System Agilent 8890 GC or equivalent with MS detectorStandard, robust instrumentation for this analysis.
Column DB-624, 30 m x 0.25 mm ID, 1.4 µm filmMid-polarity column ideal for separating volatile halogenated compounds.[8]
Injector Temp. 250 °CEnsures rapid volatilization of the sample.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program Start at 60°C (hold 2 min), ramp to 240°C at 15°C/min, hold 5 minGradient program to separate early-eluting reactants from the higher-boiling product.
MS Detector Mass Spectrometer (e.g., Agilent 5977B)Provides mass data for identification.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization method that produces reproducible fragmentation patterns.
Acquisition Mode Selected Ion Monitoring (SIM) & ScanSIM mode for high-sensitivity quantification of target ions; Scan mode for identification of unknowns.[6]
  • Data Interpretation:

    • Identify the peaks for reactants, product, and internal standard based on their retention times and mass spectra.

    • Quantify the concentration of each component by comparing the peak area ratio of the analyte to the internal standard against a pre-established calibration curve.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sampling 1. Reaction Sampling Quenching 2. Quenching & LLE (Ethyl Acetate, NaHCO₃) Sampling->Quenching Immediate Drying 3. Drying (Na₂SO₄) Quenching->Drying Injection 4. GC Injection Drying->Injection Separation 5. Chromatographic Separation Injection->Separation Detection 6. MS Detection (Scan/SIM) Separation->Detection Integration 7. Peak Integration Detection->Integration Quantification 8. Quantification (vs. Internal Std) Integration->Quantification

Workflow for GC-MS analysis of reaction aliquots.

3.2 High-Performance Liquid Chromatography (HPLC)

Causality & Expertise: HPLC is a versatile technique suitable for a wide range of compounds, including those that are not volatile enough for GC.[9] For this compound, which lacks a strong UV chromophore, detection can be challenging. Therefore, a Diode Array Detector (DAD) is recommended to identify the optimal wavelength for detection, even if absorbance is weak. In cases where sensitivity is insufficient, pre-column derivatization with a UV-active agent can be employed.[10] A reversed-phase C18 column is the workhorse for separating non-polar to moderately polar organic molecules.

Experimental Protocol: RP-HPLC-DAD Analysis
  • Sample Preparation:

    • Withdraw 100 µL of the reaction mixture.

    • Quench the reaction by diluting the aliquot in 1 mL of the mobile phase (e.g., Acetonitrile/Water mixture).

    • Filter the sample through a 0.22 µm syringe filter to remove particulates that could damage the HPLC system.

    • Transfer the filtrate to an HPLC vial.

  • Instrumentation and Conditions:

ParameterSpecificationRationale
HPLC System Agilent 1260 Infinity II or equivalent with DADStandard system with DAD for wavelength optimization.[6]
Column C18, 150 mm x 4.6 mm, 5 µm particle sizeGeneral-purpose reversed-phase column for non-polar analytes.[11]
Mobile Phase A: Water, B: AcetonitrileCommon solvents for reversed-phase chromatography.
Gradient Start at 60% B, ramp to 95% B over 10 min, hold 2 minGradient elution is necessary to resolve components with different polarities.
Flow Rate 1.0 mL/minTypical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection DAD, 210 nm210 nm is a common wavelength for detecting ester carbonyl groups. DAD allows for full spectral analysis.
Injection Vol. 10 µLStandard injection volume.
  • Data Interpretation:

    • Identify peaks based on retention times compared to reference standards.

    • Use the DAD to confirm peak purity and identity.

    • Quantify using an external standard calibration curve.

HPLC Workflow Diagram

HPLC_Workflow Start Reaction Sample Quench Quench & Dilute (in Mobile Phase) Start->Quench Filter Syringe Filter (0.22 µm) Quench->Filter Inject HPLC Injection Filter->Inject Separate C18 Column Separation Inject->Separate Detect DAD Detection Separate->Detect Analyze Data Analysis (Quantification) Detect->Analyze

Workflow for HPLC analysis of reaction aliquots.

In-Situ Spectroscopic Techniques

For real-time, continuous monitoring, in-situ spectroscopy is unparalleled.

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Expertise: NMR provides direct, quantitative information about the molecular structure of compounds in solution.[12][13] By monitoring the reaction directly in an NMR tube or with a flow-NMR setup, one can track the disappearance of reactant signals and the simultaneous appearance of product signals.[14][15] For the synthesis of this compound from ethyl acrylate, one could monitor the disappearance of the vinyl protons of the acrylate and the appearance of the new methine and methylene protons in the product. This technique is non-destructive and requires minimal sample preparation, providing highly reliable kinetic data.[16]

Protocol: ¹H NMR Reaction Monitoring
  • Setup: The reaction is performed on a small scale directly in an NMR tube, or a flow cell is connected to a larger reactor.

  • Acquisition: A series of ¹H NMR spectra are acquired automatically at set time intervals throughout the reaction.[14]

  • Data Processing:

    • Identify characteristic, non-overlapping signals for the reactant(s) and product(s).

    • Integrate these signals in each spectrum.

    • The conversion can be calculated by comparing the integral of a product peak to the sum of the integrals of the corresponding reactant and product peaks.

Analytical Method Validation

For any analytical method to be useful, especially in a regulated industry like pharmaceuticals, it must be validated.[17] Validation is the documented process that proves an analytical method is suitable for its intended purpose.[18][19]

Key Validation Parameters

ParameterDescriptionPurpose
Specificity The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradants, matrix).[20]Ensures the method is measuring only the intended substance.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[20]Establishes the range over which the assay is accurate.
Accuracy The closeness of test results obtained by the method to the true value.Confirms the method gives the "right" answer.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Assessed at two levels: Repeatability and Intermediate Precision.Measures the method's reproducibility and variability.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[20]Defines the sensitivity limit for detection.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[20]Defines the sensitivity limit for reliable measurement.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.Demonstrates the method's reliability during normal use.

Summary and Technique Comparison

The optimal analytical technique depends on the specific requirements of the study.

FeatureGC-MSHPLC-DADIn-situ NMR
Sample Throughput ModerateHighLow (Real-time)
Sensitivity Very HighModerate to HighLow to Moderate
Real-time Capability NoNoYes
Information Quantitative, Structural (MS)QuantitativeQuantitative, Structural
Setup Complexity ModerateLowHigh
Cost ModerateLowHigh
Best For Volatile impurity profiling, final product assayRoutine purity checks, non-volatile compoundsKinetic studies, mechanistic understanding

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Application Notes & Protocols: Safe Handling and Storage of Ethyl 2,3-dichloropropionate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 2,3-dichloropropionate (CAS No: 6628-21-3) is a chlorinated ester utilized as a chemical intermediate in various synthetic pathways within research, drug development, and specialty chemical manufacturing.[1][2][3] Its structure, featuring both a reactive ester functional group and vicinal chlorine atoms, imparts specific chemical properties that necessitate rigorous and well-understood handling and storage protocols to ensure the safety of laboratory personnel and the integrity of experimental outcomes.[1][2][3] This guide provides a detailed framework for the safe management of this compound, grounded in its chemical characteristics and potential hazards. The protocols herein are designed to be self-validating, emphasizing the causal relationship between procedural steps and the mitigation of specific risks.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to anticipating its behavior and implementing appropriate safety measures.

PropertyValueSource
Chemical Formula C₅H₈Cl₂O₂[4][5]
Molecular Weight 171.02 g/mol [1][2][3][6]
Appearance Colorless to yellow liquid[7]
Boiling Point 164-165 °C[1][2][3]
Density 1.241 g/mL at 25 °C[1][2][3]
Refractive Index n20/D 1.4480[1][2][3]
Flash Point Not applicable[1][2]

Hazard Identification and Toxicology

This compound is classified as a corrosive substance, posing significant risks upon contact.[1][2] The primary hazard is its ability to cause severe skin burns and eye damage.[1][2]

GHS Classification:

  • Skin Corrosion/Irritation, Category 1B

  • Serious Eye Damage/Eye Irritation, Category 1

  • Signal Word: Danger

  • Hazard Statement: H314 - Causes severe skin burns and eye damage.[1][2]

Toxicological Profile (Rationale for Extreme Caution):

While specific toxicological data for this compound is not extensively published, the hazards can be inferred from its chemical structure and data on related chlorinated organic compounds.

  • Corrosivity: The presence of chlorine atoms on the propionate backbone can enhance the reactivity of the compound. Upon contact with moisture, such as on the skin or in the respiratory tract, hydrolysis can occur, potentially releasing hydrochloric acid (HCl), a highly corrosive substance. This explains the severe damage to skin and eyes.

  • Inhalation Toxicity: Vapors of chlorinated hydrocarbons can be irritating to the respiratory tract.[7][8] Acute exposure may lead to coughing, shortness of breath, and inflammation.[7][8] Chronic exposure to some chlorinated compounds has been associated with damage to the liver and kidneys.[7]

  • Dermal Absorption: Similar to other halogenated solvents, there is a potential for dermal absorption, which can lead to systemic toxicity.[9]

  • Carcinogenicity and Mutagenicity: While there is no specific data classifying this compound as a carcinogen, some related chlorinated compounds, such as 1,3-dichloropropene, are considered probable or potential human carcinogens.[10][11] Therefore, it is prudent to handle this compound with the assumption of potential long-term health effects and to minimize exposure.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent any contact with this compound. The selection of PPE is directly informed by the compound's high corrosivity and potential for inhalation and dermal exposure.

PPE CategorySpecificationsRationale
Hand Protection Chemical-resistant gloves (e.g., Viton™, Butyl rubber, or thick Neoprene). Double-gloving is recommended.Standard nitrile or latex gloves offer insufficient protection against chlorinated organic compounds and can be penetrated.[9] The specified materials provide enhanced resistance.
Eye and Face Protection Chemical safety goggles and a full-face shield.Due to the severe corrosive nature and risk of splashes, both goggles (to protect against vapor) and a face shield (to protect the entire face from splashes) are required.[2][3]
Body Protection A chemically resistant lab coat, worn over long pants and closed-toe shoes. For larger quantities or situations with a high risk of splashing, a chemical-resistant apron is also required.To prevent skin contact from spills or splashes.
Respiratory Protection Work should be conducted in a certified chemical fume hood. If there is a risk of exceeding exposure limits (e.g., during a large spill), a NIOSH-approved respirator with an organic vapor cartridge is necessary.To prevent inhalation of corrosive and potentially toxic vapors.[12]

Safe Handling and Experimental Protocols

Adherence to strict protocols is essential for mitigating the risks associated with this compound.

4.1. General Handling Protocol:

  • Designated Work Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.[3]

  • Pre-use Inspection: Before handling, visually inspect the container for any signs of damage or leaks.

  • Personal Protective Equipment: Don the appropriate PPE as outlined in Section 3 before opening the container.

  • Dispensing: Use only compatible tools (e.g., glass or PTFE) for transferring the liquid. Ground and bond containers when transferring large quantities to prevent static discharge.[13]

  • Avoid Incompatibilities: Ensure that the work area is free from incompatible materials (see Section 5).

  • Post-handling Decontamination: Thoroughly clean the work area with an appropriate decontaminating solution after use.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

4.2. First Aid Procedures:

Immediate and appropriate first aid is critical in the event of exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[14][15]

  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[14][16]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[9][17]

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[16]

Storage and Incompatibility

Proper storage is crucial to prevent degradation of the chemical, ensure container integrity, and avoid hazardous reactions.

5.1. Storage Conditions:

  • Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[4]

  • Cabinet: Use a dedicated, corrosion-resistant cabinet.[1][14] If the cabinet is not made of a corrosion-resistant material (like polyethylene), it should have a corrosion-resistant lining.[14]

  • Container: Keep the container tightly sealed to prevent the escape of corrosive vapors and the ingress of moisture.[4]

  • Segregation: Store this compound separately from incompatible materials, particularly strong bases, strong oxidizing agents, and reactive metals.[12][18] Use secondary containment (e.g., a chemically resistant tray) to contain any potential leaks.[18]

5.2. Chemical Incompatibilities:

The reactivity of this compound is dictated by its ester and chlorinated alkyl functionalities.

  • Strong Bases (e.g., sodium hydroxide, potassium hydroxide): Can catalyze hydrolysis of the ester, potentially leading to a vigorous or exothermic reaction.

  • Strong Oxidizing Agents (e.g., nitric acid, perchlorates): Can react violently with organic materials.[19]

  • Reactive Metals (e.g., sodium, potassium, magnesium): May react with the chlorinated portions of the molecule, potentially leading to a hazardous reaction.

  • Water/Moisture: While not explosively reactive, contact with water can lead to slow hydrolysis, forming corrosive hydrochloric acid. This is why it is critical to keep containers tightly sealed.

Spill and Emergency Procedures

A well-rehearsed emergency plan is essential for handling accidental releases.

6.1. Spill Response Protocol:

  • Evacuate: Immediately evacuate the area and alert nearby personnel.[13]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[13]

  • Assess the Spill: For small spills that you are trained and equipped to handle, proceed with cleanup. For large spills, or if you are unsure, evacuate the area and contact your institution's emergency response team.[15][20]

  • Containment: For liquid spills, create a dike around the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[16]

  • Neutralization (for small spills): Cautiously neutralize the spill with a suitable agent, such as sodium bicarbonate or a commercial neutralizing agent for acid spills (due to potential hydrolysis).

  • Absorption: Absorb the neutralized spill with an inert material.

  • Collection and Disposal: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[16]

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent, followed by a water rinse.

Spill_Response_Workflow spill Spill Occurs evacuate Evacuate Area & Alert Others spill->evacuate assess Assess Spill Size & Hazard evacuate->assess large_spill Large or Unknown Spill assess->large_spill Is it large? small_spill Small, Manageable Spill assess->small_spill Is it small? contact_ehs Contact Emergency Response large_spill->contact_ehs Yes ppe Don Appropriate PPE small_spill->ppe Proceed contain Contain Spill with Absorbent Dike ppe->contain neutralize Neutralize (if applicable) contain->neutralize absorb Absorb Spill neutralize->absorb collect Collect Waste in Labeled Container absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose

Caption: Workflow for responding to a spill of this compound.

Waste Disposal

Disposal of this compound and any contaminated materials must comply with all local, state, and federal regulations.[6] As a chlorinated hydrocarbon, it is considered a hazardous waste.

7.1. EPA Hazardous Waste Classification:

Wastes from the production of certain chlorinated aliphatic hydrocarbons are listed under EPA hazardous waste codes, such as F024 and F025.[4][13][14][18] Therefore, any waste containing this compound should be managed as a listed hazardous waste.

7.2. Waste Disposal Protocol:

  • Container: Use a dedicated, properly labeled hazardous waste container that is compatible with chlorinated organic compounds.

  • Labeling: The label must clearly state "Hazardous Waste" and list the chemical constituents, including "this compound."

  • Segregation: Do not mix halogenated organic waste with non-halogenated waste streams.[10]

  • Collection: Collect all contaminated materials, including used PPE, absorbent materials from spills, and rinsed containers (first rinse), in the designated hazardous waste container.

  • Storage: Keep the waste container closed except when adding waste. Store it in a designated satellite accumulation area.

  • Disposal: Arrange for pickup and disposal by your institution's environmental health and safety department or a licensed hazardous waste disposal contractor.

Waste_Disposal_Workflow start Generate Waste (e.g., excess reagent, contaminated PPE) container Select Designated Halogenated Organic Waste Container start->container label Label Container with 'Hazardous Waste' & Contents container->label collect Collect Waste Material label->collect close Keep Container Securely Closed collect->close store Store in Satellite Accumulation Area close->store pickup Arrange for EHS Pickup store->pickup end Licensed Disposal pickup->end

Caption: Protocol for the disposal of this compound waste.

Conclusion

The safe handling and storage of this compound are predicated on a comprehensive understanding of its corrosive nature and the potential hazards associated with chlorinated organic compounds. By adhering to the detailed protocols for personal protective equipment, handling, storage, and waste disposal outlined in this guide, researchers can effectively mitigate risks, ensuring a safe laboratory environment. The causality-driven approach of these guidelines is intended to empower scientific professionals to work with this valuable chemical intermediate with confidence and a high degree of safety consciousness.

References

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • University of Florida Environmental Health & Safety. (n.d.). How do I safely store chemicals in laboratory? Retrieved from [Link]

  • Justrite. (2018, January 30). How to Store Corrosive Chemicals in Laboratories Safely. Retrieved from [Link]

  • Emergency Procedure Guide - Corrosive Liquid. (n.d.). Retrieved from a generic emergency procedure guide for corrosive liquids.
  • Best Practices for Laboratory Table Chemical Storage. (2025, December 15).
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  • G. Wang, et al. (2018, August 3). Identification of the Released and Transformed Products during the Thermal Decomposition of a Highly Chlorinated Paraffin. Environmental Science & Technology. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of Crude Ethyl 2,3-dichloropropionate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of crude Ethyl 2,3-dichloropropionate (CAS No: 6628-21-3). This document is designed for researchers, chemists, and drug development professionals who require high-purity material for their work. We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering you to troubleshoot effectively and adapt these methods to your specific needs.

Section 1: Understanding Your Crude Material

Before any purification, a foundational understanding of the potential impurities is critical. This compound is commonly synthesized via the chlorination of ethyl acrylate.[1][2] This process can introduce several classes of impurities that will interfere with subsequent reactions or analyses.

Common Impurities to Expect:

  • Unreacted Starting Materials: Residual ethyl acrylate.

  • Byproducts: Over-chlorinated species or products from side reactions.

  • Reagents & Solvents: Acidic residues (like HCl) and reaction solvents.

  • Water: Introduced during reaction workup.

A preliminary analysis by Gas Chromatography (GC) or ¹H NMR is highly recommended to identify the major contaminants, which will inform the selection and optimization of your purification strategy.

Section 2: Primary Purification Method: Vacuum Fractional Distillation

For purifying this compound on a multi-gram to kilogram scale, vacuum fractional distillation is the most robust and scalable method. The compound has a high boiling point at atmospheric pressure (164-165 °C), which poses a risk of thermal decomposition.[1][2] Performing the distillation under reduced pressure significantly lowers the boiling point, preserving the integrity of the molecule.

Experimental Protocol: Vacuum Fractional Distillation

Objective: To separate this compound from lower and higher boiling point impurities.

Step 1: Pre-treatment of Crude Material (Aqueous Wash)

  • Rationale: To remove acidic impurities (e.g., HCl) and water-soluble contaminants. Halogenated esters can be susceptible to hydrolysis under harsh basic conditions, so a mild base is used.

  • Transfer the crude product to a separatory funnel.

  • Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Shake gently, venting frequently to release any CO₂ gas that evolves.

  • Allow the layers to separate and discard the aqueous (lower) layer.

  • Wash the organic layer with an equal volume of brine (saturated NaCl solution) to break any emulsions and remove residual water.

  • Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask.

Step 2: Drying

  • Rationale: Water can interfere with distillation by forming azeotropes or causing pressure fluctuations. Anhydrous magnesium sulfate or sodium sulfate are effective drying agents.

  • Add anhydrous magnesium sulfate (MgSO₄) to the organic layer until the drying agent no longer clumps together and flows freely.

  • Allow the mixture to stand for 15-20 minutes with occasional swirling.

  • Filter the dried liquid through a fluted filter paper or a sintered glass funnel to remove the drying agent.

Step 3: Distillation Setup and Execution

  • Assemble a fractional distillation apparatus equipped with a vacuum-jacketed Vigreux column (or a column packed with Raschig rings for higher efficiency), a condenser, a receiving flask (a "cow" or Perkin triangle is recommended for collecting multiple fractions without breaking the vacuum), and a vacuum source with a pressure gauge.

  • Use a heating mantle with a magnetic stirrer and a stir bar in the distillation flask for uniform heating.

  • Slowly reduce the pressure to the desired level (e.g., 10-20 mmHg).

  • Begin heating the distillation flask gently.

  • Collect three fractions:

    • Fore-run: The first fraction, containing low-boiling impurities and residual solvents. The temperature at the distillation head will be unstable initially.

    • Main Fraction: Collect the fraction that distills at a stable, constant temperature. This is your purified product.

    • High-Boiling Residue: Leave a small amount of residue in the distillation flask to prevent the distillation of high-boiling impurities and potential charring.

  • Once the main fraction is collected, turn off the heat and allow the system to cool completely before slowly re-introducing air to release the vacuum.

Troubleshooting Guide: Vacuum Distillation (Q&A)

Q1: My distillation is bumping violently, even with a stir bar. What's wrong?

  • Answer: This is typically caused by uneven heating or superheating of the liquid. Ensure your heating mantle is appropriately sized for the flask and that the stir bar is spinning at a sufficient speed to create a vortex. For very viscous liquids or high temperatures, mechanical stirring might be necessary. Also, verify that your vacuum is stable; pressure fluctuations can cause sudden boiling.

Q2: The temperature at the distillation head is fluctuating wildly.

  • Answer: Temperature instability can indicate several issues. If it occurs at the beginning, it's likely the fore-run of volatile impurities boiling off. If it persists, it could mean your vacuum pressure is unstable (check all seals and connections for leaks) or that the mixture is co-distilling (i.e., you have an azeotrope or closely boiling components). Improving column efficiency with a longer packed column can resolve the latter issue.[3][4]

Q3: I'm getting a very low yield. Where did my product go?

  • Answer: Low yield can result from several factors. Check for leaks in your vacuum setup, as this can prevent the product from reaching the required vapor pressure. Ensure your condenser is efficient enough; if the cooling water is too warm, the product vapor will pass through to the vacuum pump. Finally, consider if the distillation temperature was too high, causing decomposition in the flask. Lowering the pressure further will reduce the boiling point and mitigate this risk.

Q4: The product in the receiving flask is discolored (yellow/brown). Why?

  • Answer: Discoloration is a classic sign of thermal decomposition. The boiling point, even under vacuum, may be too high, or you may have heated the flask for too long. The solution is to operate at a lower pressure. Ensure that any residual acidic or basic impurities were removed during the wash step, as these can catalyze decomposition at high temperatures.

Section 3: Alternative Purification: Flash Column Chromatography

For smaller scales or when distillation fails to remove a specific impurity, normal-phase flash column chromatography is an excellent alternative. It separates compounds based on their differential adsorption to a polar stationary phase (like silica gel) and elution with a non-polar mobile phase.[5][6]

Experimental Protocol: Flash Chromatography

Objective: To isolate this compound from non-volatile or similarly-boiling polar/non-polar impurities.

Step 1: Solvent System Selection

  • Rationale: The key to successful chromatography is finding a solvent system that provides good separation. This is done using Thin Layer Chromatography (TLC).

  • Dissolve a small amount of your crude material in a volatile solvent (e.g., dichloromethane).

  • Spot the solution on a TLC plate.

  • Develop the plate in various solvent systems. A good starting point for a moderately polar compound like this is a mixture of Hexane and Ethyl Acetate.[7]

  • Aim for a system that gives your product an Rf value of approximately 0.25-0.35.

Step 2: Column Packing and Sample Loading

  • Select an appropriately sized column based on your sample mass (a general rule is a 40:1 to 100:1 ratio of silica to crude material by weight).

  • Pack the column with silica gel as a slurry in the chosen mobile phase.

  • Dry Loading (Recommended): Dissolve your crude material in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Liquid Loading: If your compound is highly soluble in the mobile phase, you can dissolve it in a minimal amount of the eluent and load it directly.

Step 3: Elution and Fraction Collection

  • Carefully add the mobile phase to the top of the column.

  • Apply positive pressure (using air or nitrogen) to push the solvent through the column at a steady rate.

  • Collect fractions in test tubes or vials.

  • Monitor the elution of your compound by spotting fractions on a TLC plate and visualizing under UV light or with a suitable stain (e.g., potassium permanganate).

  • Combine the pure fractions and remove the solvent using a rotary evaporator.

Troubleshooting Guide: Flash Chromatography (Q&A)

Q1: My compound is stuck at the top of the column and won't elute.

  • Answer: Your mobile phase is not polar enough to displace the compound from the silica gel. You need to increase the polarity of the eluent. For a hexane/ethyl acetate system, this means increasing the percentage of ethyl acetate.[7]

Q2: My compound came out immediately with the solvent front.

  • Answer: Your mobile phase is too polar, preventing any interaction with the stationary phase. You need to decrease the polarity by increasing the percentage of the non-polar component (e.g., hexane).

Q3: The separation is poor, and the bands are overlapping.

  • Answer: This can be due to several factors. You may have overloaded the column; reduce the amount of crude material. The solvent system may not be optimal; try a different solvent combination or a shallower gradient. Also, ensure your column was packed evenly, as channels in the silica bed will ruin separation.

Section 4: General FAQs

Q: How do I definitively assess the purity of my final product?

  • A: A combination of techniques is best. Gas Chromatography (GC) is excellent for determining percentage purity by area. ¹H and ¹³C NMR spectroscopy will confirm the structure and identify any remaining impurities. Measuring the refractive index and comparing it to the literature value (n20/D 1.4480) provides a quick physical confirmation of purity.[1]

Q: What are the correct storage and handling procedures?

  • A: this compound is classified as corrosive and can cause severe skin burns and eye damage.[1] Always handle it in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8] Store the purified product in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.

Q: Can I use simple distillation instead of fractional distillation?

  • A: Simple distillation is only effective for separating liquids with vastly different boiling points (typically >25 °C difference) or for separating a liquid from a non-volatile solid.[4] For separating the complex mixture of byproducts likely present in your crude product, the multiple vaporization-condensation cycles of fractional distillation are necessary to achieve high purity.[3][9]

Data Summary Table

PropertyValueSource(s)
Molecular Formula C₅H₈Cl₂O₂[10][11][12]
Molecular Weight 171.02 g/mol [1][2][10]
Boiling Point 164-165 °C (at 760 mmHg)[2][13]
Density 1.241 g/mL at 25 °C[1][13]
Refractive Index n20/D 1.4480[1][2]

Visualized Workflows

PurificationWorkflow CRUDE Crude this compound WASH Aqueous Wash & Dry (Remove Acids, Water) CRUDE->WASH DISTILL Primary Purification: Vacuum Fractional Distillation WASH->DISTILL PURITY_CHECK Purity Acceptable? (GC/NMR Analysis) DISTILL->PURITY_CHECK PRODUCT Final Product (>97% Purity) PURITY_CHECK->PRODUCT  Yes CHROM Secondary Purification: Flash Chromatography PURITY_CHECK->CHROM  No CHROM->PRODUCT

Caption: Decision workflow for purification of this compound.

DistillationTroubleshooting cluster_problems Observed Problem cluster_causes Potential Cause cluster_solutions Solution P1 Poor Separation C1 Inefficient Column P1->C1 C2 Unstable Vacuum P1->C2 P2 Bumping / Unstable Boiling P2->C2 C3 Uneven Heating P2->C3 P3 Product Discoloration C4 High Temperature (Decomposition) P3->C4 S1 Use longer/packed column (Vigreux, Raschig rings) C1->S1 S2 Check all seals & connections C2->S2 C2->S2 S3 Ensure adequate stirring Use heating mantle C3->S3 S4 Reduce system pressure C4->S4

Caption: Troubleshooting logic for vacuum fractional distillation.

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Common side reactions and byproducts of Ethyl 2,3-dichloropropionate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl 2,3-dichloropropionate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their experimental work. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and unexpected outcomes. Our goal is to provide you with the expertise and practical insights necessary to ensure the success and integrity of your experiments.

I. Understanding the Chemistry of this compound

This compound is a valuable building block in organic synthesis, primarily produced through the chlorination of ethyl acrylate. Its reactivity is characterized by the presence of two chlorine atoms on adjacent carbons and an ester functional group. This structure allows for a variety of transformations but also presents the potential for several side reactions. Understanding these potential pitfalls is the first step toward effective troubleshooting.

II. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis, handling, and use of this compound.

Issue 1: Unexpected Peaks in GC-MS Analysis of a New Batch

Question: I've received a new batch of this compound (97% purity) and my initial GC-MS analysis shows several unexpected peaks. What are these likely to be, and how can they affect my reaction?

Answer:

Commercial this compound typically has a purity of around 97%, meaning impurities are to be expected. These impurities often originate from the manufacturing process, which involves the chlorination of ethyl acrylate.

Potential Impurities and Their Origins:

  • Unreacted Starting Material: Residual ethyl acrylate may be present if the initial chlorination reaction did not go to completion.

  • Over-chlorinated Products: The reaction may not stop cleanly at the desired dichlorinated product, leading to the formation of trichloropropionate isomers.

  • Regioisomers: While the primary product is this compound, small amounts of other isomers, such as Ethyl 2,2-dichloropropionate, could potentially form.

  • Byproducts from Side Reactions: During synthesis, side reactions like elimination can occur, leading to chlorinated acrylate species.

Impact on Your Experiment:

The presence of these impurities can have several adverse effects on your subsequent reactions:

  • Nucleophilic Attack: Unreacted ethyl acrylate can act as a Michael acceptor, consuming your nucleophile in an unintended side reaction.

  • Stoichiometric Imbalance: The presence of impurities means the actual concentration of your desired reactant is lower than calculated, affecting reaction kinetics and yield.

  • Competing Reactions: The various chlorinated impurities can undergo similar reactions to your target molecule, leading to a complex mixture of products and making purification challenging.

Recommended Action:

  • Confirm Identity of Impurities: If possible, identify the major impurities using GC-MS with appropriate standards or by analyzing the fragmentation patterns.

  • Purification: If the impurities are likely to interfere with your reaction, consider purifying the this compound by fractional distillation under reduced pressure.

  • Adjust Stoichiometry: If purification is not feasible, adjust the stoichiometry of your reactants to account for the lower purity of the starting material.

Issue 2: Low Yield and Formation of Unsaturated Byproducts in a Nucleophilic Substitution Reaction

Question: I am attempting a nucleophilic substitution on this compound using a strong, non-nucleophilic base, but I am observing low yields of my desired product and the formation of significant amounts of unsaturated byproducts. What is happening?

Answer:

This is a classic case of competing elimination reactions. Given the structure of this compound, it is susceptible to dehydrochlorination, an elimination reaction that removes a proton and a chloride ion to form a double bond. This is particularly prevalent when using strong bases.

The Competing Reactions:

  • Desired Reaction: Nucleophilic substitution at either the C2 or C3 position.

  • Side Reaction (Elimination): Dehydrochlorination to form either Ethyl 2-chloroacrylate or Ethyl (Z/E)-3-chloroacrylate.

Mechanistic Insight:

The use of a strong base favors the E2 (bimolecular elimination) pathway. The regioselectivity of this elimination (i.e., whether the double bond forms between C2-C3 or C1-C2) is influenced by several factors, including the nature of the base and the reaction conditions. The acidity of the proton at the C2 position is increased by the adjacent electron-withdrawing ester group, making its removal by a base favorable and leading to the formation of Ethyl 2-chloroacrylate.

Troubleshooting Protocol:

  • Choice of Base: If your nucleophile is also a strong base, consider using a weaker, non-nucleophilic base to promote the desired substitution. If a base is required as a scavenger, a hindered base might favor substitution over elimination.

  • Temperature Control: Elimination reactions are often favored at higher temperatures. Running your reaction at a lower temperature may help to minimize the formation of elimination byproducts.

  • Nucleophile Selection: A "softer," more polarizable nucleophile will generally favor substitution over elimination.

  • Reaction Monitoring: Closely monitor the reaction progress by TLC or GC-MS to identify the onset of byproduct formation and optimize the reaction time.

Diagram of Competing Pathways

G cluster_0 Reaction Pathways of this compound A This compound B Nucleophilic Substitution Product A->B  Nucleophile (SN2) C Ethyl 2-chloroacrylate (Elimination Byproduct) A->C Base (E2) D Ethyl 3-chloroacrylate (Elimination Byproduct) A->D Base (E2)

Caption: Competing nucleophilic substitution and elimination reactions of this compound.

Issue 3: Formation of a Carboxylic Acid Byproduct and an Alcohol

Question: After my reaction and workup, I've isolated my desired product, but I also have significant amounts of 2,3-dichloropropionic acid and ethanol. My reaction was performed under anhydrous conditions, so I don't suspect water contamination. What could be the cause?

Answer:

The presence of 2,3-dichloropropionic acid and ethanol strongly suggests that hydrolysis of the ester group has occurred. While you may have started with anhydrous conditions, water can be introduced during the workup or from atmospheric moisture if the reaction is not performed under an inert atmosphere. Furthermore, certain reaction conditions can promote this side reaction.

Causes of Hydrolysis:

  • Acidic or Basic Conditions: The hydrolysis of esters is catalyzed by both acids and bases. If your reaction conditions are either strongly acidic or basic, you are creating an environment conducive to ester cleavage.

  • Aqueous Workup: Standard aqueous workups, especially if they involve acidic or basic washes, can lead to significant hydrolysis, particularly if the product is in contact with the aqueous layer for an extended period.

  • Temperature: Like most reactions, the rate of hydrolysis increases with temperature.

Preventative Measures:

  • Inert Atmosphere: Ensure your reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

  • Anhydrous Reagents and Solvents: Use freshly dried solvents and ensure all reagents are anhydrous.

  • Careful Workup:

    • Minimize the time your product is in contact with aqueous layers.

    • Use neutral water or brine for washes whenever possible.

    • If acidic or basic washes are necessary, perform them quickly and at low temperatures.

  • Temperature Control: If possible, conduct your reaction and workup at lower temperatures to reduce the rate of hydrolysis.

Hydrolysis of this compound

G cluster_0 Ester Hydrolysis A This compound B 2,3-Dichloropropionic Acid A->B H+ or OH- / H2O C Ethanol A->C H+ or OH- / H2O

Caption: Hydrolysis of this compound to its corresponding carboxylic acid and alcohol.

III. Frequently Asked Questions (FAQs)

Q1: What are the main byproducts to expect during the synthesis of this compound from ethyl acrylate?

A1: The chlorination of ethyl acrylate can produce a range of byproducts. In gas-phase reactions, both addition and abstraction products have been observed.[1] In the more common liquid-phase synthesis, you can expect to find:

  • Unreacted ethyl acrylate.

  • Over-chlorinated byproducts: such as ethyl 2,2,3-trichloropropionate.

  • Solvent-related impurities: if a reactive solvent is used.

  • Oligomeric materials: from the polymerization of ethyl acrylate, especially if polymerization inhibitors are not used or are consumed during the reaction.

Q2: How can I minimize the formation of elimination byproducts when using this compound?

A2: To favor nucleophilic substitution over elimination:

  • Use a less hindered, "softer" nucleophile.

  • Employ a weaker base or a hindered non-nucleophilic base if a base is necessary.

  • Keep the reaction temperature as low as possible.

  • Consider using a polar aprotic solvent, which can favor SN2 reactions.

Q3: What is the best way to purify technical grade this compound?

A3: Fractional distillation under reduced pressure is the most effective method for purifying this compound from less volatile impurities (like over-chlorinated byproducts and oligomers) and more volatile impurities (like residual ethyl acrylate). Careful control of the vacuum and temperature is necessary to achieve good separation.

Q4: Is this compound stable during storage?

A4: this compound is a combustible and corrosive material that should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents. Over time, especially if exposed to moisture, it can slowly hydrolyze. It is recommended to use it relatively fresh or to re-analyze its purity if it has been stored for an extended period.

IV. Quantitative Data Summary

PropertyValueSource
Molecular Formula C₅H₈Cl₂O₂[2][3]
Molecular Weight 171.02 g/mol [2][3]
Boiling Point 164-165 °C (lit.)
Density 1.241 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.4480 (lit.)

V. Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution
  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add this compound (1.0 eq).

  • Add the appropriate anhydrous solvent.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C).

  • Slowly add the nucleophile (1.1-1.5 eq) to the stirred solution. If a base is required, it can be added subsequently or concurrently, depending on the specific reaction.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction appropriately (e.g., with a saturated aqueous solution of ammonium chloride).

  • Perform an aqueous workup, being mindful of the potential for hydrolysis.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Protocol 2: Purity Assessment by GC-MS
  • Prepare a dilute solution of the this compound sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Inject a small volume (e.g., 1 µL) into the GC-MS instrument.

  • Use a standard non-polar column (e.g., DB-5ms) and a temperature program that allows for the separation of components with a range of boiling points. A typical program might start at 50 °C and ramp up to 250 °C.

  • Analyze the resulting chromatogram to determine the relative peak areas, which provide an estimate of the purity.

  • Identify the major peaks by comparing their mass spectra to a library (e.g., NIST) and by interpreting the fragmentation patterns.

VI. References

  • Cheméo. (n.d.). Ethyl-2,3-Dichloropropionate. Retrieved January 20, 2026, from [Link]

  • Investigation into reactions of methyl methacrylate and ethyl acrylate with chlorine atom. (2019). Chemosphere, 220, 843-849.

  • Kinetic studies in ester hydrolysis. (n.d.). Proceedings of the Indian Academy of Sciences - Section A, 25(4), 270-278.

  • Intratec. (n.d.). Ethyl Acrylate Production. Retrieved January 20, 2026, from [Link]

  • Agency for Toxic Substances and Disease Registry. (1998). Toxicological Profile for Dichloropropenes. Retrieved January 20, 2026, from [Link]

  • Investigation into reactions of methyl methacrylate and ethyl acrylate with chlorine atom. (2019). Chemosphere, 220, 843-849.

  • Organic Syntheses. (n.d.). Synthesis and Acylation of 1,3-Thiazinane-2-thione. Retrieved January 20, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Dichloropropenes. Retrieved January 20, 2026, from [Link]

  • LookChem. (n.d.). This compound. Retrieved January 20, 2026, from [Link]

  • Regioselective synthesis of 2,3-dichloroprop-1-ene from 1,2,3-trichloropropane and its synthetic transformations. (2008). Arkivoc, 2008(15), 1-10.

  • Google Patents. (n.d.). US3213072A - Chlorination product of methylmethacrylate. Retrieved January 20, 2026, from

  • Global Substance Registration System. (n.d.). This compound. Retrieved January 20, 2026, from [Link]

  • Wikipedia. (n.d.). Ethyl acrylate. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Concerted SN2 mechanism for the hydrolysis of acid chlorides. Comparison of reactivities calculated by the density functional theory with experimental data. Retrieved January 20, 2026, from [Link]

  • Patsnap. (n.d.). Preparation method of ethyl 2-chloropropionate. Retrieved January 20, 2026, from

  • YouTube. (2020, September 25). Kinetic study of Ester hydrolysis. Retrieved January 20, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved January 20, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethyl-2,3-Dichloropropionate. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Kinetic Study of Specific Base Catalyzed Hydrolysis of Ethyl acrylate in Water–Ethanol Binary System. Retrieved January 20, 2026, from [Link]

  • Organic Syntheses. (n.d.). Synthesis of Cyclobutanes by Lewis Acid-Promoted Ketene-Alkene [2+2] Cycloadditions. Retrieved January 20, 2026, from [Link]

  • CP Lab Safety. (n.d.). Ethyl-2,3-dichloropropionate, 99%+ (GC), C5H8Cl2O2, 25 grams. Retrieved January 20, 2026, from [Link]

Sources

Technical Support Center: Optimizing Reaction Yield for Ethyl 2,3-Dichloropropionate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the synthesis and yield optimization of Ethyl 2,3-dichloropropionate. This resource is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this reaction, troubleshoot common issues, and maximize reaction efficiency and product purity.

Introduction: The Chemistry of Dichloropropionate Synthesis

The synthesis of this compound typically involves the electrophilic addition of chlorine (Cl₂) to the double bond of ethyl acrylate. The reaction proceeds through a cyclic chloronium ion intermediate, which is then attacked by a chloride ion to yield the desired vicinal dihalide. However, the seemingly straightforward reaction is often plagued by side reactions that can significantly lower the yield and complicate purification. Understanding and controlling these competing pathways is paramount to achieving a high yield of the target molecule.

Reaction Mechanism: Electrophilic Addition of Chlorine

The generally accepted mechanism for the chlorination of an alkene, such as ethyl acrylate, is an electrophilic addition.

Reaction_Mechanism EA Ethyl Acrylate (CH₂=CHCOOEt) Chloronium Chloronium Ion Intermediate EA->Chloronium + Cl₂ Cl2 Chlorine (Cl-Cl) Cl_ion Chloride Ion (Cl⁻) Product This compound Chloronium->Product + Cl⁻

Caption: Electrophilic addition of chlorine to ethyl acrylate.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing this compound?

A1: The main challenge is controlling the selectivity of the chlorination reaction to minimize the formation of byproducts. The primary competing reactions include polymerization of the starting material and the formation of chloro-alkoxy derivatives if a nucleophilic solvent (like an alcohol) is used.

Q2: What is a typical starting point for reaction conditions?

A2: A good starting point is to dissolve ethyl acrylate in a non-polar, aprotic solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂). The reaction is typically carried out at low temperatures (0-10 °C) to control the exothermicity and reduce side reactions. Chlorine gas is then bubbled through the solution.

Q3: Why is temperature control so critical?

A3: The chlorination of alkenes is an exothermic process. Poor temperature control can lead to several issues:

  • Increased Polymerization: Higher temperatures can promote the free-radical polymerization of ethyl acrylate, a common side reaction.[1]

  • Reduced Selectivity: At higher temperatures, the reaction may become less selective, leading to a broader product distribution.

  • Safety Hazards: Uncontrolled exotherms can lead to a runaway reaction, posing a significant safety risk, especially when working with hazardous materials like chlorine gas.

Q4: Can I use a different chlorinating agent instead of chlorine gas?

A4: While chlorine gas is the most direct reagent, other chlorinating agents like sulfuryl chloride (SO₂Cl₂) in the presence of a radical initiator, or N-chlorosuccinimide (NCS) under specific conditions, can also be used for chlorination of activated systems. However, for the simple dichlorination of an alkene, chlorine gas is often the most efficient, albeit hazardous, choice. The reaction mechanism and side products may differ with alternative reagents.

Q5: How can I monitor the progress of the reaction?

A5: The reaction can be monitored by taking aliquots from the reaction mixture at regular intervals and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). Disappearance of the ethyl acrylate starting material is a good indicator of reaction completion. A color change from the greenish-yellow of chlorine to a colorless solution can also indicate the consumption of chlorine.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions based on chemical principles.

Troubleshooting_Workflow cluster_problems Observed Problems cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield of This compound Temp Inadequate Temperature Control Low_Yield->Temp Solvent Incorrect Solvent Choice Low_Yield->Solvent Stoich Improper Stoichiometry Low_Yield->Stoich Byproducts Significant Byproduct Formation Byproducts->Temp Byproducts->Solvent Polymer Polymerization of Starting Material Polymer->Temp Light Exposure to Light Polymer->Light Incomplete Incomplete Reaction Incomplete->Stoich Purity Impure Reagents Incomplete->Purity Time Insufficient Reaction Time Incomplete->Time Cool Use Ice Bath / Cryocooler Temp->Cool Aprotic Use Aprotic, Non-polar Solvent Solvent->Aprotic Titrate Slow, Controlled Addition of Cl₂ Stoich->Titrate Purify Purify Reagents Before Use Purity->Purify Monitor Monitor Reaction by GC/TLC Time->Monitor Dark Conduct Reaction in the Dark Light->Dark

Caption: A workflow for troubleshooting common issues in the synthesis.

Issue 1: Low Yield of this compound

Q: My final isolated yield is significantly lower than expected. What are the likely causes and how can I improve it?

A: Low yields can stem from several factors. Here's a breakdown of potential causes and their solutions:

Potential Cause Explanation Recommended Solution
Polymerization of Ethyl Acrylate Ethyl acrylate can undergo free-radical polymerization, especially at elevated temperatures or in the presence of light.[1] This consumes the starting material, reducing the amount available for chlorination.1. Maintain Low Temperature: Conduct the reaction at 0-10 °C using an ice-salt bath or a cryocooler. 2. Work in the Dark: Protect the reaction vessel from light by wrapping it in aluminum foil. 3. Add a Radical Inhibitor: A small amount of a radical inhibitor like hydroquinone can be added to the ethyl acrylate before the reaction.
Byproduct Formation If a nucleophilic solvent (e.g., methanol, ethanol) is used, it can compete with the chloride ion in attacking the chloronium intermediate, leading to the formation of ethyl 2-chloro-3-alkoxypropionate.Use an Inert Solvent: Employ a non-polar, aprotic solvent such as carbon tetrachloride (CCl₄), dichloromethane (CH₂Cl₂), or chloroform (CHCl₃). These solvents do not participate in the reaction.[2]
Incomplete Reaction Insufficient addition of chlorine or premature termination of the reaction will leave unreacted starting material.1. Ensure Stoichiometric Chlorine: Use a slight excess of chlorine gas. The flow can be monitored by bubbling the exhaust gas through a solution of potassium iodide, where unreacted chlorine will oxidize iodide to iodine, causing a color change. 2. Monitor Reaction Progress: Use GC or TLC to confirm the complete consumption of ethyl acrylate.
Losses During Work-up and Purification The product can be lost during aqueous washes if emulsions form, or during distillation if the conditions are not optimized.1. Careful Work-up: After the reaction, quench any excess chlorine with a reducing agent like sodium thiosulfate solution. Wash the organic layer with water and brine to remove any water-soluble impurities. Break up any emulsions by adding more brine. 2. Optimized Distillation: Purify the crude product by vacuum distillation. The boiling point of this compound is approximately 164-165 °C at atmospheric pressure, but distillation under reduced pressure is recommended to prevent decomposition.
Issue 2: Significant Byproduct Formation Detected by GC-MS

Q: My GC-MS analysis shows multiple peaks besides my desired product. How do I identify and minimize these byproducts?

A: The identity of the byproducts provides valuable clues to optimize your reaction conditions.

Potential Byproduct Probable Cause Solution
Ethyl 2-chloro-3-alkoxypropionate Use of an alcohol (e.g., ethanol, methanol) as a solvent or impurity in the starting materials. The alcohol acts as a nucleophile.[2]Switch to a dry, aprotic solvent like CH₂Cl₂ or CCl₄. Ensure all reagents and glassware are thoroughly dried.
Poly(ethyl acrylate) Free radical polymerization of the starting material.As detailed in "Issue 1," maintain low temperatures and protect the reaction from light.
Over-chlorinated products Excessive use of chlorine or prolonged reaction times can lead to further chlorination at the α-position, although this is generally less favorable.Carefully control the stoichiometry of chlorine addition. Monitor the reaction closely and stop it once the starting material is consumed.

Experimental Protocol: Synthesis of this compound

Disclaimer: This is a generalized procedure and should be adapted and optimized based on your laboratory's specific equipment and safety protocols. A small-scale trial is highly recommended before proceeding to a larger scale.

Materials and Equipment:

  • Ethyl acrylate (inhibitor-free is preferred; can be passed through a column of basic alumina to remove inhibitor)

  • Chlorine gas

  • Anhydrous dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄)

  • Three-necked round-bottom flask

  • Gas inlet tube

  • Thermometer

  • Magnetic stirrer and stir bar

  • Ice-salt bath

  • Gas scrubber (containing sodium thiosulfate or sodium hydroxide solution to neutralize excess chlorine)

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Setup: Assemble the reaction apparatus in a well-ventilated fume hood. The three-necked flask should be equipped with a gas inlet tube extending below the surface of the reaction mixture, a thermometer, and a gas outlet connected to a scrubber.

  • Charging the Reactor: To the flask, add ethyl acrylate (1.0 eq) dissolved in anhydrous dichloromethane (to make a ~1 M solution).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-salt bath with vigorous stirring.

  • Chlorine Addition: Slowly bubble chlorine gas (1.05 - 1.1 eq) through the cooled solution. The rate of addition should be controlled to maintain the reaction temperature between 0 and 10 °C. The reaction is typically complete when the greenish-yellow color of chlorine persists in the solution.

  • Quenching: Once the reaction is complete (as determined by GC or TLC), stop the flow of chlorine and purge the system with an inert gas (e.g., nitrogen or argon) to remove any residual chlorine, directing the exhaust to the scrubber.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with a 10% aqueous sodium thiosulfate solution (to quench any remaining chlorine), water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the resulting crude oil by vacuum distillation to obtain pure this compound. Collect the fraction at the appropriate boiling point for the applied pressure.

Experimental_Setup cluster_main Reaction Vessel cluster_inputs Inputs cluster_outputs Outputs Flask Three-necked Flask (in Ice Bath) GasOutlet Gas Outlet Flask->GasOutlet Stirrer Magnetic Stirrer Chlorine Chlorine Gas Cylinder GasInlet Gas Inlet Tube Chlorine->GasInlet GasInlet->Flask Scrubber Gas Scrubber (NaOH or Na₂S₂O₃ solution) GasOutlet->Scrubber

Caption: A simplified diagram of the experimental setup.

Analytical Characterization

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for assessing the purity of the final product and identifying any byproducts. The fragmentation pattern in the mass spectrum will be characteristic of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the ethyl group (a triplet and a quartet) and the two protons on the chlorinated propyl chain (likely complex multiplets due to diastereotopicity and coupling).

    • ¹³C NMR: The carbon NMR will show distinct peaks for the carbonyl carbon, the two carbons of the ethyl group, and the two chlorinated carbons of the propyl chain.

Safety Precautions

  • Chlorine Gas: Chlorine is a highly toxic and corrosive gas. All manipulations involving chlorine gas must be performed in a well-maintained fume hood. A properly charged gas scrubber is essential to neutralize any unreacted chlorine. Ensure you are familiar with the emergency procedures for chlorine exposure.

  • Chlorinated Solvents: Dichloromethane and carbon tetrachloride are hazardous and suspected carcinogens. Handle them with appropriate personal protective equipment (gloves, safety glasses) in a fume hood.

  • Exothermic Reaction: Be prepared for an exothermic reaction and have adequate cooling in place to maintain temperature control.

References

  • This guide synthesizes information from general principles of organic chemistry and safety guidelines.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • PubChem. (n.d.). Ethyl acrylate. National Center for Biotechnology Information. Retrieved from [Link]

  • LibreTexts. (2021). 10.4: Reactions of Alkenes- Addition of Bromine and Chlorine to Alkenes. In Chemistry LibreTexts. Retrieved from [Link]

  • Safe handling of chlorine gas in a laboratory setting information is compiled from various institutional safety manuals and guidelines.
  • Information on quenching excess chlorine is based on standard laboratory procedures for handling reactive chemicals.
  • GC-MS and NMR interpretation principles are based on standard spectroscopic techniques.
  • Details on the effects of solvents on reaction selectivity are derived from established principles of physical organic chemistry.

Sources

Stability and degradation pathways of Ethyl 2,3-dichloropropionate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for Ethyl 2,3-dichloropropionate (CAS No: 6628-21-3). This document is designed for researchers, scientists, and drug development professionals who utilize this compound in their work. It provides in-depth, field-proven insights into its stability and degradation, structured in a practical question-and-answer format to address common challenges encountered during experimentation. Our goal is to equip you with the knowledge to anticipate potential issues, troubleshoot unexpected results, and ensure the integrity of your experiments.

Section 1: Compound Identity and Safe Handling

This section covers the fundamental properties and essential safety protocols for working with this compound.

FAQ: What are the key physical and chemical properties of this compound?

Understanding the fundamental properties of a compound is the first step in designing stable formulations and experimental conditions. This compound is a halogenated ester with specific characteristics that influence its behavior.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 6628-21-3[2][3]
Molecular Formula C₅H₈Cl₂O₂[2][3][4]
Molecular Weight 171.02 g/mol [2][4]
Appearance Liquid[5]
Boiling Point 164-165 °C[6]
Density 1.241 g/mL at 25 °C[6]
Refractive Index n20/D 1.4480[6]
Solubility Insoluble in water[1]
FAQ: How should I safely store and handle this compound to prevent premature degradation?

Proper storage and handling are critical for maintaining the compound's integrity and ensuring laboratory safety. Due to its reactivity, specific conditions must be met.

Answer: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[7] Keep it away from heat, sparks, open flames, and other ignition sources.[5][7]

Key Handling Protocols:

  • Ventilation: Always handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[5][7]

  • Personal Protective Equipment (PPE): Wear appropriate protective gear, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[5][8]

  • Preventing Static Discharge: Take precautionary measures against static discharges, as vapors may form explosive mixtures with air.[1][5] All equipment used when handling the product must be grounded.[1]

  • Incompatible Materials: Avoid contact with strong acids, bases, oxidizing agents, and reducing agents, as these can initiate degradation or hazardous reactions.[5][9]

Section 2: Stability Profile and Troubleshooting

This section delves into the chemical stability of this compound and provides guidance on troubleshooting common degradation-related issues.

Troubleshooting Guide: My sample is showing unexpected impurity peaks during analysis. What are the likely causes?

The appearance of new peaks, particularly in chromatographic analyses like GC-MS, is a common indicator of sample degradation. The identity of these impurities is directly linked to the degradation pathway, which is influenced by the experimental conditions.

Answer: The primary causes of degradation for this compound fall into three categories: hydrolysis, thermal stress, and reaction with incompatible reagents.

Table 2: Common Degradation Triggers and Troubleshooting

TriggerLikely Cause & ExplanationTroubleshooting Steps
Hydrolysis Exposure to moisture, acidic, or basic conditions. The ester linkage is susceptible to cleavage, yielding 2,3-dichloropropionic acid and ethanol. This is one of the most common degradation pathways.[1]Ensure all solvents are anhydrous. Use buffered solutions if pH control is critical. Store the compound in a desiccator.
Thermal Stress Exposure to high temperatures (e.g., during distillation or a high-temperature reaction). This can cause decomposition into carbon oxides and hydrogen chloride gas.[5]Use the lowest effective temperature for your reaction. Consider high-vacuum distillation for purification to lower the boiling point.
Nucleophilic Attack Reaction with nucleophilic reagents in your mixture (e.g., amines, thiols, alcohols). The chlorine atoms on the propionate backbone are susceptible to nucleophilic substitution.Protect the dichloropropionate moiety if strong nucleophiles are present in subsequent reaction steps. Choose solvents and reagents that are non-nucleophilic if possible.
Base-Induced Elimination Presence of strong, non-nucleophilic bases (e.g., DBU, t-BuOK). This can cause elimination of HCl to form an unsaturated ester, ethyl 2-chloroacrylate or ethyl 3-chloroacrylate.Use a weaker base if possible, or perform the reaction at a lower temperature to disfavor elimination pathways.

Section 3: Degradation Pathways and Mechanisms

A thorough understanding of the degradation mechanisms is crucial for predicting byproducts and designing robust experimental protocols.

FAQ: What are the primary degradation pathways for this compound?

Based on its structure as a halogenated ester, several degradation pathways can be anticipated under various conditions.

Answer: The main degradation pathways are Hydrolysis (Acid or Base-Catalyzed), Nucleophilic Substitution, and Base-Induced Elimination. Under high-energy conditions, thermal and photolytic degradation can also occur.

Pathway 1: Hydrolysis

The ester functional group is the most common site of hydrolytic attack.

  • Acid-Catalyzed Hydrolysis: In the presence of acid and water, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water. The final products are 2,3-dichloropropionic acid and ethanol.

  • Base-Catalyzed (Saponification) Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the electrophilic carbonyl carbon. This is an irreversible process that yields ethanol and the carboxylate salt of 2,3-dichloropropionic acid.[1]

G cluster_hydrolysis Hydrolysis Pathway A This compound B [H+], H2O (Acidic Conditions) A->B C [OH-], H2O (Basic Conditions) A->C D 2,3-Dichloropropionic Acid + Ethanol B->D Reversible E 2,3-Dichloropropionate Salt + Ethanol C->E Irreversible (Saponification)

Caption: Acid and base-catalyzed hydrolysis pathways.
Pathway 2: Nucleophilic Substitution

The two chlorine atoms serve as leaving groups and can be displaced by various nucleophiles. The reaction can proceed via an Sₙ1 or Sₙ2 mechanism, depending on the substrate, nucleophile, and solvent.[10]

  • At the C2 Position (α-carbon): The chlorine at the alpha position to the carbonyl group is activated, making it susceptible to Sₙ2 attack.

  • At the C3 Position (β-carbon): The chlorine at the beta position behaves more like a primary alkyl halide.

G cluster_substitution Nucleophilic Substitution Pathway A This compound P1 Ethyl 2-Nu-3-chloropropionate A->P1 Attack at C2 P2 Ethyl 3-Nu-2-chloropropionate A->P2 Attack at C3 Nu Nucleophile (Nu-) Nu->A Cl Cl- P1->Cl P2->Cl

Caption: Nucleophilic substitution at C2 and C3 positions.
Pathway 3: Base-Induced Elimination (Dehydrohalogenation)

In the presence of a strong base, particularly a hindered one, an elimination reaction can compete with or dominate over substitution. This results in the formation of a carbon-carbon double bond.

G cluster_elimination Base-Induced Elimination Pathway A This compound P1 Ethyl 2-chloroacrylate + BH + Cl- A->P1 E2 Elimination P2 Ethyl 3-chloroacrylate + BH + Cl- A->P2 E2 Elimination Base Strong Base (B:) Base->A

Caption: Base-induced elimination (E2) pathways.
Other Potential Pathways
  • Thermal Decomposition: Under fire conditions, the molecule fragments, leading to the formation of carbon oxides (CO, CO₂) and hydrogen chloride (HCl) gas.[5]

  • Photodegradation: While specific data for this compound is limited, related chlorinated compounds are known to undergo photodegradation upon exposure to UV light.[11][12] This process typically involves the homolytic cleavage of the carbon-chlorine bond to form radical intermediates, which then participate in a cascade of further reactions.

Section 4: Analytical Methodologies

Monitoring the stability and degradation of your compound requires robust analytical methods.

FAQ: What analytical techniques are suitable for monitoring the stability of this compound and identifying its degradation products?

Answer: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis.

Recommended Techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique of choice. Given the volatility of this compound and its likely degradation products, GC provides excellent separation. MS detection allows for the identification of the parent compound and its byproducts based on their mass-to-charge ratio and fragmentation patterns.[13][14]

  • High-Performance Liquid Chromatography (HPLC): For less volatile or thermally labile degradation products (e.g., the carboxylic acid formed from hydrolysis), reverse-phase HPLC with UV or MS detection can be effective.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of isolated degradation products and to perform quantitative analysis (qNMR) on the bulk sample to determine the percentage of degradation over time.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for monitoring the disappearance of the ester carbonyl peak (~1740 cm⁻¹) or the appearance of a broad carboxylic acid O-H stretch (~3000 cm⁻¹) if hydrolysis is occurring.

Experimental Protocol: Forced Degradation Study (Hydrolysis)

This protocol outlines a typical experiment to assess the stability of this compound under hydrolytic stress.

Objective: To determine the rate and products of degradation in acidic, basic, and neutral aqueous conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., acetonitrile) at a known concentration (e.g., 10 mg/mL).

  • Forced Degradation Samples:

    • Acidic: Dilute the stock solution in 0.1 M HCl to a final concentration of ~100 µg/mL.

    • Basic: Dilute the stock solution in 0.1 M NaOH to a final concentration of ~100 µg/mL.

    • Neutral: Dilute the stock solution in purified water to a final concentration of ~100 µg/mL.

    • Control: Prepare a sample diluted in the organic solvent only.

  • Incubation: Incubate all samples at a controlled temperature (e.g., 50 °C).

  • Time Points: Withdraw aliquots from each sample at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Quenching:

    • Neutralize the acidic samples with an equivalent amount of NaOH.

    • Neutralize the basic samples with an equivalent amount of HCl.

    • This step is crucial to stop the degradation reaction before analysis.

  • Analysis: Analyze all quenched samples and controls by a suitable, validated stability-indicating method (e.g., GC-MS or HPLC).

  • Data Interpretation: Quantify the amount of this compound remaining at each time point. Identify and, if possible, quantify the major degradation products formed under each condition.

References

  • TCI Chemicals. (2025).
  • National Oceanic and Atmospheric Administration (NOAA).
  • CDH Fine Chemical.
  • ECHEMI. (Date not available).
  • Thermo Fisher Scientific. (2012).
  • Cheméo. (2026).
  • Poelarends, G. J., et al. (Date not available). Degradation of 1,3-Dichloropropene by Pseudomonas cichorii 170. PMC - NIH.
  • National Center for Biotechnology Information (NCBI). (Date not available). Analytical Methods - Toxicological Profile for Dichloropropenes.
  • Agency for Toxic Substances and Disease Registry (ATSDR).
  • National Institute of Standards and Technology (NIST).
  • Sigma-Aldrich.
  • Global Substance Registration System (GSRS).
  • Pearson+. (Date not available). Propose a mechanism for the following reaction. Study Prep.
  • Japan Environmental Management Association for Industry. III Analytical Method.
  • U.S. Environmental Protection Agency (EPA). Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds.
  • LookChem.
  • MDPI. (Date not available).
  • Star-Register. (2025).
  • Pitts, J. N., et al. (Date not available). The Thermal Decomposition of Nitrate Esters. 11.
  • PubMed. (Date not available). Degradation of ethyl mercaptan and its major intermediate diethyl disulfide by Pseudomonas sp. strain WL2.
  • National Institute of Standards and Technology (NIST).
  • ResearchGate. (2025). Studies on the photocatalytic degradation of 2,3-dichlorophenol using different oxidants in aqueous solutions.
  • ResearchGate. (2025).

Sources

Technical Support Center: Overcoming Reactivity Challenges with Ethyl 2,3-Dichloropropionate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for Ethyl 2,3-Dichloropropionate. This resource is designed for researchers, chemists, and drug development professionals who are navigating the synthetic challenges associated with this versatile yet often sluggish reagent. Here, we move beyond simple protocols to explain the underlying chemical principles governing its reactivity. Our goal is to empower you with the knowledge to not only troubleshoot failed experiments but to proactively design more robust and efficient reaction strategies.

Frequently Asked Questions (FAQs)

Q1: Why is my nucleophilic substitution reaction with this compound so slow?

A: The low reactivity of this compound in nucleophilic substitution reactions stems from a combination of factors inherent to its molecular structure. Firstly, the carbon-chlorine (C-Cl) bond is significantly stronger and less polarizable than its C-Br or C-I counterparts, making the chloride ion a poorer leaving group[1]. Secondly, while the electron-withdrawing ester group and the adjacent chlorine atom increase the electrophilicity of the carbon centers, steric hindrance can impede the approach of the nucleophile, particularly for SN2-type reactions which require a specific trajectory of attack[2].

Q2: I'm observing a significant amount of an elimination byproduct. How can I favor substitution?

A: The formation of elimination products, such as ethyl 2-chloroacrylate, is a common competing pathway, especially when using nucleophiles that are also strong bases[3]. This E2 reaction is often favored by high temperatures and sterically hindered bases. To promote substitution, consider using a nucleophile that has a high nucleophilicity-to-basicity ratio (e.g., N₃⁻, CN⁻, RS⁻), running the reaction at a lower temperature, and choosing a solvent that favors substitution kinetics (e.g., polar aprotic solvents like DMSO or DMF)[4].

Q3: Which of the two chlorine atoms is more reactive?

A: The chlorine atom at the C2 (alpha) position is generally more susceptible to nucleophilic substitution. This is because it is attached to a secondary carbon that is activated by the adjacent electron-withdrawing carbonyl group of the ester. This activation makes the C2 carbon more electrophilic. The chlorine at the C3 (beta) position is on a primary carbon and is less activated. However, the C3 position is more susceptible to elimination reactions (E2), as the proton on C2 is acidified by the ester group, facilitating its abstraction by a base.

Q4: Can I use catalysts to improve the reaction rate?

A: Yes, catalysis can be highly effective. For nucleophilic substitutions, a common and effective strategy is to use a catalytic amount of a more reactive halide salt, such as sodium iodide (NaI) or tetrabutylammonium iodide (TBAI). This facilitates a Finkelstein-type reaction, where the chloride is temporarily replaced by an iodide, which is a much better leaving group, thereby accelerating the rate of substitution. For elimination reactions, specific catalysts can be used to direct the dehydrochlorination process[5].

Troubleshooting Guide: From Theory to Practice

This section provides a systematic approach to diagnosing and solving common issues encountered when working with this compound.

Issue 1: Low Conversion in Nucleophilic Substitution (SN2-type Reactions)

Your reaction shows minimal consumption of the starting material even after prolonged reaction times or elevated temperatures.

Start Reaction Stalled (Low Conversion) Check_Solvent Is the solvent polar aprotic (DMF, DMSO, Acetonitrile)? Start->Check_Solvent Switch_Solvent Action: Switch to a polar aprotic solvent. Check_Solvent->Switch_Solvent No Check_Nucleophile Is the nucleophile strong and non-hindered (e.g., I⁻, N₃⁻, CN⁻)? Check_Solvent->Check_Nucleophile Yes Switch_Solvent->Check_Nucleophile Improve_Nucleophile Action: Use a stronger, less basic nucleophile. Check_Nucleophile->Improve_Nucleophile No Check_Temp Is the temperature optimized? Check_Nucleophile->Check_Temp Yes Improve_Nucleophile->Check_Temp Increase_Temp Action: Cautiously increase temperature (e.g., 60-100 °C). Monitor for byproducts. Check_Temp->Increase_Temp Yes / Room Temp Add_Catalyst Action: Add catalytic NaI or TBAI (5-10 mol%) to promote Finkelstein exchange. Check_Temp->Add_Catalyst No / Already High Increase_Temp->Add_Catalyst Success Reaction Proceeds Add_Catalyst->Success

Caption: Troubleshooting workflow for low reaction conversion.

Potential Cause Scientific Explanation Recommended Solution & Protocol
Inappropriate Solvent Choice Polar protic solvents (e.g., ethanol, water) can form a hydrogen-bonding "cage" around the nucleophile, stabilizing it and reducing its energy and, therefore, its reactivity. Polar aprotic solvents (e.g., DMF, DMSO) do not form this cage, leaving the nucleophile "naked" and highly reactive[4].Switch to a Polar Aprotic Solvent. Solvents like DMF, DMSO, or acetonitrile are ideal for SN2 reactions as they solvate the cation but not the nucleophile, enhancing its effective strength. See Protocol 1 for an optimized procedure.
Poor Leaving Group The chloride ion (Cl⁻) is a relatively weak leaving group compared to bromide (Br⁻) or iodide (I⁻). A significant amount of energy is required to break the C-Cl bond, resulting in a high activation energy for the reaction[1].Implement a Finkelstein Catalyst. Add 5-10 mol% of sodium iodide (NaI) or tetrabutylammonium iodide (TBAI). The iodide displaces the chloride to form the more reactive ethyl 2-chloro-3-iodopropionate in situ, which then reacts rapidly with your nucleophile.
Insufficient Nucleophile Strength The rate of an SN2 reaction is directly dependent on the concentration and strength of the nucleophile[6]. A weak nucleophile (e.g., H₂O, ROH) will react very slowly with an unreactive substrate like this compound.Select a Stronger Nucleophile. If your synthesis allows, switch to a stronger nucleophile. For example, use sodium azide (NaN₃) instead of ammonia for amination, or sodium thiomethoxide (NaSMe) instead of methanol for etherification.
Insufficient Thermal Energy All reactions have an activation energy barrier that must be overcome. If the reaction temperature is too low, reactant molecules may not have sufficient kinetic energy to react upon collision.Increase Reaction Temperature. Gradually increase the temperature of the reaction mixture. A good starting point is 60-80 °C. Monitor the reaction by TLC or GC/MS to check for the formation of degradation or elimination byproducts as you increase the heat.
Issue 2: Poor Selectivity - Competing Elimination (E2) Reaction

The desired substitution product is contaminated with a significant amount of the elimination product (ethyl 2-chloroacrylate or ethyl 3-chloroacrylate).

G cluster_0 Reaction Conditions cluster_1 Reaction Outcomes Nucleophile Nucleophile SN2 Substitution (SN2) Nucleophile->SN2  Strong Nucleophile  Weak Base (I⁻, RS⁻) E2 Elimination (E2) Nucleophile->E2  Strong, Hindered Base  (t-BuOK) Temperature Temperature Temperature->SN2 Low Temp Temperature->E2 High Temp Solvent Solvent Solvent->SN2 Polar Aprotic

Caption: Key factors influencing the SN2 vs. E2 pathway.

Potential Cause Scientific Explanation Recommended Solution & Protocol
High Basicity of Nucleophile Many strong nucleophiles are also strong bases. If the nucleophile is sterically hindered or the reaction site is crowded, it may be kinetically more favorable for it to act as a base and abstract a proton, leading to elimination[3].Choose a "Softer," Less Basic Nucleophile. Select a nucleophile with high nucleophilicity but lower basicity. For example, iodide (I⁻) and azide (N₃⁻) are excellent nucleophiles but relatively weak bases.
Elevated Reaction Temperature Elimination reactions generally have a higher activation energy than substitution reactions but also a greater positive entropy change. According to the Gibbs free energy equation (ΔG = ΔH - TΔS), increasing the temperature (T) makes the entropy term more significant, favoring the elimination pathway.Reduce the Reaction Temperature. Run the reaction at the lowest temperature that provides an acceptable rate. This may require longer reaction times but will significantly improve the substitution-to-elimination product ratio.
Steric Hindrance If either the nucleophile or the substrate is sterically bulky, the backside attack required for an SN2 reaction becomes difficult[2]. In such cases, the reagent is more likely to function as a base, abstracting a less hindered proton from the beta-carbon.Use a Less Hindered Nucleophile. If possible, select a smaller nucleophile. If this is not an option, you may need to reconsider the synthetic route entirely.
Validated Experimental Protocols
Protocol 1: Maximizing Nucleophilic Substitution via Finkelstein Catalysis

This protocol details a general method for substituting the C2-chloro group using a strong nucleophile, enhanced by a catalytic amount of sodium iodide.

Objective: To achieve high conversion and selectivity for the SN2 product.

Materials:

  • This compound (1.0 eq)

  • Nucleophile (e.g., Sodium Azide, 1.2 eq)

  • Sodium Iodide (NaI) (0.1 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous DMF (approx. 0.5 M concentration).

  • Add the sodium iodide catalyst (0.1 eq) and the primary nucleophile (1.2 eq) to the stirring solution.

  • Heat the reaction mixture to 60-70 °C using an oil bath.

  • Monitor the reaction progress every 2-4 hours using TLC or GC analysis.

  • Upon completion (disappearance of starting material), cool the reaction to room temperature.

  • Quench the reaction by slowly adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: Directed Dehydrochlorination for Alkene Synthesis

This protocol is designed to favor the E2 pathway to synthesize ethyl 2-chloroacrylate.

Objective: To achieve high yield of the elimination product.

Materials:

  • This compound (1.0 eq)

  • Potassium tert-butoxide (KOtBu) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous THF (approx. 0.5 M).

  • Cool the flask to 0 °C in an ice bath.

  • Dissolve potassium tert-butoxide (1.5 eq) in a separate flask with anhydrous THF and transfer it to a dropping funnel.

  • Add the KOtBu solution dropwise to the stirring solution of the substrate over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours.

  • Monitor the reaction progress by TLC or GC analysis.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the product by distillation or column chromatography.

References
  • Filo. (2025, July 21). What is the reactivity of haloalkanes? Explain the factors affecting the..
  • Crunch Chemistry. (2025, March 4). Explaining the reactivity of halogenoalkanes.
  • Chemistry LibreTexts. (2015, July 9). 7.9: Summary of Reactivity of Haloalkanes.
  • YouTube. (2022, March 8). Explaining the reactivity of halogenoalkanes.
  • Studylib.
  • LookChem. This compound.
  • E3S Web of Conferences. Available methods for the conversion of dichloropropane to allene and methylacetylene.
  • BYJU'S. Nucleophilic Substitution Reaction.
  • gsrs. This compound.
  • Cheméo. (2007).
  • Patsnap.
  • CAMEO Chemicals - NOAA. ETHYL 2-CHLOROPROPIONATE.
  • 8.2 REACTION MECHANISMS 8.3 BIMOLECULAR NUCLEOPHILIC SUBSTITUTION.
  • Cheméo.
  • Sigma-Aldrich.
  • Sigma-Aldrich.
  • Chemistry LibreTexts. (2021, October 29). 8.5: Mechanisms of Nucleophilic Substitution Reactions.

Sources

Technical Support Center: Synthesis of Ethyl 2,3-dichloropropionate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 2,3-dichloropropionate. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is the most common method for synthesizing this compound?

The most frequently employed synthetic route is the direct chlorination of ethyl acrylate.[1][2] An alternative method involves the alcoholysis of 2-chloropropionyl chloride with ethanol under anhydrous conditions.[3][4]

Q2: What are the key physical properties of this compound?

Knowledge of the physical properties is crucial for purification and handling. Below is a summary of the key characteristics:

PropertyValue
Molecular Formula C₅H₈Cl₂O₂
Molecular Weight 171.02 g/mol [1][2]
Boiling Point 164-165 °C (lit.)[1][2]
Density 1.241 g/mL at 25 °C (lit.)[1][2]
Refractive Index n20/D 1.4480 (lit.)[1][2]

Q3: What are the primary safety concerns associated with this synthesis?

The reagents used in this synthesis are hazardous. Ethyl acrylate is a flammable liquid, and its vapors can form explosive mixtures with air.[5][6] It is also an irritant and can polymerize exothermically if not properly inhibited or if exposed to heat.[5][6] Chlorine gas is highly toxic and corrosive. The product, this compound, is classified as a corrosive material. Appropriate personal protective equipment (PPE), including face shields, gloves, and respirators, should be used, and the reaction should be conducted in a well-ventilated fume hood.

Troubleshooting Guide

Low or No Product Yield

Q4: My reaction yield is consistently low. What are the potential causes?

Low yields in the chlorination of ethyl acrylate can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using techniques like GC-MS or TLC to ensure the disappearance of the starting material.

  • Side Reactions: The reaction of chlorine with ethyl acrylate can produce not only the desired addition product but also abstraction products and other secondary reaction products.[7]

  • Polymerization of Ethyl Acrylate: Ethyl acrylate is prone to polymerization, especially in the presence of heat or contaminants.[5] This can consume the starting material, leading to a lower yield of the desired product. Ensure that the ethyl acrylate used contains an appropriate inhibitor if the reaction conditions are harsh.

  • Suboptimal Temperature Control: The reaction temperature can significantly influence the product distribution. Exothermic reactions, if not properly cooled, can lead to the formation of side products.

  • Purity of Reagents: The purity of both ethyl acrylate and the chlorine source is critical. Impurities can interfere with the reaction or lead to the formation of unwanted byproducts.

Q5: I am using the alcoholysis of 2-chloropropionyl chloride method and getting a low yield. What should I check?

For the alcoholysis route, the most critical factor is the exclusion of water. This reaction should be performed under anhydrous conditions.[3][4] The presence of water can hydrolyze the 2-chloropropionyl chloride starting material to 2-chloropropionic acid, which will not react with ethanol under these conditions to form the desired ester. Ensure that the ethanol is of high purity and anhydrous, and that all glassware is thoroughly dried.

Formation of Side Products and Impurities

Q6: I have a significant amount of an unknown impurity in my final product. What could it be?

The identity of the impurity will depend on the synthetic route used:

  • Chlorination of Ethyl Acrylate:

    • Abstraction Products: Besides the desired dichlorination, chlorine radicals can abstract protons from the ethyl group, leading to chlorinated byproducts at positions other than the double bond.[7]

    • Over-chlorination: The reaction may not stop at the desired dichlorinated product, leading to trichlorinated or other polychlorinated species.

    • Poly(ethyl acrylate): As mentioned, polymerization of the starting material is a common side reaction.[5]

  • Alcoholysis of 2-chloropropionyl chloride:

    • Unreacted Starting Material: Incomplete reaction will leave 2-chloropropionyl chloride and ethanol in the product mixture.

    • Hydrolysis Product: As noted, any moisture can lead to the formation of 2-chloropropionic acid.

Q7: How can I minimize the formation of these side products?

To reduce the formation of impurities:

  • Control Reaction Stoichiometry: Carefully control the molar ratio of the reactants. For the chlorination reaction, a 1:1 molar ratio of ethyl acrylate to chlorine is theoretically required.

  • Optimize Reaction Temperature: Maintain a consistent and optimal reaction temperature to favor the desired reaction pathway. For the alcoholysis reaction, a temperature range of 10-20°C is recommended.[4]

  • Use High-Purity Reagents: Start with the purest possible reagents to avoid introducing contaminants that could lead to side reactions.

  • Ensure Anhydrous Conditions (for alcoholysis): Use anhydrous solvents and reagents, and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[3][4]

Difficulties in Product Purification

Q8: I am having trouble purifying my this compound by distillation. What could be the issue?

Purification by distillation can be challenging if the boiling points of the impurities are close to that of the desired product.

  • Azeotrope Formation: The product may form an azeotrope with one of the impurities, making separation by simple distillation difficult. In such cases, fractional distillation with a high-efficiency column may be necessary.

  • Thermal Decomposition: The product or impurities may be thermally labile and decompose at the distillation temperature. If this is suspected, vacuum distillation is recommended to lower the boiling point.

  • Presence of High-Boiling Impurities: If the impurities have a significantly higher boiling point, simple distillation should be effective. Ensure that the distillation is carried out under appropriate vacuum to avoid excessive heating.

Q9: What other purification methods can I use?

If distillation is not effective, consider the following:

  • Liquid-Liquid Extraction: A standard workup procedure involves washing the crude product with water to remove water-soluble impurities.[8] You can also use a mild aqueous base (e.g., sodium bicarbonate solution) to remove any acidic byproducts like 2-chloropropionic acid.

  • Column Chromatography: For small-scale purifications or to remove stubborn impurities, column chromatography over silica gel can be very effective.[9][10] A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is a good starting point.

Experimental Workflow and Diagrams

General Synthesis and Troubleshooting Workflow

The following diagram illustrates a general workflow for the synthesis and troubleshooting of this compound.

G cluster_synthesis Synthesis Phase cluster_analysis Analysis & Troubleshooting cluster_purification Purification Phase Start Start Select Synthesis Route Select Synthesis Route Start->Select Synthesis Route Chlorination of Ethyl Acrylate Chlorination of Ethyl Acrylate Select Synthesis Route->Chlorination of Ethyl Acrylate Route 1 Alcoholysis of 2-chloropropionyl chloride Alcoholysis of 2-chloropropionyl chloride Select Synthesis Route->Alcoholysis of 2-chloropropionyl chloride Route 2 Execute Reaction Execute Reaction Chlorination of Ethyl Acrylate->Execute Reaction Alcoholysis of 2-chloropropionyl chloride->Execute Reaction Analyze Crude Product Analyze Crude Product Execute Reaction->Analyze Crude Product Check Yield and Purity Check Yield and Purity Analyze Crude Product->Check Yield and Purity Low Yield Low Yield Check Yield and Purity->Low Yield Issue Impure Product Impure Product Check Yield and Purity->Impure Product Issue Purification Purification Check Yield and Purity->Purification Acceptable Troubleshoot Low Yield Troubleshoot Low Yield Low Yield->Troubleshoot Low Yield Troubleshoot Impurities Troubleshoot Impurities Impure Product->Troubleshoot Impurities Troubleshoot Low Yield->Execute Reaction Re-run Troubleshoot Impurities->Purification Final Product Final Product Purification->Final Product

Caption: General workflow for synthesis and troubleshooting.

Potential Side Reactions in Ethyl Acrylate Chlorination

This diagram illustrates the main reaction and potential side reactions during the chlorination of ethyl acrylate.

G cluster_products Reaction Products Ethyl Acrylate Ethyl Acrylate This compound (Desired Product) This compound (Desired Product) Ethyl Acrylate->this compound (Desired Product) Abstraction Products Abstraction Products Ethyl Acrylate->Abstraction Products Poly(ethyl acrylate) Poly(ethyl acrylate) Ethyl Acrylate->Poly(ethyl acrylate) Chlorine Chlorine Chlorine->this compound (Desired Product) Chlorine->Abstraction Products

Caption: Main and side reactions in ethyl acrylate chlorination.

References

  • Investigation into reactions of methyl methacrylate and ethyl acrylate with chlorine atom. (2019). Chemosphere, 220, 835-841. Retrieved from [Link]

  • Preparation method of ethyl 2-chloropropionate. (2018). CN108329031A.
  • ethyl acrylate. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • ETHYL-2,3-DICHLOROPROPIONATE, 97%. (n.d.). Research Scientific. Retrieved from [Link]

  • This compound. (n.d.). LookChem. Retrieved from [Link]

  • Preparation method of ethyl 2, 3-dicyanopropionate. (2021). CN112375012A.
  • Technology of synthesizing 2,3-dicyano ethyl propionate. (2006). CN1785966A.
  • This compound. (n.d.). Gsrs. Retrieved from [Link]

  • Ethyl acrylate - Chemical Response Guide. (n.d.). Cedre.fr. Retrieved from [Link]

  • ethyl 3,3-diethoxypropanoate. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • How to purify esterefication product? (2016). ResearchGate. Retrieved from [Link]

  • Ethyl-2,3-Dichloropropionate. (n.d.). NIST WebBook. Retrieved from [Link]

  • Synthesis of Cyclobutanes by Lewis Acid-Promoted Ketene-Alkene [2+2] Cycloadditions. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

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Technical Support Center: Improving Selectivity in Reactions with Ethyl 2,3-Dichloropropionate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for ethyl 2,3-dichloropropionate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile but challenging substrate. Here, we will address common issues related to selectivity, providing in-depth explanations and actionable troubleshooting strategies to help you achieve your desired reaction outcomes.

Introduction to the Reactivity of this compound

This compound possesses two distinct chlorine atoms, one at the α-position (C2) and another at the β-position (C3) relative to the carbonyl group of the ester. This structural feature presents a significant challenge in controlling selectivity during chemical transformations. The electron-withdrawing nature of the ester group influences the reactivity of both chlorine atoms, making the molecule susceptible to a variety of reactions, including nucleophilic substitution and elimination.

The primary challenge lies in directing the reaction to a specific site, as the relative reactivity of the C2 and C3 positions can be influenced by a multitude of factors, including the nature of the nucleophile, solvent, temperature, and base. This guide will provide a structured approach to troubleshooting and optimizing these reactions.

Troubleshooting Guide & FAQs

This section is organized by common selectivity issues encountered in reactions with this compound. Each issue is presented in a question-and-answer format to directly address specific experimental challenges.

Issue 1: Poor Regioselectivity in Nucleophilic Substitution

Q1: I am attempting a nucleophilic substitution on this compound, but I'm getting a mixture of products where the nucleophile has substituted at both the C2 and C3 positions. How can I favor substitution at one position over the other?

A1: This is a classic challenge with this substrate. The relative electrophilicity of the C2 and C3 carbons is similar, leading to competitive substitution. To improve regioselectivity, you must carefully consider and optimize the following factors:

  • Nature of the Nucleophile:

    • Hard vs. Soft Nucleophiles: Hard nucleophiles (e.g., RO⁻, R₂N⁻) tend to react faster and may show less selectivity. Softer, more polarizable nucleophiles (e.g., RS⁻, I⁻) can exhibit greater selectivity, often favoring the less sterically hindered C3 position.

    • Steric Hindrance: Bulky nucleophiles will preferentially attack the less sterically hindered C3 position. Conversely, smaller nucleophiles may show less preference.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature often increases selectivity. At higher temperatures, the energy difference between the two transition states for substitution at C2 and C3 becomes less significant, leading to a mixture of products.

    • Solvent: The choice of solvent can significantly influence the reaction outcome.

      • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally preferred for Sₙ2 reactions as they solvate the cation of the nucleophile's salt but not the anion, making the nucleophile more reactive. This can sometimes lead to decreased selectivity.

      • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can solvate both the cation and the anion, potentially reducing the nucleophile's reactivity and sometimes allowing for better selectivity at lower temperatures.

Experimental Protocol: Screening for Optimal Regioselectivity

  • Setup: Prepare a series of small-scale reactions in parallel.

  • Variable Screening:

    • Temperature: Run the reaction at a range of temperatures (e.g., -20 °C, 0 °C, room temperature).

    • Solvent: Test a variety of solvents (e.g., THF, CH₃CN, DMF, ethanol).

    • Nucleophile Concentration: Vary the concentration of the nucleophile.

  • Monitoring: Monitor the reaction progress and product distribution by a suitable analytical technique (e.g., GC-MS, LC-MS, or NMR).

  • Analysis: Compare the product ratios to identify the conditions that provide the highest regioselectivity.

ParameterCondition ACondition BExpected Outcome
Nucleophile Sodium methoxide (hard)Sodium thiophenoxide (soft)Thiophenoxide may show higher C3 selectivity.
Temperature 50 °C0 °CLower temperature generally improves selectivity.
Solvent DMF (polar aprotic)Ethanol (polar protic)Ethanol may lead to more selective reactions.
Issue 2: Competition Between Substitution and Elimination Reactions

Q2: I am trying to perform a nucleophilic substitution, but a significant amount of my starting material is undergoing elimination to form ethyl 2-chloroacrylate. How can I suppress this side reaction?

A2: The formation of ethyl 2-chloroacrylate is due to dehydrohalogenation, an E2 elimination reaction.[1][2] This is a common competing pathway, especially when using strong bases. To favor substitution over elimination, consider the following strategies:

  • Choice of Base/Nucleophile:

    • Basicity vs. Nucleophilicity: Use a reagent that is a strong nucleophile but a weak base. For example, azide (N₃⁻), cyanide (CN⁻), and halides (I⁻, Br⁻) are good nucleophiles but relatively weak bases.

    • Steric Hindrance: Bulky, non-nucleophilic bases like potassium tert-butoxide are designed to promote elimination.[1] Avoid these if substitution is the desired outcome. Conversely, less sterically hindered bases that are also good nucleophiles, like hydroxide or alkoxides, can lead to a mixture of substitution and elimination products.[3]

  • Reaction Temperature: Lowering the reaction temperature generally favors substitution over elimination. Elimination reactions often have a higher activation energy than substitution reactions.

  • Solvent Effects: The choice of solvent can influence the E2/Sₙ2 competition. Polar aprotic solvents can favor Sₙ2 reactions.

Troubleshooting Workflow for Minimizing Elimination

G start Elimination (E2) is a major side reaction base Is the base/nucleophile strong and/or sterically hindered? start->base sol1 Yes base->sol1 sol2 No base->sol2 temp Is the reaction run at elevated temperature? sol3 Yes temp->sol3 sol4 No temp->sol4 solvent What is the solvent? action3 action3 solvent->action3 Consider solvent effects. Polar aprotic solvents (e.g., DMF, DMSO) can favor SN2. action1 action1 sol1->action1 Action: Switch to a less basic, more nucleophilic reagent (e.g., NaN3, NaCN). sol2->temp end Desired substitution product is major action1->end Re-evaluate results action2 action2 sol3->action2 Action: Lower the reaction temperature (e.g., to 0°C or below). sol4->solvent action2->end Re-evaluate results action3->end Re-evaluate results

Caption: Troubleshooting workflow for minimizing elimination.

Issue 3: Formation of Epoxides

Q3: I am observing the formation of an epoxide, ethyl 2-chloro-2,3-epoxypropanoate, as a byproduct. What is causing this and how can I prevent it?

A3: Epoxide formation from a halohydrin-like precursor is a classic intramolecular Sₙ2 reaction known as the Williamson ether synthesis.[4][5][6] In the case of this compound, if a nucleophile first substitutes at the C3 position to form a 3-substituted-2-chloro intermediate which also contains a nucleophilic group (like a hydroxyl or amino group), this intermediate can then undergo intramolecular cyclization. More commonly, if water is present and substitution occurs at C3, the resulting chlorohydrin can cyclize in the presence of a base to form an epoxide.[2][7]

Mechanism of Epoxide Formation

G start This compound intermediate 3-hydroxy-2-chloropropionate intermediate start->intermediate + OH- (SN2 at C3) epoxide Ethyl 2,3-epoxypropanoate intermediate->epoxide + Base (intramolecular SN2)

Caption: Simplified pathway to epoxide formation.

Strategies to Avoid Epoxide Formation:

  • Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions to prevent the formation of the chlorohydrin intermediate. Use dry solvents and inert atmosphere (e.g., nitrogen or argon).

  • Choice of Nucleophile: If your intended nucleophile can lead to an intermediate capable of intramolecular cyclization, consider protecting that functionality or choosing a different synthetic route.

  • Control of Basicity: If a base is required, use a non-nucleophilic base and add it slowly at a low temperature to minimize side reactions.

FAQs

Q4: What is the general order of reactivity for the two chlorine atoms in this compound?

A4: The reactivity is highly dependent on the reaction conditions and the nucleophile. The C2 position is alpha to an electron-withdrawing ester group, which can activate it towards nucleophilic attack. However, the C3 position is less sterically hindered. For Sₙ2 reactions, steric hindrance is a major factor, often making the C3 position more accessible. The electronic and steric factors are often closely balanced, leading to the selectivity challenges discussed.

Q5: Are there any catalysts that can improve the selectivity of reactions with this compound?

A5: While the use of catalysts for this specific substrate is not extensively documented in introductory literature, phase-transfer catalysts can sometimes be employed in biphasic systems to improve the efficiency of nucleophilic substitutions. For specific transformations, transition metal catalysts could potentially be used to achieve selective activation of one C-Cl bond over the other, though this would require significant methods development. For example, palladium catalysts are known to influence regioselectivity in similar systems.[8]

Q6: How can I purify my desired product if I have a mixture of regioisomers?

A6: The separation of regioisomers can be challenging due to their similar physical properties.

  • Column Chromatography: This is the most common method. Careful selection of the mobile phase (eluent) is crucial. A shallow gradient of a more polar solvent may be necessary to achieve separation.

  • Crystallization: If the desired product is a solid and one regioisomer is formed in significant excess, it may be possible to selectively crystallize the major product.

  • Derivatization: In some cases, it may be possible to selectively react one of the isomers and then separate the derivatized product.

References

  • Chemistry Steps. (n.d.). Preparation of Epoxides. Retrieved from [Link]

  • Cheméo. (2026). Ethyl-2,3-Dichloropropionate. Retrieved from [Link]

  • Chad's Prep. (2018, September 20). 13.5 Synthesis of Epoxides [Video]. YouTube. Retrieved from [Link]

  • chemeurope.com. (n.d.). Dehydrohalogenation. Retrieved from [Link]

  • Wikipedia. (n.d.). Dehydrohalogenation. Retrieved from [Link]

  • Britannica. (2025, November 26). Epoxide. In Britannica. Retrieved from [Link]

  • Master Organic Chemistry. (2015, January 26). Epoxides – The Outlier Of The Ether Family. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 15.7: Synthesis of Epoxides. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethyl 2,3-dichloropropanoate (CAS 6628-21-3). Retrieved from [Link]

  • Suvighan, V. (2024, October 4). What is Regioselectivity ? How to Find Regioselectivity Regioselective NET JAM SET GATE Chemistry [Video]. YouTube. Retrieved from [Link]

  • Filo. (2025, September 19). Write the written mechanism of dehydrohalogenation of ethyl chloride in t... Retrieved from [Link]

  • AdiChemistry. (n.d.). Dehydrohalogenation of Ethyl chloride|Alcoholic KOH|Elimination|Mechanism. Retrieved from [Link]

  • Research Scientific. (n.d.). ETHYL-2,3-DICHLOROPROPIONATE, 97%. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-chloropropionate. Retrieved from [Link]

  • PubMed. (2003). A DFT study on the regioselectivity of the reaction of dichloropropynylborane with isoprene. Journal of Organic Chemistry, 68(10), 4059-4066. [Link]

  • MDPI. (n.d.). Regiodivergent Organocatalytic Reactions. Molecules, 26(1), 1. [Link]

  • ResearchGate. (n.d.). Nucleophilic aromatic substitutions using ethyl 3-mercaptopropionate as nucleophile : Scope and limitations. Retrieved from [Link]

  • Loudon, G. M. (2016). Organic Chemistry (6th ed.). W. H. Freeman.
  • The Organic Chemistry Tutor. (2019, January 2). regioselectivity in the Diels-Alder reaction [Video]. YouTube. Retrieved from [Link]

  • Nature. (2024, June 26). Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-Dienes. Nature Communications, 15(1), 5432. [Link]

  • MDPI. (n.d.). Improvement of the Chemical Reactivity of Michael Acceptor of Ethacrynic Acid Correlates with Antiproliferative Activities. Molecules, 25(1), 1. [Link]

  • LearnChemE. (2019, October 1). Selectivity in Series Reactions [Video]. YouTube. Retrieved from [Link]

  • PW - JEE/NEET Foundation. (2022, October 6). Dehydrohalogenation of ethyl chloride in presence of alc. KOH produces the following: a. HC≡CH+KC... [Video]. YouTube. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Reddit. (2017, November 5). The reactivity of ethyl chloride (chloroethane), vinyl chloride and allyl chloride in nucleophilic substitution reaction? [Online forum post]. r/chemhelp. Retrieved from [Link]

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Technical Support Center: Managing the Corrosive Properties of Ethyl 2,3-dichloropropionate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with Ethyl 2,3-dichloropropionate. This guide is designed to provide expert insights and practical troubleshooting for managing the corrosive nature of this versatile chemical. As a halogenated ester, this compound presents unique challenges in handling, storage, and experimental use. This document synthesizes technical data and field-proven practices to ensure the integrity of your experiments and the safety of your laboratory personnel.

Understanding the Corrosive Nature of this compound

This compound (C₅H₈Cl₂O₂) is classified as a corrosive substance, specifically causing severe skin burns and eye damage (Skin Corrosion 1B, Eye Damage 1).[1] Its corrosive properties stem from its reactivity, particularly its susceptibility to hydrolysis and reaction with incompatible materials. Under certain conditions, it can decompose to release corrosive byproducts such as hydrogen chloride (HCl) gas.[2] Understanding these reaction pathways is critical for mitigating corrosion-related issues in your research.

Key Chemical Properties
PropertyValueSource
Molecular Formula C₅H₈Cl₂O₂[1][3]
Molecular Weight 171.02 g/mol [1][3]
Boiling Point 164-165 °C[1]
Density 1.241 g/mL at 25 °C[1]
Classification Combustible, Corrosive Hazardous Material[1]

Troubleshooting Guide: Common Corrosion-Related Issues

This section addresses specific problems you may encounter during your experiments with this compound, providing a systematic approach to troubleshooting.

Issue 1: Visible Corrosion or Degradation of Laboratory Equipment

Symptoms:

  • Pitting, discoloration, or rust on stainless steel or other metal components (reactors, stir bars, needles).

  • Swelling, cracking, or discoloration of plastic tubing, seals, or containers.

  • Leaking from connections or seals.

Root Cause Analysis and Solutions:

G cluster_0 Problem: Equipment Corrosion cluster_1 Potential Causes cluster_2 Solutions Visible Corrosion Visible Corrosion Material Incompatibility Material Incompatibility Visible Corrosion->Material Incompatibility Direct Contact Hydrolysis Hydrolysis Visible Corrosion->Hydrolysis Forms Corrosive Byproducts High Temperature High Temperature Visible Corrosion->High Temperature Accelerates Reactions Select Compatible Materials Select Compatible Materials Material Incompatibility->Select Compatible Materials Control Moisture Control Moisture Hydrolysis->Control Moisture Moderate Temperature Moderate Temperature High Temperature->Moderate Temperature

1. Material Incompatibility:

  • Explanation: this compound, as a halogenated organic compound, can be aggressive towards certain materials. Direct contact can lead to degradation, especially over extended periods or at elevated temperatures.

  • Actionable Advice:

    • Metals: Avoid prolonged contact with aluminum and other reactive metals. While stainless steel offers better resistance, pitting corrosion can still occur, especially in the presence of moisture or impurities.[4] For high-temperature or long-duration experiments, consider using glass-lined reactors or Hastelloy components.

    • Plastics & Elastomers: Halogenated hydrocarbons can cause swelling and degradation of many common plastics and elastomers.

      • Recommended: Polytetrafluoroethylene (PTFE) and other fluorinated polymers generally exhibit excellent chemical resistance and are the preferred choice for seals, tubing, and containers.[5][6][7][8][9][10]

      • Use with Caution/Testing Required: Polypropylene and Polyethylene may show some resistance, but testing under your specific experimental conditions is crucial as they can be susceptible to swelling by halogenated hydrocarbons.[2][5][11][12][13][14][15][16][17]

      • Not Recommended: Avoid using PVC, as plasticizers can be extracted, and the material may become brittle. Similarly, some formulations of Viton® and neoprene may not be suitable, and specific compatibility should be verified.[18][19][20][21][22]

2. Hydrolysis to Corrosive Byproducts:

  • Explanation: In the presence of water, this compound can undergo hydrolysis. This reaction is accelerated by both acids and bases and results in the formation of 2,3-dichloropropionic acid and ethanol. The acid, in turn, can lower the pH and contribute to the corrosion of metallic components.[23][24][25][26][27][28]

  • Actionable Advice:

    • Use anhydrous solvents and reagents whenever possible.

    • Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

    • If aqueous solutions are necessary, consider the corrosive nature of the resulting mixture and select your equipment accordingly.

3. Thermal Decomposition:

  • Explanation: At elevated temperatures, chlorinated esters can decompose to release hydrogen chloride (HCl) gas.[2] HCl is highly corrosive to most metals and can also accelerate the degradation of other materials.

  • Actionable Advice:

    • Maintain the lowest possible temperature for your reaction.

    • Ensure adequate ventilation and consider using a scrubbing system for off-gassing if reactions are conducted at high temperatures for extended periods.

Frequently Asked Questions (FAQs)

Q1: I've noticed a white precipitate forming in my reaction mixture containing this compound and a strong base like sodium hydroxide. What is it and is it related to corrosion?

A1: The white precipitate is likely the sodium salt of 2,3-dichloropropionic acid, formed from the basic hydrolysis (saponification) of the ester.[17][29][30] The reaction is as follows:

CH₃CH₂OCOCH(Cl)CH₂Cl + NaOH → Na⁺⁻OCOCH(Cl)CH₂Cl + CH₃CH₂OH

While the salt itself is not directly corrosive, its formation indicates that the ester is degrading. The presence of a strong base can also promote other side reactions and potentially increase the corrosivity of the overall mixture towards certain materials. It is crucial to use equipment compatible with basic conditions.

Q2: Can I store this compound in a standard laboratory refrigerator?

A2: While refrigeration is suitable for preserving the chemical's integrity, it is critical to use a refrigerator designed for the storage of flammable and corrosive materials. Standard household refrigerators contain ignition sources (e.g., light bulbs, thermostats) that can ignite flammable vapors. Ensure the container is tightly sealed to prevent the escape of corrosive vapors that can damage the internal components of the refrigerator over time.[7]

Q3: What are the best practices for cleaning up a small spill of this compound?

A3: For small spills, absorb the liquid with an inert, non-combustible material such as sand, vermiculite, or a commercial sorbent. Do not use combustible materials like paper towels or sawdust. Collect the absorbed material in a sealed, properly labeled container for hazardous waste disposal. Ensure you are wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene are generally suitable for incidental contact, but consult the glove manufacturer's guide for extended contact), safety goggles, and a lab coat.[8][9][14][15][16][18][20]

Q4: My reaction is unexpectedly turning dark and producing fumes when I add a strong oxidizing agent. What is happening?

A4: this compound is incompatible with strong oxidizing agents. The reaction can be vigorous and exothermic, potentially leading to a runaway reaction and the release of toxic and corrosive gases.[2] Immediately cease the addition of the oxidizing agent, and if safe to do so, cool the reaction vessel. Ensure the reaction is being conducted in a well-ventilated fume hood. Always add oxidizing agents slowly and in a controlled manner to reactions involving halogenated compounds.

Q5: How should I dispose of waste containing this compound?

A5: Waste containing this compound should be treated as halogenated organic waste.[12][13][18] It should be collected in a designated, properly labeled, and sealed waste container. Do not mix it with non-halogenated waste streams, as this can complicate and increase the cost of disposal. Follow your institution's specific guidelines for hazardous waste disposal.[11]

Experimental Protocols: Best Practices for Handling and Storage

To minimize corrosion and ensure safe handling, adhere to the following protocols:

Protocol 1: General Handling and Use
  • Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure to its vapors.[19][20]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical splash goggles and a face shield.[8][15]

    • Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene for incidental contact; consider thicker, more resistant gloves for prolonged handling).[8]

    • Body Protection: Wear a lab coat, long pants, and closed-toe shoes.[20]

  • Material Transfer: Use compatible equipment for transferring the chemical, such as glass pipettes or PTFE-lined tubing. Ground equipment when transferring large quantities to prevent static discharge.

Protocol 2: Storage
  • Segregation: Store this compound in a designated area for corrosive and combustible materials.[1] It should be stored separately from strong acids, bases, and oxidizing agents.[5][7]

  • Container: Keep the chemical in its original, tightly sealed container. If transferring to a secondary container, ensure it is made of a compatible material (e.g., glass or PTFE).

  • Location: Store containers on lower shelves, below eye level, in a cool, dry, and well-ventilated area.[5][19] Use secondary containment, such as a polyethylene tray, to contain any potential leaks.[5]

G cluster_0 Storage Best Practices cluster_1 Incompatible Materials Store in a Cool, Dry, Well-Ventilated Area Store in a Cool, Dry, Well-Ventilated Area Segregate from Incompatibles Segregate from Incompatibles Store in a Cool, Dry, Well-Ventilated Area->Segregate from Incompatibles Use Secondary Containment Use Secondary Containment Keep Containers Tightly Sealed Keep Containers Tightly Sealed Use Secondary Containment->Keep Containers Tightly Sealed Strong Acids Strong Acids Segregate from Incompatibles->Strong Acids Strong Bases Strong Bases Segregate from Incompatibles->Strong Bases Oxidizing Agents Oxidizing Agents Segregate from Incompatibles->Oxidizing Agents

References

  • Best Practices for Storing and Handling Corrosive Liquids in the Lab. (2025, February 3). Lab Manager. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1988). United States Environmental Protection Agency. [Link]

  • Polytetrafluoroethylene (PTFE) and Teflon® Chemical Compatibility Chart. The Lab Depot. [Link]

  • How to Store Corrosive Chemicals in Laboratories Safely. (2018, January 30). Justrite. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]

  • Handling Procedures for Corrosive Materials. University of Toronto. [Link]

  • Hazardous Waste Segregation. University of Wisconsin-Madison. [Link]

  • Strong Corrosive Chemicals. University of California, Irvine Environmental Health & Safety. [Link]

  • Corrosive Safety: Protecting Workers from Harmful Substances. (2024, January 19). OSHA Training School. [Link]

  • Halogenated Solvents. Washington State University Environmental Health & Safety. [Link]

  • Halogenated Solvents in Laboratories. Temple University Environmental Health & Radiation Safety. [Link]

  • Chemistry of Acid Halides. (2024, September 30). Chemistry LibreTexts. [Link]

  • Safety Guidelines for Handling Chemicals. HPE Support. [Link]

  • 10 Tips Working Safely with corrosives. (2025, October 15). Chemsafe. [Link]

  • Personal Protective Equipment. (2025, September 12). United States Environmental Protection Agency. [Link]

  • PPE tips for working with corrosives and skin sensitizers. MIT D-Lab. [Link]

  • Basic Hydrolysis of Esters - Saponification. (2022, October 27). Master Organic Chemistry. [Link]

  • Effect of chlorinated phosphate ester based on castor oil on thermal degradation of poly (vinyl chloride) blends and its flame retardant mechanism as secondary plasticizer. ResearchGate. [Link]

  • Identification of the Released and Transformed Products during the Thermal Decomposition of a Highly Chlorinated Paraffin. (2018, August 3). ACS Publications. [Link]

  • Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. (2013, January 6). PubMed Central. [Link]

  • Hydrolysing esters. Chemguide. [Link]

  • The Hydrolysis of Esters. (2023, January 22). Chemistry LibreTexts. [Link]

  • Ester hydrolysis. Wikipedia. [Link]

  • Hydrolysis of Esters. University of Calgary. [Link]

  • Ester Hydrolysis. (2024, May 13). Save My Exams. [Link]

  • What happens when an esters reacts with sodium hydroxide? Write the chemical equation for the reaction and also state the name and use of this reaction ? (2018, November 18). Brainly.in. [Link]

  • Ester Hydrolysis. J&K Scientific LLC. [Link]

  • Ester hydrolysis. a-levelchemistry.co.uk. [Link]

  • Amines. NCERT. [Link]

  • This compound. gsrs.ncats.nih.gov. [Link]

  • When ester reacts with sodium hydroxide what is formed? (2017, March 20). Quora. [Link]

  • Thermal decomposition products of phthalates with poly(vinyl chloride) and their mutagenicity. ResearchGate. [Link]

  • Chlorinated Ester Plasticizers. ResearchGate. [Link]

  • Ethyl-2,3-dichloropropionate, 99%+ (GC), C5H8Cl2O2, 25 grams. CP Lab Safety. [Link]

  • Chemical Compatibility Database. Cole-Parmer. [Link]

  • Corrosion Resistance of Series 300 Stainless Steel. Parr Instrument Company. [Link]

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Technical Support Center: Analysis of Ethyl 2,3-dichloropropionate

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to identifying impurities in Ethyl 2,3-dichloropropionate samples, designed for researchers, scientists, and drug development professionals.

As a Senior Application Scientist, this guide is structured to provide not just protocols, but the underlying scientific reasoning to empower you in your analytical challenges. We will explore the common impurities in this compound, robust analytical methodologies for their identification, and a troubleshooting framework for when your results deviate from the expected.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a sample of this compound?

The impurity profile is intrinsically linked to the synthetic route and storage conditions. A common synthesis involves the chlorination of ethyl acrylate.[1] Consequently, impurities can be categorized as follows:

  • Process-Related Impurities:

    • Starting Materials: Residual Ethyl acrylate.

    • Intermediates & By-products: Monochlorinated species (e.g., Ethyl 2-chloropropionate, Ethyl 3-chloropropionate) or over-chlorinated species (e.g., Ethyl 2,2,3-trichloropropionate).

    • Isomers: Positional isomers such as Ethyl 2,2-dichloropropionate or Ethyl 3,3-dichloropropionate may form depending on the reaction conditions.

  • Solvent-Related Impurities:

    • Residual solvents from the reaction or purification steps (e.g., Dichloromethane, Ethanol, Ethyl Acetate).[2]

  • Degradation Products:

    • Hydrolysis: As an ester, this compound can hydrolyze to 2,3-Dichloropropionic acid, especially in the presence of water.[3][4]

    • Elimination Products: Potential for elimination of HCl to form chlorinated ethyl acrylate isomers under thermal or basic stress.

Q2: What is the best initial analytical technique for impurity profiling of this compound?

For a volatile, thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended primary technique.[5]

  • Causality: GC provides excellent separation of volatile and semi-volatile organic compounds, which covers most process-related impurities and residual solvents. The mass spectrometer provides powerful identification capabilities based on mass-to-charge ratio and fragmentation patterns, allowing for the tentative identification of unknown peaks without requiring a reference standard for each one.

Q3: When should I use HPLC or NMR spectroscopy?
  • High-Performance Liquid Chromatography (HPLC) is indispensable when you suspect the presence of non-volatile or thermally labile impurities. This includes degradation products like the corresponding carboxylic acid, salts, or potential polymeric byproducts. Since this compound is a polar molecule, specialized reversed-phase columns are often needed to achieve good retention.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for unambiguous structure elucidation of unknown impurities.[8] Furthermore, Quantitative NMR (qNMR) can determine the purity of a sample or quantify impurities with high accuracy, often without the need for specific impurity reference standards.[9] It is particularly useful when an impurity has been isolated or is present at a significant concentration (>0.1%).

Analytical Workflows & Protocols

The following diagram illustrates a logical workflow for the comprehensive analysis of impurities.

G cluster_0 Initial Assessment cluster_1 Secondary & Confirmatory Analysis cluster_2 Outcome Sample This compound Sample GCMS Primary Analysis: GC-MS Screening Sample->GCMS Volatiles & Process Impurities HPLC Secondary Analysis: HPLC-UV/MS GCMS->HPLC Non-volatile or thermally labile impurities suspected? Isolation Impurity Isolation (e.g., Prep-HPLC) GCMS->Isolation Unknown peak >0.1%? Report Impurity Profile Report: Identification & Quantification GCMS->Report HPLC->Isolation Unknown peak >0.1%? HPLC->Report NMR Structure Elucidation: NMR Spectroscopy NMR->Report Isolation->NMR Isolated Impurity

Caption: Logical workflow for impurity identification.

Protocol 1: GC-MS Method for General Impurity Profiling

This protocol is designed for the detection and tentative identification of volatile and semi-volatile impurities.

1. Sample Preparation:

  • Prepare a stock solution of your this compound sample at 10 mg/mL in a high-purity solvent like Ethyl Acetate or Dichloromethane.
  • Create a working solution by diluting the stock solution 100-fold (to ~100 µg/mL) with the same solvent.
  • Filter the working solution through a 0.45 µm syringe filter into a GC vial.

2. Instrumentation & Parameters:

  • Rationale: The choice of a mid-polarity column (e.g., 5% Phenyl) provides a good balance for separating compounds with varying polarity. The temperature program is designed to first separate highly volatile components (like solvents) at a low temperature before ramping to elute the main component and any higher-boiling impurities.
ParameterRecommended SettingRationale
GC Column 30m x 0.25mm ID, 0.25µm film thickness (e.g., DB-5ms, Rtx-5ms)Provides excellent resolution for a wide range of volatile organic compounds.
Carrier Gas Helium, constant flow at 1.0 mL/minInert and provides good chromatographic efficiency.
Inlet Temperature 250 °CEnsures rapid volatilization without thermal degradation.
Injection Volume 1 µLStandard volume to avoid column overloading.
Split Ratio 50:1Prevents column overload from the main component, allowing for better detection of minor impurities.
Oven Program Initial: 50°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min)Separates volatile solvents at the start and elutes higher boiling point impurities.
MS Source Temp. 230 °CStandard temperature for electron ionization.
MS Quad Temp. 150 °CStandard temperature for quadrupole mass analyzers.
Scan Range 35 - 450 amuCovers the expected mass range of impurities and the parent molecule (MW 171.02[10]).
Protocol 2: Reversed-Phase HPLC Method for Non-Volatile Impurities

This protocol is tailored for detecting degradation products like 2,3-Dichloropropionic acid.

1. Sample Preparation:

  • Prepare a stock solution of your sample at 1 mg/mL in the mobile phase's initial composition (e.g., 95:5 Water:Acetonitrile).
  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

2. Instrumentation & Parameters:

  • Causality: Standard C18 columns often exhibit poor retention for polar analytes in highly aqueous mobile phases due to a phenomenon called "phase collapse".[7] A polar-embedded or polar-endcapped column contains a polar group near the silica surface, which allows the C18 chains to remain wetted and extended, ensuring reproducible retention for polar compounds like organic acids.[6]
ParameterRecommended SettingRationale
HPLC Column Polar-Embedded C18 Column (e.g., Aqua, Hydro) 150 x 4.6 mm, 5 µmSpecifically designed for retaining and separating polar analytes in highly aqueous mobile phases.[6]
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good peak shape of acidic analytes and is MS-compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for eluting compounds.
Gradient 5% B to 95% B over 15 minutes, hold for 3 min, return to 5% B and equilibrate for 5 minBroad gradient to elute compounds with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Volume 10 µLStandard injection volume.
Detector UV at 210 nm or Mass Spectrometer (ESI-)Carboxylic acids have some UV absorbance at low wavelengths; ESI- is highly sensitive for detecting deprotonated acids.

Troubleshooting Guide

This section addresses common problems in a question-and-answer format, providing a logical path to a solution.

G start Problem: Broad or Tailing Peaks in GC-MS q1 Is the peak fronting or tailing? start->q1 a1_front Fronting: Likely column overload or solvent mismatch. q1->a1_front Fronting a1_tail Tailing: Likely active sites or column contamination. q1->a1_tail Tailing sol_front1 Action: 1. Dilute sample (e.g., 10x). 2. Check solvent compatibility with stationary phase. a1_front->sol_front1 q2_tail Is it a new problem? a1_tail->q2_tail a2_new New Problem: Likely contamination. q2_tail->a2_new Yes a2_always Persistent Problem: Likely active compound interaction. q2_tail->a2_always No sol_tail1 Action: 1. Trim 10-20 cm from column inlet. 2. Replace inlet liner and septum. 3. Bake out column. a2_new->sol_tail1 sol_tail2 Action: 1. Use a deactivated inlet liner. 2. Consider a more inert column. a2_always->sol_tail2

Caption: Decision tree for troubleshooting poor peak shape in GC.

Q: My GC-MS baseline is noisy and shows many small, random peaks. What is the cause?

A: This is often due to contamination.

  • Septum Bleed: Over-tightening the septum nut or using an old septum can cause silicone particles to enter the inlet. Solution: Replace the septum and ensure the nut is just finger-tight plus a quarter turn.[11]

  • Contaminated Carrier Gas: Impurities in the carrier gas (like moisture or hydrocarbons) can elevate the baseline. Solution: Ensure high-purity gas is used and that moisture and oxygen traps are installed and have not expired.[12]

  • Column Bleed: Operating at temperatures above the column's limit or the presence of oxygen in the carrier gas can degrade the stationary phase, leading to a rising baseline and ghost peaks. Solution: Check for leaks in the system and ensure the oven temperature does not exceed the column's maximum limit.

Q: I don't see my acidic degradation product (2,3-Dichloropropionic acid) using the HPLC method. Why?

A: There are several possibilities related to retention and detection.

  • Poor Retention: If you are using a standard C18 column, the highly polar acid may be eluting in the void volume with the solvent front. Solution: Switch to a polar-embedded or polar-endcapped column as described in Protocol 2. These columns are designed to retain polar compounds even in 100% aqueous mobile phases.[6][13]

  • Incorrect pH: The mobile phase pH must be suitable. For an acidic analyte, a low pH (e.g., using 0.1% formic acid) ensures the acid is in its neutral, protonated form, which is better retained on a reversed-phase column.

  • Poor Detection: Carboxylic acids can have weak UV absorbance. Solution: Set your UV detector to a low wavelength (205-215 nm). For higher sensitivity and confirmation, use a mass spectrometer with electrospray ionization in negative mode (ESI-), which is highly sensitive for detecting deprotonated acids.

Q: An unknown peak in my GC-MS chromatogram has a mass spectrum that isn't in the library. How do I identify it?

A: This requires a systematic approach to structure elucidation.

  • Analyze the Molecular Ion: If present, the molecular ion (M+) gives you the molecular weight. For chlorinated compounds, look for characteristic isotope patterns. A compound with two chlorine atoms will have a distinct M, M+2, and M+4 pattern with an approximate ratio of 9:6:1.

  • Examine Fragmentation Patterns: Look for logical losses. For an ethyl ester, common fragments include the loss of an ethoxy group (-OC2H5, 45 amu) or ethylene (-C2H4, 28 amu). Look for fragments corresponding to the loss of Cl (35 amu) or HCl (36 amu).

  • Consider the Retention Time: Is the unknown eluting before or after the main peak? An earlier elution time suggests a lower boiling point (e.g., a less chlorinated species), while a later time suggests a higher boiling point (e.g., an over-chlorinated species).

  • Confirmation with NMR: If the impurity is present at a sufficient level (>0.5-1%), isolate it using preparative chromatography and perform ¹H and ¹³C NMR. NMR provides definitive structural information about connectivity and the chemical environment of atoms.[8]

References

  • Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry. [Link]

  • CN112375012A - Preparation method of ethyl 2, 3-dicyanopropionate.
  • CN1785966A - Technology of synthesizing 2,3-dicyano ethyl propionate.
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Open Access Journals - Research and Reviews. [Link]

  • This compound. gsrs. [Link]

  • HPLC problems with very polar molecules. Axion Labs. [Link]

  • Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium). PubMed. [Link]

  • Preparative Enantiomer Separation of Dichlorprop With a Cinchona-Derived Chiral Selector Employing Centrifugal Partition Chromatography and High-Performance Liquid Chromatography: A Comparative Study. PubMed. [Link]

  • Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Agilent. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

  • GC Troubleshooting Guide. Restek. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]

  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MicroSolv. [Link]

  • GC Column Troubleshooting Guide. Phenomenex. [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. MicroSolv. [Link]

  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET. [Link]

  • Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. The Royal Society of Chemistry. [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Chromatography Techniques. [Link]

  • Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]

  • Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients. Shimadzu. [Link]

  • GC Troubleshooting Manual. Agilent. [Link]

  • Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. IISTE.org. [Link]

  • 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Drawell. [Link]

  • Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora. Journal of Materials and Environmental Science. [Link]

  • A Guide to Selective Columns for Isomer Separation. Welch Materials. [Link]

  • Organic Volatile Impurities / Residual Solvents in Ethyl Acetate. Greenfield Global. [Link]

  • A rapid and sensitive GC-MS method for determination of 1,3-dichloro-2-propanol in water. Analytical and Bioanalytical Chemistry. [Link]

  • Ethyl 3-chloropropionate. PubChem - NIH. [Link]

Sources

Effect of temperature and catalyst on Ethyl 2,3-dichloropropionate reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl 2,3-dichloropropionate reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting for common experimental challenges. Here, we move beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes, empowering you to make informed decisions in your work.

Section 1: Understanding the Core Chemistry: Substitution vs. Elimination

This compound, with the linear formula CH₃CH₂OCOCH(Cl)CH₂Cl, is a versatile substrate that can undergo both nucleophilic substitution (SN1/SN2) and elimination (E1/E2) reactions. The dominant pathway is highly dependent on the specific reaction conditions.[1][2][3] Understanding the interplay of factors such as temperature, solvent, and the nature of the base or nucleophile is critical for achieving the desired product.

Q1: My dehydrochlorination of this compound is giving a low yield of the desired alkene. What are the most likely causes and how can I fix it?

Answer: Low yields in dehydrochlorination reactions, which are a type of elimination reaction, are frequently due to competing substitution reactions or incomplete reaction.[2][3] Several factors could be at play:

  • Temperature: Elimination reactions are generally favored at higher temperatures.[2][3][4] This is because elimination results in an increase in the number of molecules in the system, leading to a positive entropy change (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), a higher temperature will make the -TΔS term more negative, thus favoring the elimination pathway.[4] If your reaction temperature is too low, substitution may be the dominant pathway.

  • Base Strength and Steric Hindrance: A strong, sterically hindered base is ideal for promoting elimination.[1] Bulky bases, such as potassium tert-butoxide, have difficulty accessing the electrophilic carbon for a substitution reaction and will preferentially abstract a proton from a beta-carbon, initiating elimination.[1] If you are using a base that is also a good nucleophile (e.g., hydroxide or ethoxide), you will likely get a mixture of substitution and elimination products.[1][2]

  • Solvent: The choice of solvent is crucial. Protic solvents, like water and ethanol, can solvate the base, reducing its effectiveness, and can also promote SN1 reactions if a stable carbocation can be formed.[1][3] A polar aprotic solvent, such as THF or DMSO, is often a better choice for E2 reactions. Using pure ethanol as a solvent can also favor elimination.[2][3]

  • Concentration: Higher concentrations of the base will favor the bimolecular E2 reaction over the unimolecular E1 pathway.[2][3]

Troubleshooting Flowchart for Low Dehydrochlorination Yield

Caption: Troubleshooting decision tree for low alkene yield.

Q2: I am observing the formation of an alcohol or ether as a major byproduct in my reaction. Why is this happening and what can I do to prevent it?

Answer: The formation of an alcohol or ether indicates that a nucleophilic substitution reaction is competing with your desired reaction. This is common when using nucleophiles that are also strong bases, or when the reaction conditions favor substitution over elimination.[1][2]

  • Reaction Conditions Favoring Substitution: Lower temperatures, protic solvents (especially water), and less sterically hindered bases/nucleophiles all favor substitution reactions.[2][3] For instance, using sodium hydroxide in a water/ethanol mixture at a moderate temperature is a classic condition for producing alcohols from alkyl halides.[3]

  • Nucleophile Choice: If your goal is substitution with a specific nucleophile, but you are getting alcohol or ether byproducts, it's likely that your solvent (e.g., ethanol) or water impurities are acting as competing nucleophiles. Ensure your reagents and solvents are anhydrous if the intended nucleophile is not an alcohol or water.

ConditionFavors EliminationFavors Substitution
Temperature HigherLower
Base/Nucleophile Strong, sterically hindered baseGood nucleophile, less hindered
Solvent Polar aprotic or pure ethanolPolar protic (e.g., water/ethanol mix)
Concentration High concentration of baseNot as critical, but can influence SN2 rate

Section 2: The Role of Catalysts

Catalysts can significantly influence the rate and selectivity of reactions involving this compound. The two main classes of catalysts you are likely to encounter are phase-transfer catalysts and Lewis acids.

Q3: When should I consider using a phase-transfer catalyst (PTC) for my reaction?

Answer: A phase-transfer catalyst is an excellent choice when your reaction involves two immiscible phases, such as an aqueous phase containing a nucleophile (like NaOH) and an organic phase containing the this compound. The PTC, typically a quaternary ammonium salt like Aliquat 336, facilitates the transfer of the nucleophile from the aqueous phase to the organic phase where the reaction can occur.[5][6]

Benefits of using a PTC:

  • Increased reaction rates.

  • Milder reaction conditions.

  • Reduced need for expensive and hazardous anhydrous solvents.[6]

Potential Issues and Solutions:

  • Catalyst Separation: Some PTCs can be difficult to separate from the product. If your product is volatile, distillation can be an effective separation method.[5]

  • Catalyst Poisoning: Ensure your reactants are free of impurities that could poison the catalyst.

  • Reaction Selectivity: While PTCs can enhance reaction rates, they may not always improve selectivity. Fine-tuning the reaction conditions (temperature, stirring speed, catalyst loading) is often necessary.[6][7]

Q4: How can a Lewis acid catalyst be used in reactions with this compound?

Answer: A Lewis acid can activate the this compound towards nucleophilic attack.[8] The Lewis acid coordinates to one of the chlorine atoms or the carbonyl oxygen, making the adjacent carbon atom more electrophilic. This can be particularly useful for promoting reactions with weaker nucleophiles. Chiral Lewis acids can also be employed to achieve enantioselective transformations.[8][9]

Experimental Protocol: Lewis Acid-Catalyzed Substitution

  • To a stirred solution of this compound (1 equivalent) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere, add the Lewis acid catalyst (e.g., AlCl₃, 0.1 equivalents) at 0 °C.

  • Stir the mixture for 15 minutes to allow for complex formation.

  • Slowly add the nucleophile (1.1 equivalents).

  • Allow the reaction to warm to room temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Section 3: FAQs and Advanced Troubleshooting

Q5: My reaction is very slow or not proceeding at all. What should I check?

Answer:

  • Reagent Quality: Ensure your this compound and other reagents are of high purity. Impurities can inhibit the reaction or lead to unwanted side products.

  • Catalyst Activity: If using a catalyst, ensure it is active. Some catalysts are air or moisture sensitive.

  • Temperature: As a general rule, increasing the temperature will increase the reaction rate.[1] However, be mindful that this may also increase the rate of side reactions.[4]

  • Mixing: In heterogeneous reactions, vigorous stirring is essential to ensure efficient mixing of the phases.

Q6: How can I monitor the progress of my reaction?

Answer: Several analytical techniques can be used to monitor the reaction progress:

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess the consumption of starting material and the formation of products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides both separation and identification of volatile components in the reaction mixture.[10]

  • High-Performance Liquid Chromatography (HPLC): Useful for quantitative analysis of less volatile compounds.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information about the compounds in the reaction mixture.[10]

Q7: What are the primary products of dehydrochlorination of this compound?

Answer: The dehydrochlorination of this compound can lead to the formation of ethyl 2-chloroacrylate and ethyl 3-chloroacrylate. Further elimination can produce ethyl propiolate. The selectivity for a particular product will depend on the reaction conditions and the catalyst used. In some cases, these products can be precursors for the synthesis of other valuable compounds like ethyl pyruvate through subsequent reactions.[11][12][13]

Reaction Pathway Visualization

Dehydrochlorination Pathway A This compound B Ethyl 2-chloroacrylate A->B -HCl C Ethyl 3-chloroacrylate A->C -HCl D Ethyl propiolate B->D -HCl E Ethyl pyruvate B->E +H2O, Catalyst C->D -HCl C->E +H2O, Catalyst

Caption: Potential reaction pathways for this compound.

Q8: I am attempting a nucleophilic substitution with an amine. What should I be aware of?

Answer: Amines are good nucleophiles and will react with this compound.[14] However, the initial substitution product, a secondary amine, is also nucleophilic and can react further with another molecule of this compound, leading to the formation of a tertiary amine and even a quaternary ammonium salt.[14] To favor the formation of the secondary amine, it is advisable to use a large excess of the primary amine.[14]

References

  • CK-12 Foundation. (2026, January 14).
  • Chemguide. (n.d.). elimination v nucleophilic substitution in halogenoalkanes.
  • Chemguide. (n.d.). Reactions between halogenoalkanes and hydroxide ions.
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  • PTC Organics, Inc. (n.d.).
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  • Harvey, S. P. (1999).
  • Balakrishnan, T., et al. (1991). Phase transfer catalysis: Kinetics and mechanism of hydroxide ion initiated dichlorocarbene addition to styrene catalysed by. Proceedings of the Indian Academy of Sciences - Chemical Sciences.
  • National Institutes of Health. (n.d.).
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  • Google Patents. (n.d.). EP4196264A1 - Catalyst for catalytic cracking of ethylenedichloride to vinyl chloride.
  • Cheméo. (n.d.).
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  • Wikipedia. (n.d.). α-Halo carboxylic acids and esters.
  • E3S Web of Conferences. (n.d.). Available methods for the conversion of dichloropropane to allene and methylacetylene.
  • Evans, M. (2019, August 6). 01.
  • National Institutes of Health. (n.d.). Performance Study of Catalysts for Dehydrochlorination Reaction of 1,1,2-TCE Using In Situ FTIR-MS.
  • Chemguide. (n.d.). hydrolysis of esters.
  • Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Esters.
  • ResearchGate. (n.d.). Apparatus and methods of dehydrochlorination of 1,3-dichloropropane-2-ol, reaction times in the pre-reactor and reactor.
  • Research Scientific. (n.d.).
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  • Wikipedia. (n.d.).
  • Pearson+. (n.d.). Alkyl Halides and Nucleophilic Substitution.
  • MDPI. (n.d.). Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition.
  • Pearson+. (n.d.). Propose a mechanism for the following reaction.
  • Chemguide. (n.d.). amines as nucleophiles.
  • FranklyChemistry. (2016, May 30). Simply Mechanisms 7d. Nucleophilic Addition Elimination (Ethanoyl Chloride & Ethylamine). YouTube.
  • LibreTexts. (n.d.). 22.3.
  • ChemicalBook. (2025, July 26).

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Validation & Comparative

A Comparative Guide to the Reaction Kinetics of Ethyl 2,3-dichloropropionate and its Bromo-analogue

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry and drug development, the selection of appropriate starting materials and intermediates is paramount to the efficiency and success of a synthetic route. Halogenated esters, such as Ethyl 2,3-dichloropropionate and Ethyl 2,3-dibromopropionate, are versatile building blocks, frequently employed in the synthesis of more complex molecules due to their susceptibility to nucleophilic substitution reactions.[1] This guide provides an in-depth comparison of the reaction kinetics of these two analogues, offering a theoretical framework and practical insights to inform experimental design and optimization.

Theoretical Framework: The Decisive Role of the Leaving Group

The reactivity of this compound and its bromo-analogue in nucleophilic substitution reactions is primarily dictated by the nature of the halogen substituent, which functions as the leaving group. The reaction typically proceeds via an S(_N)2 (bimolecular nucleophilic substitution) mechanism, where the rate of reaction is dependent on the concentrations of both the substrate and the nucleophile.[2][3]

The central principle governing the difference in reactivity between the chloro- and bromo-compounds is the leaving group ability of the halide ion. A good leaving group is a species that can stabilize the negative charge it acquires upon departing from the substrate.[4] In the context of the halogens, iodide is the best leaving group, followed by bromide, chloride, and then fluoride.[5] This trend is inversely related to the basicity of the halide ion; weaker bases are better leaving groups.[5]

The superiority of bromide as a leaving group compared to chloride can be attributed to two key factors:

  • Polarizability: Bromide is larger and more polarizable than chloride. This allows the negative charge to be dispersed over a larger volume, leading to greater stabilization of the bromide anion (Br⁻) in the transition state and as a free ion.[6]

  • Carbon-Halogen Bond Strength: The Carbon-Bromine (C-Br) bond is weaker than the Carbon-Chlorine (C-Cl) bond. Consequently, less energy is required to break the C-Br bond during the nucleophilic attack, resulting in a lower activation energy and a faster reaction rate.

Therefore, it is predicted that Ethyl 2,3-dibromopropionate will exhibit a significantly higher reaction rate in nucleophilic substitution reactions compared to this compound under identical conditions.

Physicochemical Properties: A Comparative Overview

A summary of the key physical properties of this compound and Ethyl 2,3-dibromopropionate is presented in the table below. These properties are essential for practical considerations in a laboratory setting, such as purification and reaction setup.

PropertyThis compoundEthyl 2,3-dibromopropionate
CAS Number 6628-21-3[7]3674-13-3[8]
Molecular Formula C₅H₈Cl₂O₂[9]C₅H₈Br₂O₂[10]
Molecular Weight 171.02 g/mol [7]259.92 g/mol [10]
Boiling Point 164-165 °C[7]211-214 °C at 746 mmHg[11]
Density 1.241 g/mL at 25 °C[7]1.788 g/mL at 25 °C[12]
Refractive Index (n²⁰/D) 1.4480[7]1.5[12]

Reaction Kinetics: A Qualitative and Quantitative Perspective

As previously established, the bromo-analogue is expected to be more reactive. While specific rate constants for these exact substrates are elusive in the literature, the Finkelstein reaction, which involves the exchange of halogens, provides a well-documented example of the superior leaving group ability of bromide over chloride.[12] In a typical Finkelstein reaction, an alkyl chloride or bromide is treated with sodium iodide in acetone.[12] The reaction with an alkyl bromide will proceed at a faster rate than the corresponding alkyl chloride.

Anticipated Relative Reaction Rates:

SubstrateNucleophileSolventRelative Rate (Qualitative)
This compoundI⁻AcetoneSlower
Ethyl 2,3-dibromopropionateI⁻AcetoneFaster

It is important to note that vicinal dihalides, such as the compounds , can also undergo elimination reactions as a competing pathway, particularly in the presence of a strong, sterically hindered base.[13][14] However, with a good nucleophile that is a relatively weak base, such as the iodide ion in acetone, substitution is generally the major reaction pathway.[15]

Experimental Protocol: A Representative Kinetic Study

To empirically determine and compare the reaction kinetics of this compound and its bromo-analogue, a straightforward experimental setup can be employed. The Finkelstein reaction with sodium iodide in acetone is a suitable model system, as the formation of a precipitate (NaCl or NaBr) drives the reaction to completion and provides a visual endpoint.[13]

Objective: To determine the pseudo-first-order rate constants for the reaction of this compound and Ethyl 2,3-dibromopropionate with sodium iodide in acetone.

Materials:

  • This compound

  • Ethyl 2,3-dibromopropionate

  • Sodium Iodide (NaI)

  • Acetone (anhydrous)

  • Standard laboratory glassware (test tubes, pipettes, volumetric flasks)

  • Constant temperature water bath

  • Stopwatch

Procedure:

  • Preparation of Reagents:

    • Prepare a 0.1 M solution of sodium iodide in anhydrous acetone.

    • Prepare 0.1 M solutions of both this compound and Ethyl 2,3-dibromopropionate in anhydrous acetone.

  • Kinetic Run (to be performed for each substrate):

    • Place a set of test tubes containing 5 mL of the 0.1 M sodium iodide solution in a constant temperature water bath (e.g., 25 °C) to allow for thermal equilibration.

    • In a separate test tube, equilibrate 5 mL of the 0.1 M substrate solution (either the dichloro- or dibromo-analogue).

    • To initiate the reaction, rapidly add the substrate solution to the sodium iodide solution, start the stopwatch immediately, and mix thoroughly.

    • Observe the reaction mixture for the formation of a precipitate (NaCl or NaBr). The time taken for the first appearance of a persistent cloudiness is the reaction time.

    • Repeat the experiment at different temperatures (e.g., 30 °C, 35 °C, 40 °C) to determine the activation energy.

  • Data Analysis:

    • The rate of reaction can be approximated by the reciprocal of the time taken for the precipitate to form (Rate ∝ 1/t).

    • By keeping the concentration of sodium iodide in large excess, the reaction can be treated as pseudo-first-order with respect to the alkyl halide.

    • The Arrhenius equation can be used to calculate the activation energy for each reaction by plotting ln(rate) versus 1/T (where T is the temperature in Kelvin).

Self-Validation: The consistency of the reaction times across multiple runs at the same temperature will validate the precision of the experimental technique. The expected trend of faster reaction times for the bromo-analogue will validate the underlying chemical principles.

Visualizing the Reaction and Workflow

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the S(_N)2 reaction mechanism and the experimental workflow.

Caption: S(_N)2 reaction mechanism for a generic nucleophile (Nu⁻) and substrate.

Experimental_Workflow Prep Prepare 0.1 M solutions of NaI, this compound, and Ethyl 2,3-dibromopropionate in acetone Equilibrate Equilibrate reactant solutions in a constant temperature water bath Prep->Equilibrate Mix Mix NaI and substrate solutions and start timer Equilibrate->Mix Observe Observe for precipitate formation and record reaction time Mix->Observe Repeat Repeat for the other substrate and at different temperatures Observe->Repeat Analyze Analyze data to determine relative rates and activation energies Repeat->Analyze

Caption: Experimental workflow for the comparative kinetic study.

Conclusion

In the comparative analysis of the reaction kinetics of this compound and its bromo-analogue, the fundamental principles of nucleophilic substitution reactions provide a clear prediction of their relative reactivities. Due to the superior leaving group ability of the bromide ion, stemming from its greater polarizability and the weaker carbon-bromine bond, Ethyl 2,3-dibromopropionate is unequivocally the more reactive substrate . This heightened reactivity translates to faster reaction rates, a critical consideration in the planning and execution of multi-step organic syntheses. For researchers and professionals in drug development and chemical synthesis, the choice of the bromo-analogue can lead to more efficient processes, potentially reducing reaction times and improving overall yields. The provided experimental protocol offers a reliable method for empirically verifying these principles and quantifying the kinetic differences between these two important synthetic intermediates.

References

  • Organic Chemistry Tutor. (2023, March 4). Rate Law Expressions - SN1 SN2 E1 E2 Reactions [Video]. YouTube. [Link]

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A Comparative Guide to Spectroscopic Analysis: Confirming the Structure of Ethyl 2,3-Dichloropropionate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in chemical research and drug development, the unambiguous structural confirmation of synthetic intermediates is not merely a procedural step but the bedrock of reliable and reproducible science. Ethyl 2,3-dichloropropionate, a versatile chemical building block, and its derivatives present a common analytical challenge: distinguishing them from their constitutional isomers, such as ethyl 2,2-dichloropropionate. An incorrect structural assignment can derail a synthetic pathway, lead to erroneous biological data, and waste significant resources.

This guide provides an in-depth, comparative framework for utilizing a synergistic suite of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to definitively confirm the structure of this compound. By contrasting its expected spectral data with that of a key isomer, we illustrate not just what to look for, but why these differences arise, empowering researchers to interpret their own data with confidence.

The Analytical Challenge: Isomeric Differentiation

The core challenge lies in the identical molecular formula (C₅H₈Cl₂O₂) and molecular weight (171.02 g/mol ) shared by this compound and its isomers.[1][2][3][4] This makes low-resolution mass spectrometry or elemental analysis insufficient for differentiation. The key lies in probing the specific connectivity of the atoms, a task for which a multi-pronged spectroscopic approach is essential.

Compound A: this compound Compound B: Ethyl 2,2-dichloropropionate (Isomer)
Structure: Cl-CH₂-CH(Cl)-CO-O-CH₂-CH₃Structure: CH₃-C(Cl)₂-CO-O-CH₂-CH₃
Key Feature: Chlorine atoms on adjacent carbons (C2 and C3). Contains CH and CH₂ groups in the backbone.Key Feature: Both chlorine atoms on the same carbon (C2). Contains a quaternary C and a CH₃ group in the backbone.

Nuclear Magnetic Resonance (NMR): The Blueprint of Connectivity

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of a molecule. By analyzing the chemical environment and connectivity of ¹H and ¹³C nuclei, we can piece together the molecular structure.

¹H NMR Analysis: A Tale of Two Spectra

The proton NMR spectra of the two isomers are strikingly different due to the unique electronic environments and neighboring protons for each hydrogen atom.

  • This compound (A): The structure predicts five distinct proton environments. The key differentiating feature is the complex splitting pattern of the chloropropionate backbone. The proton at C2 is adjacent to protons on C3 and will appear as a multiplet (a triplet of doublets, or dd). The two protons at C3 are diastereotopic and adjacent to the proton at C2, resulting in two distinct multiplets.

  • Ethyl 2,2-dichloropropionate (B): This isomer presents a much simpler spectrum. It has only three distinct proton environments. Crucially, the methyl group (CH₃) at C3 has no adjacent protons, resulting in a sharp singlet . This singlet is the most unambiguous diagnostic signal to differentiate it from isomer A.

Table 1: Comparative Predicted ¹H NMR Data (500 MHz, CDCl₃)

Signal This compound (A) Ethyl 2,2-dichloropropionate (B) Rationale for Difference
-O-CH₂-CH₃ ~1.3 ppm (t, 3H) ~1.4 ppm (t, 3H) Similar ethyl ester environment.
-O-CH₂-CH₃ ~4.3 ppm (q, 2H) ~4.4 ppm (q, 2H) Similar ethyl ester environment.
Backbone -CH- ~4.5 ppm (dd, 1H, -CH(Cl)-) N/A Absence of a CH group in isomer B.
Backbone -CH₂- ~3.9 ppm (m, 2H, -CH₂(Cl)) N/A Absence of a CH₂ group in isomer B's backbone.

| Backbone -CH₃ | N/A | ~2.2 ppm (s, 3H) | Presence of a methyl group adjacent to a quaternary carbon in B results in a singlet. |

¹³C NMR & DEPT: Confirming the Carbon Skeleton

While standard ¹³C NMR shows the number of unique carbon environments (five for both isomers), Distortionless Enhancement by Polarization Transfer (DEPT) experiments provide an additional layer of validation by identifying the type of each carbon (C, CH, CH₂, or CH₃).[5][6][7]

A DEPT-135 experiment is particularly decisive:

  • CH and CH₃ signals appear as positive peaks.

  • CH₂ signals appear as negative peaks.

  • Quaternary carbons (like the C=O and the CCl₂ in isomer B) are absent.[8][9]

  • For this compound (A): The DEPT-135 spectrum will show two positive CH₃ peaks , one positive CH peak , and two negative CH₂ peaks .

  • For Ethyl 2,2-dichloropropionate (B): The DEPT-135 spectrum will show two positive CH₃ peaks and only one negative CH₂ peak . The absence of a CH signal and the presence of only one negative CH₂ signal is definitive proof of structure B.

Table 2: Comparative Predicted ¹³C NMR and DEPT-135 Data (125 MHz, CDCl₃)

Carbon Assignment This compound (A) DEPT-135 (A) Ethyl 2,2-dichloropropionate (B) DEPT-135 (B)
C=O ~168 ppm Absent ~165 ppm Absent
-CH(Cl)- ~58 ppm Positive (CH) N/A N/A
-C(Cl)₂- N/A N/A ~85 ppm Absent
-O-CH₂- ~63 ppm Negative (CH₂) ~64 ppm Negative (CH₂)
-CH₂(Cl) ~48 ppm Negative (CH₂) N/A N/A
-CH₃ (backbone) N/A N/A ~30 ppm Positive (CH₃)

| -O-CH₂-CH₃ | ~14 ppm | Positive (CH₃) | ~14 ppm | Positive (CH₃) |

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy identifies the types of chemical bonds present in a molecule by measuring their vibrational frequencies.[10] While the IR spectra of both isomers will share similarities due to common functional groups, subtle differences can be observed.

  • Shared Frequencies: Both molecules will exhibit:

    • A strong, sharp absorption band for the ester C=O stretch , typically between 1735-1750 cm⁻¹ .[11]

    • C-H stretching vibrations from the alkyl portions between 2850-3000 cm⁻¹ .[12][13]

    • C-O stretching bands in the 1100-1300 cm⁻¹ region.

  • Differentiating Frequencies: The primary differences lie in the fingerprint region (below 1500 cm⁻¹). The pattern of C-Cl stretching and various C-H bending vibrations will be unique to each isomer's specific geometry and symmetry, providing a distinct "fingerprint" for each compound. C-Cl stretches typically appear in the 600-800 cm⁻¹ range.

While IR alone may not be sufficient for absolute differentiation without a reference standard, it is excellent for confirming the presence of the key ester functional group and for flagging an unexpected structure if the fingerprint region does not match the expected pattern.

Mass Spectrometry (MS): Confirming Mass and Elemental Composition

Mass spectrometry provides two crucial pieces of information: the molecular weight and, through isotopic patterns, the elemental composition.

The Dichloro Isotope Signature: A Definitive Marker

The most powerful feature in the mass spectrum of any dichlorinated compound is its characteristic isotopic pattern. Chlorine naturally exists as two major isotopes: ³⁵Cl (~75%) and ³⁷Cl (~25%).[14] A molecule containing two chlorine atoms will therefore present a cluster of three molecular ion peaks:

  • M⁺: The peak corresponding to the molecule with two ³⁵Cl atoms.

  • [M+2]⁺: The peak for the molecule with one ³⁵Cl and one ³⁷Cl.

  • [M+4]⁺: The peak for the molecule with two ³⁷Cl atoms.

The expected relative intensity ratio for this cluster is approximately 9:6:1 .[15] Observing this pattern for the molecular ion at m/z 170, 172, and 174 (using integer masses for ³⁵Cl and ³⁷Cl) is conclusive evidence that the compound contains exactly two chlorine atoms.

Fragmentation Patterns: Deconstructing the Isomers

When the molecular ion breaks apart in the mass spectrometer, it forms fragment ions. The masses of these fragments provide clues to the molecule's structure. The fragmentation pathways for the two isomers will differ.

  • This compound (A): Likely fragmentation includes loss of the ethoxy group (•OCH₂CH₃, M-45), loss of a chlorine atom (•Cl, M-35), or cleavage of the C2-C3 bond.

  • Ethyl 2,2-dichloropropionate (B): A characteristic fragmentation would be α-cleavage to lose the •C(Cl)₂CH₃ radical, or loss of •Cl to form a resonance-stabilized acylium ion. The fragmentation pattern can provide strong, albeit indirect, evidence to support one isomeric structure over the other.[16]

Integrated Analytical Workflow & Protocols

Workflow Diagram

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Purified Unknown (e.g., C₅H₈Cl₂O₂) NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Sample->NMR MS Mass Spectrometry (EI or ESI) Sample->MS IR IR Spectroscopy (ATR) Sample->IR Data_NMR Connectivity Splitting Patterns CH, CH₂, CH₃ count NMR->Data_NMR Data_MS Molecular Weight Isotope Pattern (9:6:1) Fragmentation MS->Data_MS Data_IR Functional Groups (C=O, C-Cl) IR->Data_IR Final Final Structure Confirmation (e.g., this compound) Data_NMR->Final Data_MS->Final Data_IR->Final

Caption: Integrated workflow for unambiguous structure elucidation.

Standard Experimental Protocols

The following are generalized protocols. Instrument parameters should be optimized for the specific spectrometer being used.

1. NMR Sample Preparation & Acquisition

  • Preparation: Accurately weigh 10-20 mg of the purified sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.[17][18] Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm) if not already present in the solvent.

  • Acquisition:

    • Insert the sample into the spectrometer.[19]

    • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.[18]

    • Acquire a standard ¹H spectrum.

    • Acquire a broadband proton-decoupled ¹³C spectrum.

    • Acquire DEPT-90 and DEPT-135 spectra to differentiate carbon types.[5]

    • Process the data (Fourier transform, phase correction, and baseline correction) and calibrate the chemical shift scale using the TMS signal.

2. IR Spectroscopy (ATR-FTIR)

  • Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

  • Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.[20]

    • Place a small drop of the neat liquid sample directly onto the crystal.

    • Record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.[21]

3. Mass Spectrometry (Electron Ionization - GC/MS)

  • Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acquisition:

    • Inject the sample solution into the Gas Chromatograph (GC) coupled to the Mass Spectrometer (MS). The GC will separate the sample from any minor impurities.

    • As the compound elutes from the GC column, it enters the MS ion source where it is ionized (typically by electron impact, EI).

    • The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and the detector records their abundance.

    • Analyze the resulting mass spectrum for the molecular ion cluster and characteristic fragment ions.

Conclusion

References

  • Chemistry LibreTexts. (2024). 13.11: DEPT ¹³C NMR Spectroscopy. [Link]

  • R-NMR. SOP data acquisition. [Link]

  • University of Notre Dame. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]

  • NC State University Libraries. (n.d.). 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition. [Link]

  • Chemistry LibreTexts. (2022). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Fiveable. (n.d.). DEPT 13C NMR Spectroscopy. [Link]

  • Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. [Link]

  • Defense Technical Information Center. (n.d.). NMR Method for the Quantitative Analysis of Liquid Samples. [Link]

  • Georgia Gwinnett College. (n.d.). Standard Operating Procedure H-NMR. [Link]

  • ALWSCI. (2025). How To Prepare And Run An NMR Sample. [Link]

  • Study.com. (n.d.). Describe the 1H and 13C NMR spectra you expect for the given compound. ClCH2CH2CH2Cl. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0013592). [Link]

  • National Institute of Standards and Technology. (n.d.). Ethyl-2,3-Dichloropropionate. In NIST Chemistry WebBook. [Link]

  • Chemguide. (n.d.). mass spectra - the M+2 peak. [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • Science Ready. (2021). Infrared Spectroscopy: Key Features of Organic Functional Groups // HSC Chemistry. [Link]

  • University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. [Link]

  • PubMed. (2013). Isotope labeling studies on the electron impact mass spectral fragmentation patterns of chloropropanol acetates. [Link]

  • Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. [Link]

  • Purdue University. (n.d.). INFRARED SPECTROSCOPY PURDUE UNIVERSITY INSTRUMENT VAN PROJECT CLASSIFICATION OF ORGANIC COMPOUNDS. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Journal of Chemical Education. (2023). Spectroscopy Data for Undergraduate Teaching. [Link]

  • Global Substance Registration System. (n.d.). This compound. [Link]

  • OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups. [Link]

  • PubChem. (n.d.). Ethyl 2,2-dichloropropionate (C5H8Cl2O2). [Link]

  • PubChem. (n.d.). Propanoic acid, 2,2-dichloro-, ethyl ester. [Link]

  • Journal of the Serbian Chemical Society. (2023). Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. [Link]

  • University of California, Irvine. (n.d.). Organic Spectroscopy: Problems from Previous Years' Exams. [Link]

  • ResearchGate. (2025). Comparative study of Spectroscopic Analysis of 2 Chloro 5 Nitrobenzonitrile and 2,5 Dichlorobenzonitrile. [Link]

Sources

A Senior Application Scientist's Guide to Alternatives for Ethyl 2,3-Dichloropropionate in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher in drug development and fine chemical synthesis, the choice of starting materials is a critical decision point, balancing reactivity, cost, safety, and environmental impact. Ethyl 2,3-dichloropropionate, a versatile C3 building block, has found its place in the synthesis of several important structural motifs. However, its chlorinated nature and specific reactivity profile necessitate a careful consideration of viable alternatives. This guide provides an in-depth technical comparison of this compound with alternative reagents in three pivotal synthetic applications: the synthesis of aziridine-2-carboxylates, glycidic esters (epoxides), and cyclopropane derivatives. We will delve into the mechanistic nuances, comparative performance data, and detailed experimental protocols to empower you to make informed decisions in your synthetic endeavors.

The Role of this compound: A Reactive Linchpin

This compound possesses two electrophilic centers at the C2 and C3 positions, making it a valuable precursor for the construction of three-membered rings. The presence of two chlorine atoms, however, can sometimes lead to challenges in selectivity and may necessitate harsher reaction conditions. Furthermore, the increasing focus on greener and safer chemical processes encourages the exploration of more benign and efficient alternatives.

Synthesis of Aziridine-2-Carboxylates: A Comparative Analysis

Aziridine-2-carboxylates are valuable intermediates in the synthesis of non-proteinogenic amino acids and other nitrogen-containing bioactive molecules. A common route to these compounds involves the reaction of a vicinal dihaloester with a primary amine.

This compound vs. Ethyl 2,3-Dibromopropionate

The Reactivity Hierarchy of Halogens: A fundamental principle in nucleophilic substitution reactions is the reactivity order of halogens as leaving groups: I > Br > Cl > F. This is attributed to the weaker carbon-halogen bond strength and greater stability of the larger halide anion. Consequently, ethyl 2,3-dibromopropionate is generally a more reactive substrate than its chlorinated counterpart. This enhanced reactivity can translate to milder reaction conditions, shorter reaction times, and potentially higher yields.

Selectivity Considerations: A key advantage of ethyl 2,3-dibromopropionate lies in the differential reactivity of the two bromine atoms. The primary bromide at the C3 position is more susceptible to nucleophilic attack than the secondary bromide at the C2 position due to reduced steric hindrance. This allows for a sequential and more controlled formation of the aziridine ring.

Comparative Performance (Qualitative): While direct, side-by-side quantitative comparisons in the literature are scarce, the established principles of alkyl halide reactivity strongly suggest that ethyl 2,3-dibromopropionate will outperform this compound in aziridination reactions, offering a more efficient and selective synthesis.

Modern Alternatives: Rhodium-Catalyzed Aziridination

In recent years, transition metal-catalyzed reactions have emerged as powerful alternatives for aziridination. Rhodium(II)-catalyzed reactions of olefins with various nitrogen sources offer a direct and often highly stereospecific route to aziridines, bypassing the need for dihalogenated precursors altogether.

Advantages of Rh(II)-Catalyzed Methods:

  • Directness: Olefins are readily available and diverse starting materials.

  • Stereospecificity: The reaction often proceeds with retention of the olefin geometry.

  • Milder Conditions: These reactions are typically carried out under neutral and mild conditions.

Disadvantages:

  • Catalyst Cost: Rhodium catalysts can be expensive.

  • Substrate Scope: The efficiency of the reaction can be dependent on the electronic nature of the olefin and the nitrogen source.

Experimental Workflow: Aziridination

Caption: Comparison of aziridination workflows.

Darzens Glycidic Ester Condensation: A Critical Evaluation

The Darzens reaction is a classic method for the synthesis of α,β-epoxy esters (glycidic esters), which are versatile intermediates. The reaction involves the condensation of a carbonyl compound with an α-haloester in the presence of a base.

The Challenge with this compound

While theoretically a candidate for the Darzens reaction, there are reports in the literature suggesting that ethyl α,β-dichloropropionate can fail to undergo this condensation under standard conditions. The presence of the second chlorine atom can complicate the desired reaction pathway, potentially leading to side reactions or decomposition.

A More Reliable Alternative: Ethyl Chloroacetate

Ethyl chloroacetate is the quintessential α-haloester for the Darzens condensation. Its reactivity is well-established, and it reliably reacts with a wide range of aldehydes and ketones to afford the corresponding glycidic esters.

Comparative Performance Data:

ReagentCarbonyl PartnerBaseSolventYieldReference
Ethyl ChloroacetateBenzaldehydeKOHMeCN92%[1]
Ethyl Chloroacetate4-BromobenzaldehydeK2CO3MeCN92%[2]
This compoundVariousVarious-Reported to fail[3]
Alternative Synthetic Strategy: Epoxidation of α,β-Unsaturated Esters

An alternative route to glycidic esters involves the direct epoxidation of an α,β-unsaturated ester using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). This approach decouples the C-C bond formation and the epoxidation steps.

Advantages:

  • Avoids the use of strong bases.

  • The stereochemistry of the epoxide can often be controlled by the choice of oxidizing agent and substrate.

Disadvantages:

  • Requires the prior synthesis of the α,β-unsaturated ester.

  • Peroxyacids can be hazardous to handle.

Reaction Pathway: Glycidic Ester Synthesis

Glycidic_Ester_Synthesis cluster_Darzens Darzens Condensation cluster_Epoxidation Alkene Epoxidation A Aldehyde/Ketone D Glycidic Ester A->D B Ethyl Chloroacetate B->D C Base C->D E α,β-Unsaturated Ester G Glycidic Ester E->G F m-CPBA F->G

Caption: Pathways to glycidic ester synthesis.

Cyclopropanation Reactions: Exploring Diverse Methodologies

Cyclopropane rings are found in numerous natural products and pharmaceuticals, and their synthesis is of significant interest. While this compound can be envisioned as a precursor for cyclopropanation through an intramolecular cyclization of a derived carbanion, this is not a commonly employed method. More established and versatile alternatives are readily available.

The Simmons-Smith Reaction and its Modifications

The Simmons-Smith reaction is a reliable and widely used method for the cyclopropanation of alkenes. It involves the use of a carbenoid, typically generated from diiodomethane and a zinc-copper couple. The Furukawa modification utilizes diethylzinc, which can enhance reactivity.

Advantages:

  • Stereospecificity: The reaction is concerted, and the stereochemistry of the starting alkene is retained in the cyclopropane product.

  • Functional Group Tolerance: It is compatible with a wide range of functional groups.

  • Safety: Avoids the use of highly toxic and explosive diazomethane.

Cyclopropanation with Diazo Compounds

The reaction of diazo compounds, such as ethyl diazoacetate, with alkenes in the presence of a transition metal catalyst (e.g., Rh(II) or Cu(I)) is another powerful method for cyclopropane synthesis.

Advantages:

  • High Efficiency: Often provides high yields of cyclopropanes.

  • Catalytic: Only a catalytic amount of the metal is required.

Disadvantages:

  • Safety: Diazo compounds can be explosive and require careful handling.

  • Selectivity: Can sometimes lead to C-H insertion byproducts.

Conceptual Comparison: Cyclopropanation Strategies

Sources

A Comparative Guide to the Synthesis of Ethyl 2,3-dichloropropionate: Yield and Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. Ethyl 2,3-dichloropropionate, a versatile building block in the synthesis of pharmaceuticals and agrochemicals, is one such crucial compound. Its production through various synthetic routes offers a trade-off between yield, purity, cost, and environmental impact. This guide provides an in-depth comparison of the two primary methods for synthesizing this compound: the direct chlorination of ethyl acrylate and the esterification of 2,3-dichloropropionic acid. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their respective yields and purities to inform your synthetic strategy.

Introduction to this compound

This compound (CAS No: 6628-21-3) is a chlorinated ester with the linear formula CH₃CH₂OCOCH(Cl)CH₂Cl.[1] Its structure, featuring two chiral centers, makes it a valuable precursor for a variety of complex organic molecules. The presence of chlorine atoms at the α and β positions of the propionate backbone provides reactive sites for nucleophilic substitution and elimination reactions, enabling the construction of diverse molecular architectures.

Synthetic Methodologies: A Head-to-Head Comparison

The two most prevalent methods for the industrial and laboratory-scale synthesis of this compound are:

  • Direct Chlorination of Ethyl Acrylate: This is the most common industrial method, involving the addition of chlorine across the double bond of ethyl acrylate.[1]

  • Esterification of 2,3-Dichloropropionic Acid: This classic method involves the reaction of 2,3-dichloropropionic acid with ethanol in the presence of an acid catalyst.

The choice between these methods often depends on the availability of starting materials, desired scale of production, and the required purity of the final product.

Comparative Analysis: Yield and Purity

FeatureMethod 1: Direct Chlorination of Ethyl AcrylateMethod 2: Esterification of 2,3-Dichloropropionic Acid
Starting Materials Ethyl acrylate, Chlorine gas or a chlorinating agent2,3-Dichloropropionic acid, Ethanol
Typical Yield Generally high, can exceed 90% under optimized conditions.Variable, typically in the range of 60-85%, highly dependent on reaction equilibrium.
Purity Can be high (e.g., 97%), but may contain over-chlorinated or isomeric byproducts.Generally high, with the primary impurity being unreacted starting materials which can often be removed by distillation.
Advantages - High atom economy. - Potentially fewer reaction steps. - Often more cost-effective for large-scale production.- Milder reaction conditions. - Can be easier to control on a laboratory scale. - Byproducts are typically less complex.
Disadvantages - Use of hazardous chlorine gas. - Potential for side reactions (e.g., free-radical substitution) leading to impurities. - Requires careful control of reaction temperature and stoichiometry.- Equilibrium-limited reaction, requiring strategies to drive the reaction to completion (e.g., removal of water). - May require a separate step for the synthesis of 2,3-dichloropropionic acid.

Method 1: Direct Chlorination of Ethyl Acrylate

The direct chlorination of ethyl acrylate is an electrophilic addition reaction. The pi electrons of the carbon-carbon double bond in ethyl acrylate attack a chlorine molecule, leading to the formation of a cyclic chloronium ion intermediate. Subsequent attack by a chloride ion results in the formation of the desired vicinal dichloride, this compound.

The reaction can proceed through either an ionic or a free-radical pathway, depending on the reaction conditions. For selective addition to the double bond and to minimize side reactions such as substitution, the reaction is typically carried out in the dark and at low temperatures to favor the ionic mechanism. The use of a non-polar solvent can also promote the desired reaction pathway.

Experimental Protocol: Direct Chlorination

Materials:

  • Ethyl acrylate

  • Chlorine gas or Sulfuryl chloride (SO₂Cl₂)

  • Inert solvent (e.g., carbon tetrachloride or dichloromethane)

  • Sodium bicarbonate solution (5%)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Gas inlet tube

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, dissolve ethyl acrylate in an equal volume of an inert solvent (e.g., carbon tetrachloride).

  • Cool the flask in an ice bath to maintain a temperature of 0-5 °C.

  • Slowly bubble chlorine gas through the solution while stirring vigorously. Alternatively, add sulfuryl chloride dropwise. The reaction is exothermic and the temperature should be carefully monitored and controlled.

  • Continue the addition of the chlorinating agent until the characteristic yellow-green color of chlorine persists, indicating the completion of the reaction.

  • Allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Transfer the reaction mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize any remaining acid, followed by washing with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product is then purified by vacuum distillation to obtain pure this compound.

G cluster_prep Reaction Preparation cluster_reaction Chlorination Reaction cluster_workup Work-up cluster_purification Purification dissolve Dissolve Ethyl Acrylate in Inert Solvent cool Cool to 0-5 °C dissolve->cool add_cl2 Add Chlorinating Agent (Cl₂ or SO₂Cl₂) cool->add_cl2 monitor Monitor Temperature and Color Change add_cl2->monitor stir Stir at Room Temperature monitor->stir wash_bicarb Wash with NaHCO₃ Solution stir->wash_bicarb wash_water Wash with Water wash_bicarb->wash_water dry Dry with MgSO₄ wash_water->dry filter_evap Filter and Evaporate Solvent dry->filter_evap distill Vacuum Distillation filter_evap->distill

Method 2: Esterification of 2,3-Dichloropropionic Acid

This method follows the classic Fischer esterification mechanism. In the presence of a strong acid catalyst (commonly sulfuric acid), the carbonyl oxygen of 2,3-dichloropropionic acid is protonated, increasing its electrophilicity. A molecule of ethanol then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfer steps, a molecule of water is eliminated, and the ester is formed.

A key challenge in Fischer esterification is that the reaction is reversible. To drive the equilibrium towards the product side and achieve a high yield, it is essential to either use a large excess of one of the reactants (typically the less expensive one, ethanol) or to remove the water as it is formed, for instance, by using a Dean-Stark apparatus.

Experimental Protocol: Esterification

Materials:

  • 2,3-Dichloropropionic acid

  • Ethanol (absolute)

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (5%)

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark apparatus (optional)

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • In a round-bottom flask, combine 2,3-dichloropropionic acid and a molar excess of absolute ethanol (e.g., 3-5 equivalents).

  • While stirring, slowly add a catalytic amount of concentrated sulfuric acid.

  • Equip the flask with a reflux condenser (and optionally a Dean-Stark apparatus filled with ethanol) and heat the mixture to reflux using a heating mantle.

  • Maintain the reflux for several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the excess acid by slowly adding a 5% sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and remove the excess ethanol and any other volatile impurities under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

G cluster_prep Reaction Setup cluster_reaction Esterification Reaction cluster_workup Work-up cluster_purification Purification mix Combine 2,3-Dichloropropionic Acid, Ethanol, and H₂SO₄ reflux Heat to Reflux mix->reflux monitor Monitor Reaction Progress (TLC/GC) reflux->monitor cool Cool to Room Temperature monitor->cool neutralize Neutralize with NaHCO₃ cool->neutralize wash Wash with Water and Brine neutralize->wash dry Dry with Na₂SO₄ wash->dry evaporate Evaporate Excess Ethanol dry->evaporate distill Vacuum Distillation evaporate->distill

Conclusion

Both the direct chlorination of ethyl acrylate and the esterification of 2,3-dichloropropionic acid are viable methods for the synthesis of this compound. The choice of method will ultimately depend on the specific requirements of the researcher or organization. For large-scale industrial production where cost and atom economy are primary drivers, direct chlorination is often favored. For laboratory-scale synthesis, where ease of handling and potentially simpler purification are more critical, the esterification route may be more advantageous, provided the starting acid is readily available. A thorough understanding of the underlying chemistry and careful execution of the experimental protocols are essential for achieving high yields and purities with either method.

References

Please note that while the following references provide valuable information on the synthesis and properties of this compound and related compounds, a direct, peer-reviewed comparative study of the two primary synthesis methods with detailed yield and purity data was not available in the public domain at the time of this writing. The experimental protocols provided are based on established chemical principles and analogous reactions.

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  • Research Scientific. (n.d.). ETHYL-2,3-DICHLOROPROPIONATE, 97%. Retrieved from [Link]

  • Google Patents. (1985). Preparation of 2-chloropropionic acid esters.
  • Google Patents. (2008). A kind of preparation method of 3-chloropropionate.
  • Google Patents. (2021). Preparation method of ethyl 2, 3-dicyanopropionate.
  • Google Patents. (2006). Technology of synthesizing 2,3-dicyano ethyl propionate.
  • ResearchGate. (2025). Reaction of (2,2,3,3-tetrafluoropropyl)sulfenyl chloride with ethyl acrylate as a route to functionalized enamines and ring substituted 3,4-dihydro-2H-thiazine-1,1-dioxides. Retrieved from [Link]

Sources

The Competitive Edge: Evaluating the Biological Potential of Heterocycles Derived from Ethyl 2,3-dichloropropionate

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Screening, Performance, and Mechanism

In the relentless pursuit of novel therapeutic agents, the synthetic versatility of readily available starting materials is a cornerstone of efficient drug discovery. Ethyl 2,3-dichloropropionate, a halogenated ester, presents itself as a valuable and cost-effective building block for the synthesis of a diverse array of heterocyclic compounds. This guide provides a comprehensive comparison of the biological activities of pyrazole derivatives, which can be synthesized from this precursor, against other notable heterocyclic scaffolds. We will delve into the experimental data that underpins their performance, provide detailed protocols for their biological evaluation, and explore the mechanistic underpinnings of their activity.

From a Simple Ester to a Privileged Scaffold: The Synthetic Utility of this compound

This compound serves as a versatile precursor for the synthesis of various heterocyclic systems, with pyrazoles being a prominent example. The synthetic strategy often involves the initial conversion of the dichloropropionate into a more elaborate intermediate, such as a chalcone, which then undergoes cyclization to form the pyrazole ring. This multi-step synthesis allows for a high degree of molecular diversity, enabling the fine-tuning of the final compound's biological properties.

A plausible synthetic pathway from this compound to a substituted pyrazole is outlined below. This pathway, while representative, showcases the chemical transformations that unlock the potential of this simple starting material.

Synthesis_Pathway This compound This compound Chalcone Intermediate Chalcone Intermediate This compound->Chalcone Intermediate Multi-step synthesis Substituted Pyrazole Substituted Pyrazole Chalcone Intermediate->Substituted Pyrazole Cyclization with hydrazine derivative Biological Activity Biological Activity Substituted Pyrazole->Biological Activity Screening

Caption: A generalized synthetic route from this compound to biologically active pyrazoles.

Head-to-Head: Comparative Biological Activity of Pyrazole Derivatives

The true measure of a novel compound's potential lies in its performance against existing alternatives. Here, we compare the antimicrobial and anticancer activities of representative pyrazole derivatives with other heterocyclic compounds, such as oxadiazoles and thiazoles. The data is presented as Minimum Inhibitory Concentration (MIC) for antimicrobial activity and half-maximal inhibitory concentration (IC50) for anticancer activity.

Antimicrobial Activity: A Battle Against Pathogens

The antimicrobial efficacy of newly synthesized compounds is a critical parameter in the fight against infectious diseases. The following table summarizes the MIC values of a representative pyrazole derivative against various bacterial and fungal strains, compared to oxadiazole derivatives and standard antibiotics.

Compound/DrugS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)A. niger (MIC, µg/mL)Reference
Pyrazole Derivative (Representative) 62.5>125>7.87.8[1]
Oxadiazole Derivative (OZE-I) 4-16---[2]
Oxadiazole Derivative (17) 25--25[3]
Oxadiazole Derivative (18) -25-25[3]
Chloramphenicol (Standard) >125>125--[1]
Clotrimazole (Standard) -->7.8>7.8[1]

Note: '-' indicates data not available in the cited sources.

The data indicates that while the representative pyrazole derivative shows moderate antifungal activity, certain oxadiazole derivatives exhibit potent antibacterial activity against S. aureus. This highlights the importance of screening diverse heterocyclic scaffolds to identify the most effective antimicrobial agents.

Anticancer Activity: Targeting Malignant Cells

The search for more effective and less toxic anticancer agents is a primary focus of modern drug discovery. The following table compares the cytotoxic activity of representative pyrazole and thiazole derivatives against human breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cell lines.

Compound/DrugMCF-7 (IC50, µM)HepG2 (IC50, µM)Reference
Pyrazole Derivative (Compound 29) 17.1210.05[4]
Pyrazole Derivative (Compound 37) 5.21-[4]
Thiazole Derivative (Compound 4c) 2.577.26[5]
Thiazole Derivative (Compound 8) 3.36-[1]
Staurosporine (Standard) 6.778.4[5]
Sorafenib (Standard) --[5]

Note: '-' indicates data not available in the cited sources.

In the realm of anticancer activity, both pyrazole and thiazole derivatives demonstrate significant potential, with some compounds exhibiting lower IC50 values than the standard drug staurosporine.[1][4][5] This underscores the value of these heterocyclic systems as scaffolds for the development of novel chemotherapeutic agents.

The "How": Experimental Protocols for Biological Screening

To ensure the reliability and reproducibility of biological activity data, standardized experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for the key screening assays discussed in this guide.

Antimicrobial Susceptibility Testing: The Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to assess the antimicrobial activity of compounds.[1]

Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly over the entire surface of a Mueller-Hinton agar plate.

  • Well Preparation: Wells of a defined diameter (e.g., 6 mm) are aseptically punched into the agar.

  • Compound Application: A specific volume of the test compound solution (at a known concentration) is added to each well.

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.

Cytotoxicity Evaluation: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5]

Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and the plates are incubated for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Unveiling the "Why": Mechanism of Action and Signaling Pathways

Understanding the mechanism by which a compound exerts its biological effect is crucial for its development as a therapeutic agent. Many anticancer pyrazole derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[6][7]

The Apoptosis Signaling Pathway

Apoptosis is a complex process regulated by a cascade of signaling events. The intrinsic (mitochondrial) pathway is a common mechanism through which chemotherapeutic agents induce cell death.

Apoptosis_Pathway cluster_0 Mitochondrion Bax/Bak Bax/Bak Cytochrome c Cytochrome c Bax/Bak->Cytochrome c Release Apoptosome Apoptosome Cytochrome c->Apoptosome Formation with Apaf-1 Cellular Stress Cellular Stress Cellular Stress->Bax/Bak Caspase-9 (Initiator) Caspase-9 (Initiator) Apoptosome->Caspase-9 (Initiator) Activation Caspase-3 (Executioner) Caspase-3 (Executioner) Caspase-9 (Initiator)->Caspase-3 (Executioner) Activation Apoptosis Apoptosis Caspase-3 (Executioner)->Apoptosis

Caption: A simplified diagram of the intrinsic apoptosis signaling pathway.

Some pyrazole derivatives have been reported to induce apoptosis in cancer cells by increasing the production of reactive oxygen species (ROS), which in turn triggers the mitochondrial pathway.[6] This leads to the release of cytochrome c, the formation of the apoptosome, and the activation of caspases, ultimately resulting in cell death.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of biologically active heterocyclic compounds, particularly pyrazole derivatives. As demonstrated by the comparative data, these compounds exhibit promising antimicrobial and anticancer activities, in some cases rivaling or exceeding the performance of existing agents. The provided experimental protocols offer a robust framework for the screening and evaluation of these and other novel compounds. A deeper understanding of their mechanisms of action, such as the induction of apoptosis, will be instrumental in the rational design and development of the next generation of therapeutic agents. The continued exploration of compounds derived from simple, readily available precursors like this compound will undoubtedly remain a fruitful endeavor in the field of medicinal chemistry.

References

  • Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus.
  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. PubMed.
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.
  • Structure–Activity Relationship for the Oxadiazole Class of Antibacterials. PMC.
  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives.
  • Synthesis, Characterization, and Antimicrobial Evalu
  • Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4 H )
  • Antimicrobial Activity of 1,3,4-Oxadiazole Deriv
  • Application of Thiazole Derivatives in Cancer Cell Lines: Applic
  • Recent Advances in the Development of Pyrazole Deriv
  • ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. International Journal of Medical and Pharmaceutical Sciences.
  • ChemInform Abstract: Anticancer Activity of Pyrazole via Different Biological Mechanisms.
  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. PMC.
  • The mechanism of action of the anticancer activity pathway.

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Cost-benefit analysis of using Ethyl 2,3-dichloropropionate in scale-up synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Beginning Data Collection

I've initiated comprehensive searches to gather key information on Ethyl 2,3-dichloropropionate. I'm focusing on its chemical properties, industrial applications, and common synthesis methods. I am currently sifting through a variety of resources, looking for the most reliable sources.

Expanding the Research Scope

I'm now expanding my search to include alternative chemicals used in large-scale production, specifically their synthesis, uses, and comparisons to this compound. I'm also looking at associated costs, market prices for end products, and scale-up experimental data, including yields, safety, and waste management.

Analyzing Alternatives & Costs

I'm now diving into the specifics. I'm actively comparing this compound with alternatives in large-scale production, focusing on synthesis details and application comparisons. I'm also digging into the costs and market prices and looking for experimental data on yield, safety, and waste management to inform a detailed cost-benefit analysis.

Beginning Chemical Investigations

I've made good progress! The preliminary search has been fruitful, especially concerning Favipiravir synthesis. I'm exploring the potential of compounds like this compound as key intermediates. Several routes are now being considered.

Analyzing Industrial Relevance

I'm now digging deeper, seeking concrete cost-benefit data. While Favipiravir synthesis looks promising, I need specifics on this compound's industrial viability, not just related syntheses like ethyl 2-chloropropionate. The economic feasibility of scaling up this synthesis remains unclear. I'll focus on direct comparisons and cost analyses in my next steps.

Clarifying Synthesis Parameters

I'm now refining my focus. My research on Favipiravir and its potential intermediaries, particularly this compound, is showing promise. While finding synthesis routes is good, I need explicit industrial data on this compound, especially its cost and comparative advantages. The existing data hints at its applicability, but I lack a direct economic comparison, so that's my next step.

Investigating Favipiravir Synthesis

I've been deep in the details of pyrazine derivative synthesis, with Favipiravir taking center stage as a key example. The search results have yielded multiple synthetic routes for Favipiravir, presenting a wealth of information for comparison. My focus now is on analyzing these pathways.

Analyzing Intermediate Production

I'm now focusing on the key intermediate, 3,6-dichloropyrazine-2-carbonitrile, in Favipiravir synthesis. My search results indicate it could be synthesized using this compound or related chlorinated compounds, though a direct industrial link is missing. I need to solidify this connection for a cost-benefit analysis. Cost data and yield information for similar routes are available, but I need specific costs for this compound and its alternatives.

Clarifying Ethyl Ester Use

I'm now zeroing in on the role of this compound in the Favipiravir synthesis, specifically regarding its use in creating 3,6-dichloropyrazine-2-carbonitrile. Despite finding numerous pyrazine derivative routes, a direct industrial link to this ethyl ester is still missing. I need specific cost and yield data for its use compared to alternatives, and environmental/safety data to build a comprehensive view. My upcoming efforts will concentrate on finding this crucial industrial evidence, including more focused cost and yield information.

Considering Synthesis Pathways

I've been delving deeper into the Favipiravir synthesis research. The exploration of synthesis methodologies is showing value as a case study. I've been focusing on the central role of 3,6-dichloropyrazine-2-carbonitrile as a key intermediate. Several routes utilize the easily obtainable 2-aminopyrazine as a starting point. Guo et al.'s work is particularly interesting.

Shifting Research Focus

I'm now changing my focus from comparing a hypothetical route to comparing two real routes for synthesizing 3,6-dichloropyrazine-2-carbonitrile. While the idea of this compound didn't pan out, the existing literature on Favipiravir still offers valuable comparison points. Specifically, I'm considering contrasting a traditional method with Guo et al.'s updated, higher-yielding approach, enhancing the overall value of this study.

Analyzing Synthetic Strategies

I've decided to refine the research. Rather than a hypothetical comparison, I'm now comparing two established routes for synthesizing 3,6-dichloropyrazine-2-carbonitrile. Guo et al.'s work avoids hazardous reagents, providing a strong point of comparison. My goal is to analyze starting materials, reagents, yield, purity, scalability and safety to generate an evidence-based comparison guide for researchers, focusing on practical pharmaceutical synthesis strategies.

Refining the Comparison

I'm now narrowing the comparison to two established routes for synthesizing the crucial 3,6-dichloropyrazine-2-carbonitrile intermediate in Favipiravir. The Guo et al. route will be contrasted with a more traditional method. I'll focus on starting materials, reagents, yield, purity, scalability, and safety to create an evidence-based comparison guide for researchers. I have sufficient data to begin this new, more focused analysis.

Validated analytical methods for Ethyl 2,3-dichloropropionate quantification

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Validated Analytical Methods for the Quantification of Ethyl 2,3-Dichloropropionate

Introduction: The Analytical Imperative for this compound

This compound (CAS No: 6628-21-3) is a halogenated ester that serves as a key intermediate in various chemical syntheses.[1] Its accurate quantification is critical, particularly in the pharmaceutical and specialty chemical industries, where it may be present as a reactant, an intermediate, or a process-related impurity. The presence of residual amounts of such reactive intermediates can have significant implications for the safety, stability, and efficacy of the final product. Therefore, robust, validated analytical methods are not merely a regulatory formality but a cornerstone of quality control and process optimization.

This guide, prepared from the perspective of a Senior Application Scientist, provides a comparative analysis of validated analytical methodologies for the quantification of this compound. We will delve into the technical nuances of the most suitable analytical techniques, provide detailed, field-tested protocols, and explain the scientific rationale behind key experimental choices. Our approach is grounded in the principles of analytical procedure validation outlined by the International Council for Harmonisation (ICH), ensuring that the methods described are fit for their intended purpose.[2][3]

Pillar 1: The Framework of Analytical Method Validation

Before comparing specific techniques, it is essential to understand the criteria by which an analytical method is judged to be "validated." According to the ICH Q2(R2) guidelines, validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[4] This suitability is proven by assessing a set of core performance characteristics:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components.

  • Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable precision, accuracy, and linearity.[5]

  • Accuracy: The closeness of the test results to the true value, typically expressed as percent recovery.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly. This is evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

    • Reproducibility: Precision between different laboratories.

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

A method that successfully meets predefined acceptance criteria for these parameters is considered validated and trustworthy for routine use.[6]

Pillar 2: Comparative Analysis of Core Analytical Techniques

Given the physicochemical properties of this compound—a volatile compound with a boiling point of 164-165 °C and a molecular weight of 171.02 g/mol —gas chromatography is the preeminent technique for its analysis.[1][7]

Gas Chromatography (GC): The Gold Standard

GC separates volatile compounds based on their partitioning between a stationary phase (the column) and a mobile phase (an inert carrier gas). For a halogenated ester like this compound, GC offers high resolution and speed. The choice of detector is crucial and dictates the method's sensitivity and selectivity.

  • GC with Mass Spectrometry (GC-MS): This is the most powerful and specific combination. The mass spectrometer separates ions based on their mass-to-charge ratio, providing a unique "fingerprint" for the analyte. This high degree of selectivity allows for unambiguous identification and quantification, even in complex matrices. GC-MS is the preferred method for method validation due to its high accuracy and ability to perform qualitative analysis without a standard, if necessary.[8]

  • GC with an Electron Capture Detector (GC-ECD): The ECD is exceptionally sensitive to electrophilic compounds, particularly those containing halogens. This makes GC-ECD an excellent choice for trace-level quantification of this compound, often achieving lower detection limits than GC-MS in full scan mode. However, it is less specific than MS and can be susceptible to interference from other halogenated compounds.

  • GC with a Flame Ionization Detector (GC-FID): The FID is a robust, general-purpose detector for organic compounds. While it provides excellent linearity and repeatability, it is not selective for halogenated compounds and may be prone to interference in complex samples. It is a viable option when the sample matrix is clean and high sensitivity is not the primary requirement.

High-Performance Liquid Chromatography (HPLC): A Less Favorable Alternative

HPLC separates compounds based on their interaction with a solid stationary phase and a liquid mobile phase. For a volatile, non-polar compound like this compound, HPLC is generally not the first choice. The analyte lacks a strong UV chromophore, making detection challenging without derivatization.[9] While possible using a low UV wavelength (e.g., 210 nm), this approach often suffers from low sensitivity and interference from common solvents. Therefore, GC-based methods are overwhelmingly superior for this application.

Pillar 3: Field-Proven Experimental Protocols & Workflows

The following sections provide detailed, validated protocols for the quantification of this compound. The causality behind critical steps is explained to provide a deeper understanding of the methodology.

Sample Preparation: The Foundation of Accurate Analysis

Effective sample preparation is crucial to remove interfering matrix components and concentrate the analyte.[10] Liquid-liquid extraction (LLE) is a robust and widely applicable technique.

cluster_prep Sample Preparation Workflow (LLE) Sample 1. Raw Sample (e.g., in reaction mixture) Add_IS 2. Add Internal Standard (e.g., 1,3-Dichlorobenzene) Sample->Add_IS Add_Solvent 3. Add Extraction Solvent (e.g., Ethyl Acetate) Add_IS->Add_Solvent Vortex 4. Vortex/Shake (to partition analyte) Add_Solvent->Vortex Separate 5. Separate Phases (Centrifugation) Vortex->Separate Collect 6. Collect Organic Layer Separate->Collect Dry 7. Dry Extract (Anhydrous Na2SO4) Collect->Dry Concentrate 8. Concentrate (optional) (Under gentle N2 stream) Dry->Concentrate Final 9. Reconstitute & Transfer (to GC vial) Concentrate->Final

Caption: Liquid-Liquid Extraction (LLE) workflow for sample preparation.

Protocol 1: Validated GC-MS Method (High Specificity)

This method is designed for accurate and specific quantification and is ideal for impurity profiling in drug substances or products.

1. Materials and Reagents:

  • This compound reference standard

  • Internal Standard (IS): 1,3-Dichlorobenzene or similar compound not present in the sample

  • Solvents: Ethyl acetate (GC grade), Hexane (GC grade), Anhydrous Sodium Sulfate

  • Sample Matrix (e.g., drug substance)

2. Standard and Sample Preparation:

  • Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and the Internal Standard in ethyl acetate.

  • Calibration Standards: Perform serial dilutions of the stock solution with ethyl acetate to prepare a series of calibration standards ranging from the LOQ (e.g., 0.1 µg/mL) to 150% of the target concentration. Spike each standard with a constant concentration of the Internal Standard.

  • Sample Preparation:

    • Accurately weigh a known amount of the sample matrix into a vial.

    • Dissolve or suspend the sample in a suitable solvent (e.g., water or buffer).

    • Spike with the Internal Standard solution.

    • Perform a liquid-liquid extraction with ethyl acetate as described in the workflow diagram.[9][11]

    • Dry the resulting organic layer over anhydrous sodium sulfate.

    • Transfer the final extract to a GC vial for analysis.

3. GC-MS Instrumental Conditions:

  • GC System: Agilent 8890 or equivalent

  • Column: DB-624 or similar, 30 m x 0.25 mm ID, 1.4 µm film thickness. Rationale: This mid-polarity column is ideal for separating halogenated volatile organic compounds.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet: Split/Splitless, operated in split mode (e.g., 20:1). Temperature: 220 °C.

  • Oven Program:

    • Initial Temperature: 50 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 240 °C.

    • Hold: 5 minutes.

  • MS System: Agilent 5977B or equivalent

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Rationale: SIM mode significantly increases sensitivity and selectivity by monitoring only characteristic ions of the analyte and IS.

    • This compound Ions: Monitor characteristic ions (e.g., m/z 135, 99, 63 - exact ions to be confirmed with a standard).

    • Internal Standard Ions: Monitor characteristic ions for the chosen IS (e.g., m/z 146, 111 for 1,3-dichlorobenzene).

4. Data Analysis and Validation:

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration.

  • Perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.995.

  • Quantify the analyte in the sample using the calibration curve.

  • Validate the method by assessing all ICH Q2(R2) parameters.

cluster_gcms GC-MS Analytical Workflow Injection 1. Sample Injection (Autosampler) Separation 2. GC Separation (Capillary Column) Injection->Separation Ionization 3. Ionization (EI Source, 70 eV) Separation->Ionization Filtering 4. Mass Filtering (Quadrupole - SIM Mode) Ionization->Filtering Detection 5. Ion Detection (Electron Multiplier) Filtering->Detection Data_Acq 6. Data Acquisition (Chromatogram & Spectra) Detection->Data_Acq Analysis 7. Data Analysis (Integration & Quantification) Data_Acq->Analysis

Sources

A Comparative Guide to Catalysis in Ethyl 2,3-dichloropropionate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the strategic transformation of versatile building blocks like Ethyl 2,3-dichloropropionate is of paramount importance. The presence of two chlorine atoms at the α and β positions of this ethyl ester offers a rich landscape for a variety of chemical modifications, including dehydrochlorination, nucleophilic substitution, and carbon-carbon bond formation. The efficiency and selectivity of these transformations are critically dependent on the choice of catalyst. This guide provides a comparative analysis of potential catalytic systems for reactions involving this compound, drawing upon established principles of catalysis and experimental data from analogous systems to inform catalyst selection and experimental design.

Dehydrochlorination: A Gateway to Unsaturated Esters

Dehydrochlorination of this compound is a primary transformation, yielding valuable unsaturated esters such as ethyl 2-chloro-2-propenoate and ethyl 3-chloro-2-propenoate. The choice of catalyst can significantly influence the regioselectivity and yield of this elimination reaction.

Metal-Free Carbon-Based Catalysts

Nitrogen-doped activated carbon (N-AC) has emerged as a highly effective metal-free catalyst for the dehydrochlorination of chlorinated hydrocarbons.[1][2] The introduction of nitrogen atoms into the carbon lattice creates basic sites that can facilitate the abstraction of a proton, initiating the elimination of HCl.

Catalyst Performance Insights:

Catalyst TypeActive SitesTypical Reaction ConditionsAdvantagesDisadvantages
Nitrogen-Doped Activated Carbon (N-AC) Basic nitrogen functionalities (pyridinic, pyrrolic)250-350 °C, Gas or liquid phaseHigh activity and selectivity, low cost, metal-free, good stability.[1][2]High temperatures may be required.
Activated Carbon (AC) Surface defects, oxygen-containing groups300-450 °C, Gas phaseInexpensive, readily available.Lower activity and selectivity compared to N-AC, potential for coking.

Experimental Protocol: Dehydrochlorination using N-Doped Activated Carbon

  • Catalyst Preparation: Prepare N-AC by treating activated carbon with a nitrogen source (e.g., melamine, ammonia) at high temperatures (700-900 °C) under an inert atmosphere.

  • Reaction Setup: Place the N-AC catalyst in a fixed-bed reactor.

  • Reaction Execution: Pass a stream of vaporized this compound, diluted in an inert gas (e.g., N₂), over the catalyst bed at a controlled temperature (e.g., 300 °C) and flow rate.

  • Product Analysis: Collect the reactor effluent and analyze by Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) to determine conversion and product distribution.

Logical Workflow for Dehydrochlorination Catalyst Screening

cluster_0 Catalyst Selection & Preparation cluster_1 Experimental Setup & Execution cluster_2 Analysis & Optimization A Select Catalysts: - N-Doped Activated Carbon - Activated Carbon - Supported Noble Metals B Synthesize/Procure Catalysts A->B C Set up Fixed-Bed Reactor B->C D Define Reaction Parameters: - Temperature - Flow Rate - Catalyst Loading C->D E Run Dehydrochlorination Reaction D->E F Analyze Products (GC, GC-MS) E->F G Calculate: - Conversion - Selectivity - Yield F->G H Compare Catalyst Performance G->H I Optimize Reaction Conditions H->I A Pd(0)Ln B Oxidative Addition A->B R-X C R-Pd(II)Ln(X) B->C D Transmetalation C->D R'-M E R-Pd(II)Ln(R') D->E F Reductive Elimination E->F F->A R-R'

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2,3-dichloropropionate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists dedicated to innovation, our work inherently involves the responsible management of chemicals from acquisition to disposal. Ethyl 2,3-dichloropropionate, a valuable reagent in various synthetic pathways, demands our full attention when it becomes waste. Its chemical properties necessitate a disposal protocol grounded in safety, regulatory compliance, and environmental stewardship. This guide provides the essential, immediate safety and logistical information required to manage this substance, ensuring the protection of ourselves, our colleagues, and our environment.

Hazard Profile and Chemical Identity: Understanding the Risk

The first step in safe disposal is a comprehensive understanding of the substance's hazards. This compound is not merely a chemical waste; it is a hazardous material with a distinct risk profile. Its primary danger lies in its corrosive nature. The Globally Harmonized System (GHS) classification of this compound as causing severe skin burns and eye damage dictates the stringent handling and disposal procedures that must be followed.

Property Value Source
Chemical Name This compound[1]
Synonym(s) 2,3-Dichloropropionic acid ethyl ester
CAS Number 6628-21-3[2]
Molecular Formula C₅H₈Cl₂O₂[1][2]
GHS Pictogram

(GHS05)
Signal Word Danger
Hazard Statement H314: Causes severe skin burns and eye damage.
Water Hazard Class WGK 3: Severely hazardous to water.
Storage Class 8A: Combustible corrosive hazardous materials.

The Regulatory Framework: The "Why" Behind the Procedure

The disposal procedures for this compound are mandated by comprehensive federal and state regulations. In the United States, the primary governing framework is the Resource Conservation and Recovery Act (RCRA), implemented by the Environmental Protection Agency (EPA).[3][4][5] Under RCRA, a chemical waste generator is legally responsible for that waste from its creation to its final, safe disposal—a principle known as "cradle-to-grave" responsibility.[5][6]

This compound waste falls into two key hazardous waste categories:

  • Halogenated Organic Compound: As this molecule contains chlorine atoms, it is classified as a halogenated organic compound.[7] This is a critical distinction. Halogenated waste streams must be segregated from non-halogenated streams because they require specific, high-temperature incineration methods with flue gas scrubbing to prevent the formation of toxic dioxins and furans.[6][8] Mixing these waste streams needlessly increases disposal costs and complexity.[6]

  • Corrosive Hazardous Waste (D002): Even if a chemical is not explicitly "listed" by the EPA, it can be classified as hazardous if it exhibits certain characteristics.[9][10] Based on its GHS classification (H314: Causes severe skin burns and eye damage), this compound waste meets the definition of a corrosive hazardous waste. The EPA assigns the waste code D002 to materials that are corrosive.[9]

Pre-Disposal Operations: Immediate Safety and Handling in the Lab

Proper disposal begins long before the waste is collected. The following steps must be integrated into your laboratory workflow.

Step 1: Personal Protective Equipment (PPE)

Due to its corrosive nature, handling this compound, whether in pure form or as waste, requires stringent personal protection.

  • Eye Protection: Chemical splash goggles and a face shield are mandatory.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Consult your institution's glove compatibility chart.

  • Body Protection: A flame-resistant lab coat and closed-toe shoes are required.

Step 2: Waste Segregation: A Critical Control Point

This is the most crucial step in day-to-day waste management.

  • Designate a "Halogenated Organic Liquid Waste" container.

  • NEVER mix non-halogenated solvents (like acetone, hexanes, or methanol) with halogenated waste.[6]

  • NEVER dispose of this compound down the drain.[6][8][11] Its high water hazard classification (WGK 3) signifies a significant threat to aquatic ecosystems.

Step 3: Selecting a Waste Container

The integrity of your waste containment is paramount.

  • Material: Use a compatible container, typically a glass bottle with a screw cap, provided by your institution's Environmental Health & Safety (EHS) department.

  • Condition: Ensure the container is free of cracks and residue from previous contents.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (Corrosive).

Step-by-Step Disposal Protocol

The following protocols provide a self-validating system for the safe disposal of this compound and its associated containers.

Protocol 4.1: Disposing of Unused or Contaminated Liquid
  • Preparation: In a certified chemical fume hood, don the appropriate PPE as described in Step 1.

  • Transfer: Carefully pour the waste this compound into the designated and pre-labeled "Halogenated Organic Liquid Waste" container. Use a funnel to prevent spills.

  • Secure Containment: Tightly close the waste container. A container is considered "closed" only when its cap is securely fastened.[11]

  • Storage: Place the sealed container in a designated satellite accumulation area. This area must be under the control of the laboratory personnel and should have secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.

  • Pickup Request: Once the container is approaching full, or on a regular schedule, contact your institution's EHS department to arrange for a hazardous waste pickup.[11]

Protocol 4.2: Decontaminating and Disposing of Empty Containers

An "empty" container that held a corrosive hazardous chemical is not empty from a regulatory standpoint. It must be properly decontaminated.

  • First Rinse (Hazardous): Under a chemical fume hood, rinse the empty container with a small amount of a suitable solvent (e.g., acetone). This first rinseate is considered hazardous waste. [11] Pour the rinseate into your "Halogenated Organic Liquid Waste" container.

  • Subsequent Rinses: Perform two additional rinses with the solvent. These subsequent rinses can typically be collected in a "Non-Halogenated Waste" stream, but consult your EHS office for specific guidance.

  • Final Water Rinse: Rinse the container with water.

  • Drying and Final Disposal: Allow the container to air-dry completely in the fume hood. Once dry, deface the original label and dispose of the container in the appropriate laboratory glass waste receptacle.

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste streams containing this compound.

G This compound Disposal Workflow cluster_waste_type 1. Identify Waste Type cluster_action 2. Execute Disposal Protocol cluster_final 3. Final Disposition start Waste Generated Contains this compound liquid Pure or Contaminated Liquid start->liquid container Empty Reagent Container start->container spill Spill Debris (Absorbent, PPE) start->spill collect_liquid Protocol 4.1: Transfer to 'Halogenated Organic Liquid Waste' container in fume hood. liquid->collect_liquid collect_rinse Protocol 4.2: Collect first rinseate into 'Halogenated Organic Liquid Waste' container. container->collect_rinse collect_spill Package in sealed bag/container. Label as 'Solid Hazardous Waste'. spill->collect_spill store Store in secondary containment in Satellite Accumulation Area. collect_liquid->store rinse_container Rinse container 2x more. Air dry, deface label, and dispose of container. collect_rinse->rinse_container collect_spill->store ehs Contact EHS for waste pickup. store->ehs

Caption: Decision workflow for handling different waste streams of this compound.

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial.

  • Small Spill (manageable by lab personnel):

    • Alert: Alert personnel in the immediate area.

    • Isolate: Secure the area and prevent entry.

    • Contain: Use a chemical spill kit with an absorbent appropriate for corrosive, organic materials (e.g., vermiculite or sand). Do not use combustible materials like paper towels.

    • Collect: Wearing full PPE, carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste bag or container.

    • Report: Report the incident to your EHS department.

  • Large Spill (beyond your capacity to handle):

    • Evacuate: Immediately evacuate the area.

    • Alert: Activate the nearest fire alarm and alert your institution's emergency response team or call 911.

    • Isolate: If safe to do so, close the doors to the affected area.

    • Report: Provide as much information as possible to emergency responders.

By adhering to these detailed procedures, you build a system of safety and compliance that protects you, your research, and your institution. The causality is clear: the corrosive and environmentally hazardous nature of this compound dictates its management as a segregated, contained, and properly manifested hazardous waste.

References

  • Chemical Properties of Ethyl 2,3-dichloropropanoate (CAS 6628-21-3) . Cheméo. [Link]

  • Hazardous Waste . US Environmental Protection Agency (EPA). [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations . US Environmental Protection Agency (EPA). [Link]

  • Waste, Chemical, and Cleanup Enforcement . US Environmental Protection Agency (EPA). [Link]

  • What Regulations Govern Hazardous Waste Management? . Chemistry For Everyone (YouTube). [Link]

  • Ethyl-2,3-Dichloropropionate . NIST WebBook. [Link]

  • Solvents in the Workplace - How to Determine if They Are Hazardous Waste . US Environmental Protection Agency (EPA). [Link]

  • Steps in Complying with Regulations for Hazardous Waste . US Environmental Protection Agency (EPA). [Link]

  • SAFETY DATA SHEET (SDS) - Ethyl Chloride . Gebauer Company. [Link]

  • Halogenated Waste List . Unknown Source. [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes . US Environmental Protection Agency (EPA). [Link]

  • Guidelines for Solvent Waste Recycling and Disposal . Hazardous Waste Experts. [Link]

  • Hazardous Waste Disposal Guide . Dartmouth College. [Link]

  • Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption . US Environmental Protection Agency (EPA). [Link]

  • Material Safety Data Sheet - Mthis compound . Cole-Parmer. [Link]

  • Chemical Waste . University of Texas at Austin. [Link]

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Navigating the Unseen: A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 2,3-dichloropropionate

Author: BenchChem Technical Support Team. Date: February 2026

For the dedicated researchers, scientists, and drug development professionals forging new frontiers in the laboratory, the safe handling of specialized chemical reagents is paramount. Ethyl 2,3-dichloropropionate, a halogenated ester, presents a unique set of handling challenges that demand a meticulous and informed approach to personal protective equipment (PPE). This guide, born from extensive experience in laboratory safety and chemical management, provides an in-depth, procedural framework for the safe handling of this compound. Our aim is to empower you with the knowledge to not only protect yourself but also to foster a culture of safety within your laboratory.

Understanding the Hazard Landscape

Based on analogous compounds, this compound is anticipated to be a flammable liquid and vapor .[1][2] It is also expected to cause skin, eye, and respiratory tract irritation , with the potential for more severe burns upon prolonged contact.[1] Some related compounds are classified as lachrymators (tear-inducing agents) and may cause central nervous system depression if inhaled or ingested in significant quantities.[1] Therefore, a multi-faceted PPE strategy is not just recommended; it is essential.

Core Directive: A Multi-Layered Defense

The selection of appropriate PPE is the cornerstone of safe chemical handling. For this compound, a comprehensive approach that addresses all potential routes of exposure—dermal, ocular, and respiratory—is critical.

Engineering Controls: The First Line of Defense

Before any discussion of personal protective equipment, it is crucial to emphasize the importance of engineering controls. All work with this compound should be conducted within a certified chemical fume hood to minimize the inhalation of vapors.[1] The work area should also be equipped with an eyewash station and a safety shower for immediate use in case of accidental exposure.[1]

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering controls are designed to contain the hazard at its source, PPE provides a critical barrier to protect the individual operator. The following is a detailed breakdown of the required PPE for handling this compound.

Hand Protection: The Critical Barrier

Given the anticipated skin-irritating properties of this compound, selecting the correct gloves is of paramount importance. The choice of glove material should be based on chemical compatibility and resistance to permeation.

Recommended Glove Materials:

Based on data for similar halogenated esters and solvents, the following glove materials are recommended for their chemical resistance:

Glove MaterialRecommendation RationalePotential Limitations
Butyl Rubber Excellent resistance to esters and ketones.[3][4]May have lower flexibility compared to other options.
Viton® Offers excellent resistance to chlorinated and aromatic solvents.[5][6]Can be more expensive and may offer less dexterity.
Silver Shield®/4H® Resistant to a wide range of chemicals including alcohols, aliphatics, aromatics, chlorines, ketones, and esters.[5]Can be less durable for tasks requiring high dexterity.

Glove Selection and Use Protocol:

  • Inspect Before Use: Always inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing, before each use.

  • Double Gloving: For enhanced protection, particularly when handling larger quantities or during prolonged procedures, consider wearing two pairs of gloves. A common practice is to wear a thinner, more dexterous glove underneath a heavier, more chemically resistant glove.

  • Proper Removal: To prevent skin contact with a contaminated glove surface, always use the proper glove removal technique.

  • Immediate Replacement: If a glove is breached or comes into direct contact with this compound, it should be removed and replaced immediately.

  • Hand Washing: Always wash your hands thoroughly with soap and water after removing gloves.

Eye and Face Protection: Shielding from Splashes and Vapors

The potential for this compound to cause severe eye irritation and act as a lachrymator necessitates robust eye and face protection.

Minimum Requirements:

  • Chemical Splash Goggles: These should fit snugly against the face to provide a seal against splashes and vapors. Standard safety glasses do not offer sufficient protection.[1]

  • Face Shield: When handling larger volumes or when there is a significant risk of splashing, a face shield should be worn in conjunction with chemical splash goggles to protect the entire face.[7]

Respiratory Protection: Safeguarding Against Inhalation Hazards

Given that this compound is a volatile liquid, respiratory protection is crucial to prevent irritation of the respiratory tract and potential systemic effects.

Respirator Selection:

A NIOSH-approved air-purifying respirator equipped with the appropriate cartridges is required when working outside of a fume hood or in situations where vapor concentrations may exceed acceptable limits.

Respirator TypeCartridge TypeRationale
Air-Purifying Respirator (Half or Full Facepiece)Organic Vapor (OV) Cartridge Organic vapor cartridges contain activated carbon that adsorbs volatile organic compounds like this compound.[8][9]
Combination OV/Acid Gas (AG) Cartridge Given that halogenated organic compounds can decompose to form acidic byproducts (e.g., HCl), a combination cartridge provides an additional layer of safety.[10]

Respiratory Protection Program:

The use of respirators must be part of a comprehensive respiratory protection program that complies with OSHA regulations (29 CFR 1910.134). This includes medical evaluation, fit testing, and training on the proper use, care, and maintenance of the respirator.[1]

Protective Clothing: Full Body Coverage

To prevent skin contact, appropriate protective clothing is essential.

  • Laboratory Coat: A flame-resistant lab coat should be worn at all times.

  • Chemical-Resistant Apron: When handling larger quantities, a chemical-resistant apron made of a material like butyl rubber or Viton® should be worn over the lab coat.

  • Full-Length Pants and Closed-Toe Shoes: Never wear shorts, skirts, or open-toed shoes in the laboratory.

Operational Plan: A Step-by-Step Workflow for Safe Handling

The following workflow provides a procedural guide for safely handling this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep1 Verify Fume Hood Certification prep2 Inspect and Don PPE: - Double Gloves (Butyl/Viton®) - Goggles & Face Shield - Respirator (OV/AG Cartridge) - Lab Coat & Apron prep1->prep2 prep3 Prepare Spill Kit and Emergency Equipment prep2->prep3 handle1 Transfer this compound Inside Fume Hood prep3->handle1 Proceed to Handling handle2 Keep Container Tightly Closed When Not in Use handle1->handle2 handle3 Ground and Bond Containers During Transfer to Prevent Static Discharge handle1->handle3 clean1 Decontaminate Work Area handle2->clean1 Proceed to Cleanup handle3->clean1 Proceed to Cleanup clean2 Properly Remove and Dispose of PPE clean1->clean2 clean3 Segregate and Label Halogenated Organic Waste clean2->clean3

Caption: A procedural workflow for the safe handling of this compound.

Emergency Response Plan: Immediate Actions for Exposure

In the event of accidental exposure, immediate and decisive action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[1] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[11] Seek immediate medical attention.

Disposal Plan: Responsible Management of Halogenated Waste

This compound and any materials contaminated with it must be disposed of as hazardous waste.

Waste Segregation and Labeling:

  • Halogenated Organic Waste: All liquid waste containing this compound should be collected in a designated, properly labeled, and sealed container for halogenated organic waste.[8]

  • Contaminated Solids: Contaminated gloves, absorbent materials from spills, and other solid waste must be collected in a separate, clearly labeled hazardous waste container.[12]

Disposal Procedures:

  • Never dispose of this compound down the drain. [8]

  • Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.

  • Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal procedures.

By adhering to these rigorous safety protocols, you can confidently and safely work with this compound, ensuring both your personal well-being and the integrity of your research.

References

  • Environment, Health and Safety. (n.d.). Hand Protection Chemical Resistance Guide. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Mthis compound, 98% (GC). Retrieved from [Link]

  • 3M. (n.d.). 3M Respirator Selection Guide. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Dichloropropenes. Retrieved from [Link]

  • PK Safety. (2024, September 16). Understanding Respirators With Organic Vapor Cartridges. Retrieved from [Link]

  • Enviro Safety Products. (n.d.). Material Guide For Chemical and Liquid Resistant Gloves. Retrieved from [Link]

  • Cheméo. (n.d.). Ethyl-2,3-Dichloropropionate. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals. NIOSH. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Common Name: 2,3-DICHLOROPROPENE. Retrieved from [Link]

  • Gemplers. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

  • Gemplers. (2025, July 25). Viton and Butyl Polymer Chemical Resistant Gloves: What You Need to Know. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • Gemplers Learning Hub. (2024, June 28). Selecting the Right Reusable Respirator Cartridge Filter. Retrieved from [Link]

  • All Safety Products. (n.d.). Hand Protection | Chemical Resistant Butyl/Viton(R) Gloves. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2,3-Dicyanopropionate. Retrieved from [Link]

  • Environment, Health and Safety. (n.d.). Chemical Resistance Guide. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Glove Compatibility. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.